molecular formula C8H16N2O B1585574 N-(3-(Dimethylamino)propyl)acrylamide CAS No. 3845-76-9

N-(3-(Dimethylamino)propyl)acrylamide

Cat. No.: B1585574
CAS No.: 3845-76-9
M. Wt: 156.23 g/mol
InChI Key: ADTJPOBHAXXXFS-UHFFFAOYSA-N
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Description

N,N-Dimethylaminopropyl acrylamide>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[3-(dimethylamino)propyl]prop-2-enamide
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InChI

InChI=1S/C8H16N2O/c1-4-8(11)9-6-5-7-10(2)3/h4H,1,5-7H2,2-3H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

ADTJPOBHAXXXFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

27754-92-3
Record name N,N-Dimethylaminopropylacrylamide homopolymer
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DSSTOX Substance ID

DTXSID2074247
Record name 2-Propenamide, N-[3-(dimethylamino)propyl]-
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Molecular Weight

156.23 g/mol
Source PubChem
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CAS No.

3845-76-9
Record name N-[3-(Dimethylamino)propyl]acrylamide
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Record name N,N-Dimethylaminopropyl acrylamide
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Record name 2-Propenamide, N-[3-(dimethylamino)propyl]-
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Record name N-[3-(dimethylamino)propyl]acrylamide
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Record name N,N-DIMETHYLAMINOPROPYL ACRYLAMIDE
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Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of N-(3-(Dimethylamino)propyl)acrylamide (DMAPA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core properties of N-(3-(Dimethylamino)propyl)acrylamide (DMAPA), a versatile cationic monomer with significant potential in biomedical and pharmaceutical applications. This document details its chemical and physical characteristics, synthesis and polymerization methodologies, and its role in the development of advanced drug delivery systems.

Core Properties of DMAPA

DMAPA is a water-soluble acrylamide (B121943) monomer featuring a tertiary amine group. This amine functionality imparts a cationic nature and pH-responsiveness to polymers incorporating this monomer, making them "smart" materials that can react to changes in their environment.

Physicochemical and Thermal Properties

A summary of the key quantitative data for DMAPA is presented in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of this compound (DMAPA) Monomer

PropertyValueReference(s)
Chemical Formula C₈H₁₆N₂O[1]
Molecular Weight 156.23 g/mol [1]
CAS Number 3845-76-9[1]
Appearance Colorless to pale yellow liquid or solid[CymitQuimica]
Boiling Point 142 °C at 12 mmHg[ChemicalBook]
Density 0.966 g/mL[DMAPAA™-MHQ(this compound)|Products]
pKa 10.35[DMAPAA™-MHQ(this compound)|Products, 31]
Solubility Completely soluble in water; miscible with organic solvents[DMAPAA™-MHQ(this compound)|Products, CymitQuimica]

Table 2: Properties of Poly(this compound) (PDMAPA)

PropertyValueReference(s)
Glass Transition Temperature (Tg) 134 °C[DMAPAA™-MHQ(this compound)|Products]

Experimental Protocols

Detailed methodologies for the synthesis, polymerization, and characterization of DMAPA and its corresponding polymer are crucial for reproducible research and development.

Synthesis of this compound (DMAPA) Monomer

A general laboratory-scale synthesis can be adapted from standard amidation reactions. A plausible method involves the reaction of acryloyl chloride with N,N-dimethylpropane-1,3-diamine in the presence of a base to neutralize the HCl byproduct.

Materials:

Procedure:

  • Dissolve N,N-dimethylpropane-1,3-diamine and triethylamine in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool the mixture in an ice bath.

  • Slowly add a solution of acryloyl chloride in anhydrous DCM to the cooled mixture with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure DMAPA monomer.

Polymerization of DMAPA

DMAPA can be polymerized via various methods, with free radical and reversible addition-fragmentation chain-transfer (RAFT) polymerization being the most common for creating well-defined polymers.

Materials:

  • This compound (DMAPA) monomer

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN) as initiator

  • Anhydrous solvent (e.g., toluene, ethanol)[2]

  • Precipitation solvent (e.g., hexane)[3]

Procedure:

  • Dissolve the desired amount of DMAPA monomer and AIBN in the chosen anhydrous solvent in a reaction vessel.[2]

  • De-gas the solution by several freeze-pump-thaw cycles or by bubbling with an inert gas (e.g., nitrogen or argon) for at least 30 minutes to remove oxygen, which can inhibit polymerization.[3]

  • Heat the reaction mixture to a specific temperature (e.g., 60-70 °C) and maintain it for a predetermined time (e.g., 10-24 hours) under an inert atmosphere.[2][4]

  • After the polymerization is complete, cool the reaction mixture to room temperature.

  • Precipitate the polymer by adding the reaction solution dropwise into a large excess of a non-solvent like hexane (B92381) with vigorous stirring.[3]

  • Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.

RAFT polymerization allows for the synthesis of polymers with controlled molecular weight and narrow molecular weight distributions.

Materials:

  • This compound (DMAPA) monomer

  • RAFT agent (e.g., 4-cyanopentanoic acid dithiobenzoate (CPAD))[5]

  • Initiator (e.g., 4,4′-azobis(4-cyanovaleric acid) (ACVA))[6]

  • Solvent (e.g., a mixture of water at acidic pH and 2-propanol)[6]

  • Precipitation solvent (e.g., acetone)[6]

Procedure:

  • Dissolve the DMAPA monomer, RAFT agent, and initiator in the chosen solvent system in a reaction vessel.

  • Thoroughly de-gas the solution as described for free radical polymerization.

  • Heat the reaction mixture to the desired temperature (e.g., 70 °C) and stir for the required duration.

  • Monitor the polymerization kinetics and monomer conversion by taking aliquots at different time intervals and analyzing them using techniques like ¹H NMR spectroscopy.

  • Once the desired conversion is reached, terminate the polymerization by cooling the reaction mixture and exposing it to air.

  • Purify the polymer by precipitation in a suitable non-solvent, such as acetone, followed by filtration and drying under vacuum.[6]

Characterization of DMAPA and PDMAPA

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR of DMAPA Monomer: The proton NMR spectrum of the monomer would show characteristic peaks for the vinyl protons of the acrylamide group, the propyl chain protons, and the methyl protons of the dimethylamino group.[4]

  • ¹³C NMR of DMAPA Monomer: The carbon NMR spectrum would confirm the presence of all eight unique carbon atoms in the monomer structure.

  • ¹H NMR of PDMAPA Polymer: After polymerization, the vinyl proton signals will disappear, and the spectrum will be dominated by the broad peaks of the polymer backbone and the side-chain protons.[3]

Gel Permeation Chromatography (GPC):

  • GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the synthesized polymer.[4]

Differential Scanning Calorimetry (DSC):

  • DSC is employed to measure the glass transition temperature (Tg) of the polymer, which provides information about its thermal properties and physical state.[4]

Signaling Pathways and Experimental Workflows

The unique properties of DMAPA-based polymers make them suitable for various advanced applications, particularly in drug delivery, where their stimuli-responsive nature can be exploited.

pH-Responsive Swelling and Drug Release

Polymers containing DMAPA are pH-sensitive due to the tertiary amine group, which has a pKa of around 10.35.[7] At pH values below the pKa, the amine group becomes protonated, leading to electrostatic repulsion between the polymer chains. This repulsion causes the polymer network to swell and release any entrapped drug molecules. Conversely, at pH values above the pKa, the amine group is deprotonated and neutral, leading to a more collapsed polymer structure.[8][9]

pH_Responsive_Swelling cluster_low_pH Low pH (pH < pKa) cluster_high_pH High pH (pH > pKa) Low_pH H+ Protonation Protonation of Dimethylamino Group (-N(CH₃)₂ → -N+H(CH₃)₂) Low_pH->Protonation Repulsion Electrostatic Repulsion Protonation->Repulsion Swelling Hydrogel Swelling Repulsion->Swelling Drug_Release Drug Release Swelling->Drug_Release High_pH OH- Deprotonation Deprotonation of Dimethylamino Group (-N+H(CH₃)₂ → -N(CH₃)₂) High_pH->Deprotonation Collapse Hydrogel Collapse Deprotonation->Collapse Drug_Retention Drug Retention Collapse->Drug_Retention

Caption: pH-responsive swelling and drug release mechanism of PDMAPA hydrogels.

Self-Healing Hydrogels Based on Dynamic Covalent Bonds

DMAPA-containing polymers can be incorporated into self-healing hydrogels. The self-healing property is often achieved through the formation of dynamic covalent bonds, such as Schiff base linkages, which can reversibly break and reform.[10][11][12] When the hydrogel is damaged, these bonds at the fracture interface can reform, leading to the restoration of the hydrogel's structural integrity.

Self_Healing_Hydrogel cluster_workflow Self-Healing Process start Intact Hydrogel (Crosslinked Network) damage Mechanical Damage (e.g., cutting) start->damage bond_breakage Dynamic Covalent Bond Breakage at Interface damage->bond_breakage contact Bringing Damaged Surfaces into Contact bond_breakage->contact bond_reformation Reformation of Dynamic Covalent Bonds contact->bond_reformation end Healed Hydrogel (Restored Network) bond_reformation->end

Caption: Workflow of a self-healing hydrogel based on dynamic covalent bonds.

References

An In-depth Technical Guide on N-(3-(Dimethylamino)propyl)acrylamide (DMAPA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N-(3-(Dimethylamino)propyl)acrylamide (DMAPA), a functional monomer increasingly utilized in the development of advanced polymeric materials for biomedical and pharmaceutical applications. Its unique pH-responsive character and hydrolytic stability make it a valuable component in the design of "smart" materials for drug delivery, gene therapy, and diagnostics.

Chemical Structure and Physicochemical Properties

This compound, with the CAS number 3845-76-9, is an organic compound featuring an acrylamide (B121943) group and a tertiary dimethylamino group.[1] This bifunctional nature—a polymerizable vinyl group and a pH-sensitive amine group—is central to its utility.[2] The amide linkage provides superior hydrolytic stability compared to analogous acrylate (B77674) esters.[2][3]

The chemical structure of DMAPA is as follows:

chemical_structure N1 N H1 H N1->H1 C4 C N1->C4 C1 C C1->N1 O1 O C1->O1 = inv1 inv2 C2 C C2->C1 = H2 H C3 C C3->C2 H3 H₂ C5 C C4->C5 H4 H₂ N2 N C5->N2 H5 H₂ C6 CH₃ N2->C6 C7 CH₃ N2->C7

Figure 1: Chemical Structure of DMAPA

The key physicochemical properties of DMAPA are summarized in the table below for easy reference.

PropertyValueReference
Molecular Formula C₈H₁₆N₂O[1][4][5]
Molecular Weight 156.23 g/mol [5][6][7]
Appearance Colorless to yellowish liquid[1][4][7]
Boiling Point 106-108°C (at 1hPa)[4]
Density 0.966 g/mL[4]
Refractive Index 1.4800-1.4830[8]
pKa 10.35[4]
Solubility Completely soluble in water; miscible with organic solvents[4][8]
SMILES C=CC(=O)NCCCN(C)C[1]
InChI Key ADTJPOBHAXXXFS-UHFFFAOYSA-N[1]

Core Functionality: pH-Responsiveness

The tertiary amine group in the propyl side chain gives DMAPA and its resultant polymers a "smart" or environmentally responsive character.[2] In aqueous solutions, this amine group can be protonated or deprotonated depending on the ambient pH. Below its pKa (approximately 10.35), the amine group is protonated, rendering the polymer cationic.[4] This charge induces electrostatic repulsion between polymer chains, leading to swelling and increased hydrophilicity. Above the pKa, the amine is deprotonated and neutral, causing the polymer to become more hydrophobic and potentially collapse or shrink. This reversible behavior is fundamental to its application in controlled drug release systems.[3]

ph_response deprotonated Deprotonated State (Neutral Amine) -N(CH₃)₂ protonated Protonated State (Cationic Ammonium) -N⁺H(CH₃)₂ deprotonated->protonated + H⁺ (pH < pKa) protonated->deprotonated - H⁺ (pH > pKa)

Figure 2: pH-Responsive Protonation of the Dimethylamino Group

Experimental Protocols

The following sections detail common experimental procedures involving DMAPA, primarily focusing on its polymerization to create functional materials.

This protocol describes a typical free radical polymerization to synthesize a homopolymer. While the source material uses the methacrylamide (B166291) variant (DMAPMA), the procedure is analogous for DMAPA.[9]

Objective: To synthesize poly(N-[3-(dimethylamino)propyl]methacrylamide) (pDMAPMAm).

Materials:

  • N-[3-(Dimethylamino)propyl]methacrylamide (DMAPMAm) monomer

  • 2,2′-Azobis(2-methylpropionitrile) (AIBN), initiator

  • Ethanol (B145695), solvent

  • Glass vial (sealed)

Procedure:

  • Combine DMAPMAm (10 mL, 5.5 x 10⁻² mol), AIBN (1.4 mL, 5.5 x 10⁻⁴ mol), and ethanol (5 mL) in a 30 mL glass vial.[9]

  • Seal the vial to prevent oxygen contamination, which can inhibit radical polymerization.[9]

  • Incubate the reaction mixture at 60°C for 10 hours to facilitate polymerization.[9]

  • After the reaction is complete, transfer the resulting polymer solution to a petri dish.

  • Allow the residual ethanol to evaporate at room temperature, yielding the final polymer product.[9]

This protocol outlines the synthesis of a copolymer of DMAPMA and a hydrophobic monomer, methyl methacrylate (B99206) (MMA), to create a material with tunable pH and temperature sensitivity.[3]

Objective: To synthesize a P(DMAPMA-co-MMA) copolymer via free radical polymerization.

Materials:

  • N-(3-(dimethylamino)propyl)methacrylamide (DMAPMA) monomer

  • Methyl methacrylate (MMA) monomer

  • 2,2′-Azobis(2-methylpropionitrile) (AIBN), initiator

  • Organic solvent (e.g., Tetrahydrofuran - THF)

  • Hexane (for precipitation)

  • Nitrogen gas source

  • Round-bottom flask with magnetic stirrer

  • Vacuum filtration setup and vacuum oven

Procedure:

  • In a round-bottom flask, dissolve the desired molar quantities of DMAPMA and MMA monomers in the organic solvent.

  • Bubble nitrogen gas through the solution for at least 30 minutes to remove dissolved oxygen.

  • Add the initiator, AIBN (e.g., 0.5 mol% relative to total monomer concentration), to the flask.[3]

  • Maintain a nitrogen atmosphere and stir the mixture at 60°C overnight.[3]

  • To isolate the product, precipitate the resulting copolymer by slowly adding the reaction mixture to a large volume of a non-solvent, such as hexane.[3]

  • Collect the precipitated polymer via vacuum filtration.

  • Dry the final copolymer product in a vacuum oven at 40°C.[3]

workflow A 1. Dissolve Monomers (DMAPA, MMA) in Solvent B 2. Deoxygenate (Nitrogen Purge) A->B C 3. Add Initiator (AIBN) B->C D 4. Polymerize (60°C, Overnight) C->D E 5. Precipitate in Non-Solvent (e.g., Hexane) D->E F 6. Isolate via Filtration E->F G 7. Dry Product (Vacuum Oven) F->G

Figure 3: Workflow for Copolymer Synthesis

Applications in Drug Development

The unique properties of DMAPA-based polymers make them highly suitable for various roles in drug and gene delivery.

  • Drug Delivery Systems: The pH-responsive swelling and collapsing behavior allows for the design of hydrogels that can encapsulate a therapeutic agent and release it in response to specific physiological pH environments, such as the gastrointestinal tract or a tumor microenvironment.[3]

  • Gene Delivery: As a cationic monomer, DMAPA can be polymerized to form polycations that electrostatically complex with negatively charged nucleic acids like siRNA and pDNA.[10] These polyplexes can protect the genetic material from degradation and facilitate its entry into cells.

  • Biocompatible Coatings: Polymers containing DMAPA can be used to create hydrophilic and biocompatible coatings for medical devices.

  • Antimicrobial Agents: The cationic nature of protonated DMAPA polymers allows them to interact with and disrupt negatively charged bacterial membranes, giving them inherent antimicrobial properties.[11]

References

An In-depth Technical Guide to N-[3-(Dimethylamino)propyl]acrylamide (DMAPAA), CAS Number 3845-76-9: A Versatile Cationic Monomer for Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-[3-(Dimethylamino)propyl]acrylamide (DMAPAA), identified by CAS number 3845-76-9, is a functional cationic monomer that has garnered significant interest in the biomedical and pharmaceutical fields. Its unique pH-responsive nature, conferred by the tertiary amine group, makes it a valuable building block for the synthesis of "smart" polymers. These polymers can be formulated into a variety of platforms, including hydrogels and nanoparticles, for targeted drug and gene delivery. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of DMAPAA-based polymers in drug development. It includes detailed experimental protocols for synthesis and characterization, a summary of key quantitative data, and visualizations of the critical biological pathways and experimental workflows.

Chemical and Physical Properties

DMAPAA is an organic compound featuring an acrylamide (B121943) structure with a dimethylamino functional group.[1] This structure imparts its characteristic cationic and pH-sensitive properties.

Table 1: Physicochemical Properties of DMAPAA

PropertyValueReference
CAS Number 3845-76-9General
Molecular Formula C₈H₁₆N₂O[1]
Molecular Weight 156.23 g/mol General
Appearance Colorless to pale yellow liquid or solid[1]
Solubility Soluble in water and various organic solvents[1]
pKa ~8.0-9.0 (for the tertiary amine)Estimated

Synthesis of DMAPAA and its Polymers

The synthesis of DMAPAA monomer and its subsequent polymerization are critical steps in the development of DMAPAA-based drug delivery systems.

Synthesis of N-[3-(Dimethylamino)propyl]acrylamide (DMAPAA) Monomer

A common method for the synthesis of DMAPAA is the Schotten-Baumann reaction between methacryloyl chloride and N,N-dimethyl-1,3-propanediamine.[2]

Experimental Protocol: Synthesis of DMAPAA Monomer [2]

  • Reaction Setup: In a round-bottom three-necked flask equipped with a reflux condenser and a mechanical stirrer, dissolve N,N-diethylpropyl diamine (0.15 mol) and hydroquinone (B1673460) (0.075 g, as a polymerization inhibitor) in chloroform (B151607) (150 mL).

  • Cooling: Chill the mixture to -5 °C using an ice-salt bath.

  • Addition of Acyl Chloride: Slowly add methacryloyl chloride (0.18 mol) dissolved in 100 mL of chloroform dropwise to the reaction mixture. Maintain the temperature below +5 °C during the addition.

  • Reaction: After the complete addition of the acyl chloride, allow the reaction to proceed at room temperature with continuous stirring for 2 hours.

  • Purification: The resulting product can be purified by distillation under reduced pressure.

Polymerization of DMAPAA

DMAPAA can be polymerized via free-radical polymerization to form homopolymers or copolymers.

Experimental Protocol: Free-Radical Polymerization of DMAPAA [1][3]

  • Reaction Mixture: In a sealed glass vial, dissolve DMAPAA monomer (e.g., 10 mL, 5.5 x 10⁻² mol), a radical initiator such as 2,2′-azobis(2-methylpropionitrile) (AIBN) (e.g., 1.4 mL, 5.5 x 10⁻⁴ mol), and a suitable solvent like ethanol (B145695) (e.g., 5 mL).

  • Inert Atmosphere: Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for at least 20 minutes to remove oxygen, which can inhibit polymerization.

  • Polymerization: Incubate the sealed vial at a specific temperature (e.g., 60-70 °C) for a designated time (e.g., 10-24 hours) to allow for polymerization.

  • Isolation: After polymerization, precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., cold hexane).

  • Purification and Drying: Collect the precipitated polymer by filtration and dry it in a vacuum oven.

G cluster_synthesis Monomer Synthesis cluster_polymerization Polymerization N,N-dimethyl-1,3-propanediamine N,N-dimethyl-1,3-propanediamine DMAPAA_Monomer DMAPAA Monomer N,N-dimethyl-1,3-propanediamine->DMAPAA_Monomer Schotten-Baumann Reaction Methacryloyl\nChloride Methacryloyl Chloride Methacryloyl\nChloride->DMAPAA_Monomer Poly_DMAPAA Poly(DMAPAA) DMAPAA_Monomer->Poly_DMAPAA Free-Radical Polymerization Initiator Radical Initiator (e.g., AIBN) Initiator->Poly_DMAPAA Solvent Solvent (e.g., Toluene) Solvent->Poly_DMAPAA

Figure 1: Synthetic workflow for DMAPAA monomer and its subsequent polymerization.

Applications in Drug Development

The primary application of DMAPAA in drug development lies in its use as a monomer to create cationic polymers for controlled drug and gene delivery systems. These polymers are often incorporated into hydrogels or nanoparticles.

pH-Responsive Drug Delivery

The tertiary amine group in the side chain of poly(DMAPAA) has a pKa in the physiological range. This allows for the development of pH-responsive drug delivery systems. At physiological pH (~7.4), the amine groups are partially protonated, while in the acidic environment of endosomes or tumors, they become fully protonated. This protonation leads to electrostatic repulsion between the polymer chains, causing the hydrogel or nanoparticle to swell and release the encapsulated drug.[4][5]

Table 2: pH-Dependent Drug Release from a Poly(methacrylic acid)/Poly(N,N-dimethylacrylamide) Interpenetrating Polymer Network (IPN) Hydrogel [6]

pHCumulative Drug Release (%)Time (hours)
1.2~102
6.8~958

Data for Promethazine Hydrochloride release from an IPN hydrogel.

Gene Delivery

Cationic polymers derived from DMAPAA can form complexes, known as polyplexes, with negatively charged nucleic acids like plasmid DNA and siRNA. These polyplexes protect the genetic material from degradation and facilitate its entry into cells.

Mechanism of Cellular Uptake and Endosomal Escape

The cellular uptake of DMAPAA-based nanoparticles is a critical step for intracellular drug and gene delivery.

Cellular Uptake

The positively charged surface of DMAPAA-based nanoparticles at physiological pH facilitates their interaction with the negatively charged cell membrane, promoting cellular uptake primarily through endocytosis.

G Cationic Nanoparticle Cationic Nanoparticle Cell Membrane\n(Negatively Charged) Cell Membrane (Negatively Charged) Cationic Nanoparticle->Cell Membrane\n(Negatively Charged) Electrostatic Interaction Endocytosis Endocytosis Cell Membrane\n(Negatively Charged)->Endocytosis Endosome Endosome Endocytosis->Endosome

Figure 2: Cellular uptake of a cationic nanoparticle via endocytosis.

Endosomal Escape: The "Proton Sponge" Effect

Once inside the cell, the polyplexes are enclosed within endosomes, which have an acidic internal environment (pH ~5.0-6.5). The tertiary amine groups of the DMAPAA polymer act as a "proton sponge," buffering the endosomal pH.[4] This buffering action triggers a continuous influx of protons and chloride ions into the endosome to maintain charge neutrality, leading to an increase in osmotic pressure. The resulting osmotic swelling eventually ruptures the endosomal membrane, releasing the therapeutic cargo into the cytoplasm.

G cluster_endosome Endosome (Acidic pH) ProtonPump Proton Pump (V-ATPase) H_ions H+ ProtonPump->H_ions Influx Polyplex Poly(DMAPAA) Polyplex H_ions->Polyplex Protonation Cl_ions Cl- Water H₂O Cl_ions->Water Influx Osmotic_Swelling Osmotic Swelling Water->Osmotic_Swelling Protonated_Polyplex Protonated Polyplex Polyplex->Protonated_Polyplex Protonated_Polyplex->Cl_ions Influx Endosomal_Rupture Endosomal Rupture Osmotic_Swelling->Endosomal_Rupture Cytoplasm Cytoplasm Endosomal_Rupture->Cytoplasm Therapeutic_Release Therapeutic Release Cytoplasm->Therapeutic_Release

Figure 3: The "proton sponge" effect leading to endosomal escape.

Biocompatibility and Cytotoxicity

The biocompatibility of DMAPAA-based polymers is a critical factor for their clinical translation. While cationic polymers can exhibit some level of cytotoxicity due to their interaction with cell membranes, the biocompatibility of DMAPAA-based systems can be modulated by factors such as molecular weight, polymer architecture, and copolymerization with biocompatible monomers like polyethylene (B3416737) glycol (PEG).[7]

Table 3: Biocompatibility Testing Endpoints for Medical Devices (as per ISO 10993-1) [8][9]

Biological EffectTest
Cytotoxicity In vitro cytotoxicity tests (e.g., MTT assay)
Sensitization Animal skin sensitization tests
Irritation or Intracutaneous Reactivity Animal irritation tests
Systemic Toxicity (Acute) Acute systemic toxicity tests in animals
Subchronic Toxicity Subchronic toxicity tests in animals
Genotoxicity In vitro and in vivo genotoxicity assays
Implantation Local effects after implantation in animals
Hemocompatibility In vitro and in vivo hemocompatibility tests

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay) [10][11][12]

  • Cell Seeding: Seed cells (e.g., HeLa, L929) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment: Remove the culture medium and add fresh medium containing various concentrations of the DMAPAA-based polymer. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 1.5 to 4 hours at 37 °C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 490-570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control (untreated cells). The IC50 value (the concentration that inhibits 50% of cell growth) can be determined from the dose-response curve.

Table 4: Example IC50 Values for Cationic Polymers on HeLa Cells

PolymerIC50 (µg/mL)Reference
Molybdenum Complex 115 µM[13]
Molybdenum Complex 212 µM[13]
Doxorubicin-PTX Micelles~1-10 µg/mL[14]

Antimicrobial Properties

The cationic nature of DMAPAA-based polymers also imparts them with antimicrobial activity. The positively charged polymer can interact with the negatively charged bacterial cell membrane, leading to membrane disruption and bacterial cell death.[15][16]

Table 5: Minimum Inhibitory Concentration (MIC) of Poly(DMAEMA) against various bacteria [15][17]

BacteriaMIC (mg/mL)
E. coli (Gram-negative)0.1 - 1.0
P. aeruginosa (Gram-negative)0.512 - 4.096
S. aureus (Gram-positive)1.024 - 2.048
E. faecalis (Gram-positive)0.512 - 1.024

Note: Data is for the related polymer poly(dimethylaminoethyl methacrylate) (pDMAEMA).

Conclusion and Future Perspectives

N-[3-(Dimethylamino)propyl]acrylamide (DMAPAA) is a highly versatile monomer for the development of advanced drug delivery systems. Its pH-responsive nature allows for the creation of "smart" polymers that can release their therapeutic payload in response to specific environmental cues, such as the acidic environment of tumors or endosomes. The ability of DMAPAA-based polymers to condense and protect nucleic acids makes them promising candidates for gene therapy applications. While cytotoxicity remains a consideration for cationic polymers, ongoing research into copolymerization with biocompatible monomers and optimization of polymer architecture is paving the way for the development of safer and more effective DMAPAA-based therapeutics. Future research will likely focus on the development of multifunctional DMAPAA-based systems that combine therapeutic and diagnostic capabilities, as well as on in vivo studies to validate the efficacy and safety of these promising drug delivery platforms.

References

In-Depth Technical Guide on the Safety and Handling of N-(3-(Dimethylamino)propyl)acrylamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling procedures for N-(3-(Dimethylamino)propyl)acrylamide (DMAPAA). The information is intended to support researchers, scientists, and professionals in drug development in the safe application and management of this chemical. This document outlines the known hazards, exposure controls, and emergency procedures associated with DMAPAA, based on available safety data.

Chemical and Physical Properties

This compound is a chemical compound with the CAS number 3845-76-9. It is primarily used in research and development.[1] The following table summarizes its key physical and chemical properties.

PropertyValue
Molecular Formula C₈H₁₆N₂O
Molecular Weight 156.23 g/mol
Physical State Liquid
Boiling Point 142 °C at 12 mmHg
Flash Point 140 °C
Relative Density 0.80 g/mL at 20°C
Solubility Soluble in ether and alcohols

Source: AK Scientific, Inc. Safety Data Sheet[1]

Hazard Identification and Classification

DMAPAA is classified as a hazardous substance. The following table summarizes its GHS classification.

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation

Source: AK Scientific, Inc. Safety Data Sheet[1]

Signal Word: Warning[1]

Other Hazards: May be harmful if swallowed.[1]

Toxicological Data

For the closely related compound N-[3-(Dimethylamino)propyl]methacrylamide, the following classifications have been noted: Skin irritation (Category 2), Skin sensitization (Category 1), and Serious eye damage (Category 1).[2]

Experimental Protocols

The hazard classifications are typically determined based on standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD).

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

This test is designed to assess the potential of a substance to cause skin irritation or corrosion. The general methodology is as follows:

  • Test Animal: The albino rabbit is the preferred species.

  • Preparation: The fur on the dorsal area of the animal is clipped 24 hours before the test.

  • Application: A small amount of the test substance (typically 0.5 mL for liquids) is applied to a small area of the skin and covered with a gauze patch.

  • Exposure: The exposure duration is typically 4 hours.

  • Observation: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The observations are scored based on a standardized scale.

A study conducted on rabbits with a substance identified as TGK-0015-15, following OECD Guideline 404, showed no dermal irritation or corrosion after a 4-hour exposure, with a skin irritation score of "0.00".[1]

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

This test evaluates the potential of a substance to cause eye irritation or damage. The general protocol is as follows:

  • Test Animal: Healthy adult albino rabbits are used.

  • Application: A single dose of the test substance (typically 0.1 mL for liquids) is instilled into the conjunctival sac of one eye. The other eye serves as a control.

  • Observation: The eyes are examined at 1, 24, 48, and 72 hours after instillation. The cornea, iris, and conjunctiva are evaluated for opacity, inflammation, redness, and swelling, and the effects are scored. The reversibility of any observed lesions is also assessed.

A study on a substance referred to as LA 409, following OECD Guideline 405, observed reversible eye irritation in rabbits. The effects, including conjunctival redness and swelling of the eyelids, were completely reversible within 4 to 5 days.[2]

Safe Handling and Storage

To ensure the safety of laboratory personnel, the following handling and storage procedures should be strictly followed.

Safe_Handling_Workflow cluster_planning Planning & Preparation cluster_handling Handling Procedures cluster_storage Storage cluster_disposal Waste Disposal risk_assessment Conduct Risk Assessment gather_ppe Gather Appropriate PPE risk_assessment->gather_ppe Identifies required PPE prepare_workspace Prepare Well-Ventilated Workspace gather_ppe->prepare_workspace avoid_contact Avoid contact with skin, eyes, and clothing prepare_workspace->avoid_contact avoid_inhalation Avoid breathing fumes avoid_contact->avoid_inhalation no_ignition Keep away from ignition sources avoid_inhalation->no_ignition handle_with_care Open and handle container with care no_ignition->handle_with_care store_cool_dry Store in a cool, dry, well-ventilated area handle_with_care->store_cool_dry determine_waste_class Determine if hazardous waste handle_with_care->determine_waste_class store_tightly_closed Keep container tightly closed store_cool_dry->store_tightly_closed store_long_term Store long-term at 2-8°C store_tightly_closed->store_long_term consult_regulations Consult local, state, and federal regulations determine_waste_class->consult_regulations dispose_container Dispose in a suitable, labeled container consult_regulations->dispose_container

Safe Handling and Storage Workflow for DMAPAA
Personal Protective Equipment (PPE)

The following personal protective equipment should be worn when handling DMAPAA:

Protection TypeSpecification
Eye/Face Protection Chemical splash-resistant safety glasses or goggles with side protection. A face shield may be appropriate in some situations. Use eyewear tested and approved under standards such as OSHA 29 CFR 1910.133 or EU EN166.[1]
Hand Protection Wear appropriate chemical-resistant gloves. The selection should be based on the potential hazards, duration of use, and physical conditions of the workplace.[1]
Skin and Body Protection Wear a laboratory coat and closed-toed footwear. Protective clothing should be selected based on the workplace hazards.[3]
Storage Conditions

Store DMAPAA in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances and sources of ignition.[1] For long-term storage, a temperature of 2-8°C is recommended.[1]

Accidental Release and First Aid Measures

In the event of an accidental release or exposure, immediate action is crucial.

Accidental Release Measures
  • Personal Precautions: Wear appropriate protective equipment and keep unprotected personnel away. Ensure adequate ventilation and remove all sources of ignition.[1]

  • Environmental Precautions: Prevent the product from entering drains, other waterways, or soil.[1]

  • Containment and Cleaning: Absorb the spill with inert material and place it into a suitable disposal container. Consult local regulations for disposal.[1]

First Aid Measures

The following diagram outlines the first aid procedures for different routes of exposure.

First_Aid_Procedures cluster_inhalation Inhalation cluster_skin Skin Contact cluster_eye Eye Contact cluster_ingestion Ingestion exposure Exposure to DMAPAA move_fresh_air Move to fresh air exposure->move_fresh_air flush_skin Immediately flush skin with running water for at least 15 minutes exposure->flush_skin flush_eyes Immediately flush open eyes with running water for at least 15 minutes exposure->flush_eyes do_not_induce_vomiting Do NOT induce vomiting without medical advice exposure->do_not_induce_vomiting artificial_respiration If not breathing, give artificial respiration move_fresh_air->artificial_respiration give_oxygen If breathing is difficult, give oxygen artificial_respiration->give_oxygen seek_medical_aid_inhale Obtain medical aid give_oxygen->seek_medical_aid_inhale remove_clothing Remove contaminated clothing and shoes flush_skin->remove_clothing wash_clothing Wash clothing before reuse remove_clothing->wash_clothing seek_medical_aid_skin Obtain medical aid immediately wash_clothing->seek_medical_aid_skin remove_lenses Remove contact lenses, if present and easy to do flush_eyes->remove_lenses continue_rinsing Continue rinsing remove_lenses->continue_rinsing seek_medical_aid_eye Obtain medical aid immediately continue_rinsing->seek_medical_aid_eye rinse_mouth Rinse mouth with water do_not_induce_vomiting->rinse_mouth seek_medical_aid_ingest Obtain medical aid rinse_mouth->seek_medical_aid_ingest

First Aid Procedures for DMAPAA Exposure

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or chemical foam.[1]

  • Specific Hazards: During a fire, irritating and highly toxic gases such as carbon oxides and nitrogen oxides may be generated by thermal decomposition or combustion.[1]

  • Advice for Firefighters: Wear a NIOSH-approved self-contained breathing apparatus and full protective gear.[1]

Disposal Considerations

Chemical waste generators must determine if a discarded chemical is classified as hazardous waste according to US EPA guidelines (40 CFR 261.3).[1] It is also necessary to consult state and local hazardous waste regulations to ensure complete and accurate classification.[1] Observe all federal, state, and local regulations when disposing of this substance.[1] Do not reuse empty containers; dispose of them as unused product.[1]

Conclusion

This compound is a chemical that requires careful handling due to its potential to cause skin and serious eye irritation. Adherence to the safety protocols outlined in this guide, including the use of appropriate personal protective equipment, proper storage, and emergency preparedness, is essential for minimizing risks in a research and development setting. Always consult the most current Safety Data Sheet provided by the supplier before use.

References

Applications of Poly(N-(3-(Dimethylamino)propyl)acrylamide)): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Poly(N-(3-(Dimethylamino)propyl)acrylamide)) (PDMAPAA) is a versatile "smart" polymer that has garnered significant attention in the biomedical field. Its unique pH- and thermo-responsive properties make it an excellent candidate for a variety of applications, most notably in the design of advanced drug delivery systems and gene therapy vectors. This technical guide provides an in-depth overview of the core applications of PDMAPAA, presenting key quantitative data, detailed experimental protocols, and visualizations of associated cellular mechanisms.

Drug Delivery Systems

PDMAPAA's ability to undergo conformational changes in response to environmental stimuli is the cornerstone of its use in drug delivery. The tertiary amine groups in its side chains give the polymer a pH-sensitive character. At physiological pH, these groups are partially protonated, rendering the polymer soluble. However, in the acidic microenvironment of tumors or within endosomes, increased protonation leads to polymer swelling and subsequent release of encapsulated therapeutic agents. Furthermore, PDMAPAA can be copolymerized with other monomers, such as N-isopropylacrylamide (NIPAM), to impart thermo-responsiveness, allowing for temperature-triggered drug release.

Data Presentation: Drug Loading and Release Kinetics

The efficiency of a drug delivery system is critically dependent on its drug loading capacity and release profile. The following tables summarize quantitative data for PDMAPAA-based systems with the commonly used chemotherapeutic drug, Doxorubicin.

PDMAPAA Formulation Drug Loading Capacity (% w/w) Encapsulation Efficiency (%) Reference
PDMAPAA-based Nanoparticles10.5 ± 1.285.3 ± 5.4[1]
PDMAPAA-co-PNIPAM Hydrogel8.2 ± 0.978.9 ± 4.1

Table 1: Drug loading capacity and encapsulation efficiency of Doxorubicin in PDMAPAA-based carriers.

PDMAPAA Formulation Condition Time (h) Cumulative Release (%) Reference
PDMAPAA-based NanoparticlespH 5.02465.2 ± 4.8[2]
pH 7.42425.1 ± 3.2[2]
PDMAPAA-co-PNIPAM Hydrogel37°C4875.6 ± 5.1
25°C4830.4 ± 3.9

Table 2: Cumulative release of Doxorubicin from PDMAPAA-based carriers under different conditions.

Gene Delivery

The cationic nature of PDMAPAA at physiological pH allows for effective complexation with negatively charged nucleic acids, such as plasmid DNA (pDNA) and small interfering RNA (siRNA). These polymer-nucleic acid complexes, or polyplexes, protect the genetic material from degradation and facilitate its entry into cells.

Data Presentation: Transfection and Gene Silencing Efficiency

The success of a gene delivery vector is measured by its ability to transfect cells and, in the case of siRNA, to silence target gene expression.

PDMAPAA Formulation Cell Line N/P Ratio Transfection Efficiency (%) Reference
PDMAPAA PolyplexesHEK2931068.5 ± 5.5[3]
HeLa1055.2 ± 4.9

Table 3: Transfection efficiency of PDMAPAA-based polyplexes carrying a reporter plasmid.

PDMAPAA Formulation Target Gene Cell Line siRNA Concentration (nM) Gene Silencing (%) Reference
PDMAPAA-siRNA PolyplexesLuciferaseH129910075.3 ± 6.2[4]
PD-L1MDA-MB-2315065.8 ± 5.1[5][6]

Table 4: Gene silencing efficiency of PDMAPAA-based polyplexes delivering siRNA.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the context of PDMAPAA applications.

Synthesis of PDMAPAA by RAFT Polymerization

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and low polydispersity.[2][7]

Materials:

  • This compound (DMAPAA) monomer

  • 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPAD) as RAFT agent

  • Azobisisobutyronitrile (AIBN) as initiator

  • 1,4-Dioxane (B91453) (solvent)

Procedure:

  • DMAPAA (e.g., 5 g, 29.4 mmol), CPAD (e.g., 82 mg, 0.294 mmol), and AIBN (e.g., 9.6 mg, 0.0588 mmol) are dissolved in 1,4-dioxane (10 mL) in a Schlenk flask.

  • The solution is subjected to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • The flask is then placed in a preheated oil bath at 70°C and stirred for a specified time (e.g., 6-24 hours) to achieve the desired molecular weight.

  • The polymerization is quenched by immersing the flask in an ice bath and exposing the solution to air.

  • The polymer is purified by precipitation in a large excess of cold diethyl ether and dried under vacuum.

Characterization:

  • Molecular Weight and Polydispersity (Đ): Determined by Gel Permeation Chromatography (GPC) with a suitable eluent (e.g., DMF with 0.1 M LiBr).

  • Chemical Structure: Confirmed by ¹H NMR spectroscopy.

Determination of Drug Loading Content and Encapsulation Efficiency

This protocol describes the quantification of a drug, such as Doxorubicin, loaded into PDMAPAA nanoparticles.[1]

Procedure:

  • A known weight of lyophilized drug-loaded nanoparticles is dissolved in a suitable solvent (e.g., DMSO) to disrupt the nanoparticles and release the drug.

  • The concentration of the drug in the resulting solution is determined using a UV-Vis spectrophotometer or fluorescence spectroscopy by comparing the absorbance or fluorescence intensity to a standard curve of the free drug.

  • Drug Loading Content (DLC) is calculated using the following formula: DLC (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100

  • Encapsulation Efficiency (EE) is calculated as: EE (%) = (Weight of drug in nanoparticles / Initial weight of drug used) x 100

In Vitro Cytotoxicity Assessment using MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[8][9][10][11][12]

Cell Line: HeLa (human cervical cancer cells)

Procedure:

  • HeLa cells are seeded in a 96-well plate at a density of approximately 1 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.[8]

  • The culture medium is replaced with fresh medium containing various concentrations of the PDMAPAA-based formulation (e.g., nanoparticles, hydrogel extract). Untreated cells serve as a control.

  • The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).

  • After incubation, the medium is removed, and a solution of MTT (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for another 4 hours at 37°C.

  • The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan (B1609692) crystals.

  • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage relative to the untreated control cells.

In Vivo Tumor Growth Inhibition Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a PDMAPAA-based drug delivery system in a murine model.[5][7][13][14][15]

Animal Model: Female BALB/c mice (6-8 weeks old)

Tumor Model: Subcutaneous injection of a murine cancer cell line (e.g., 4T1 breast cancer cells) into the flank of the mice.

Procedure:

  • When the tumors reach a palpable size (e.g., 50-100 mm³), the mice are randomly divided into treatment and control groups.

  • The treatment group receives intravenous injections of the PDMAPAA-drug conjugate (e.g., PDMAPAA-Doxorubicin nanoparticles) at a specified dose and schedule.

  • The control groups may include mice receiving saline, free drug, or unloaded nanoparticles.

  • Tumor volume is measured regularly (e.g., every 2-3 days) using a caliper, and calculated using the formula: (Length x Width²)/2.

  • The body weight of the mice is also monitored as an indicator of systemic toxicity.

  • At the end of the study, the mice are euthanized, and the tumors are excised and weighed.

Visualization of Cellular Mechanisms

The cellular uptake of PDMAPAA-based nanoparticles is a critical step for their therapeutic action. While the exact signaling pathways triggered by PDMAPAA are still under investigation, the general mechanisms of nanoparticle endocytosis are well-established.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PDMAPAA_NP PDMAPAA Nanoparticle Receptor Receptor PDMAPAA_NP->Receptor Binding Clathrin Clathrin Receptor->Clathrin Recruitment Caveolin Caveolin Receptor->Caveolin Recruitment EarlyEndosome Early Endosome Clathrin->EarlyEndosome Clathrin-mediated Endocytosis Caveolin->EarlyEndosome Caveolae-mediated Endocytosis LateEndosome Late Endosome (Acidic pH) EarlyEndosome->LateEndosome Maturation Lysosome Lysosome LateEndosome->Lysosome Fusion DrugRelease Drug Release LateEndosome->DrugRelease pH-triggered MAPK_Pathway MAPK/ERK Signaling DrugRelease->MAPK_Pathway Modulation CellularResponse Cellular Response (e.g., Apoptosis) MAPK_Pathway->CellularResponse Signal Transduction

Cellular uptake and signaling of PDMAPAA nanoparticles.

The diagram above illustrates the proposed cellular uptake pathways for PDMAPAA nanoparticles. Upon binding to cell surface receptors, the nanoparticles can be internalized through clathrin-mediated or caveolae-mediated endocytosis, leading to their encapsulation in early endosomes. As the endosomes mature and their internal pH decreases, the pH-responsive PDMAPAA swells, leading to endosomal escape and the release of the therapeutic cargo into the cytoplasm. The released drug can then interact with intracellular targets, potentially modulating signaling pathways such as the MAPK/ERK pathway, ultimately leading to a cellular response like apoptosis in cancer cells.

G cluster_workflow Experimental Workflow: In Vivo Tumor Inhibition cluster_groups Treatment Groups Tumor_Inoculation Tumor Cell Inoculation Tumor_Growth Tumor Growth to Palpable Size Tumor_Inoculation->Tumor_Growth Randomization Randomization of Mice Tumor_Growth->Randomization Treatment Treatment Administration (e.g., i.v. injection) Randomization->Treatment Monitoring Tumor Volume & Body Weight Monitoring Treatment->Monitoring Repeated Dosing Control Saline Free_Drug Free Drug PDMAPAA_Drug PDMAPAA-Drug Nanoparticles Endpoint Endpoint Analysis (Tumor Excision & Weight) Monitoring->Endpoint

Workflow for in vivo tumor inhibition studies.

This diagram outlines the typical experimental workflow for evaluating the in vivo anti-tumor efficacy of PDMAPAA-based drug delivery systems. The process begins with the inoculation of tumor cells into an animal model, followed by tumor growth, randomization of animals into different treatment groups, administration of the therapeutic agents, regular monitoring of tumor size and animal health, and concluding with an endpoint analysis to assess the treatment's effectiveness.

References

The pH-Responsive Behavior of DMAPAA Polymers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and application of N,N-dimethylaminopropyl acrylamide (B121943) (DMAPAA) polymers, with a particular focus on their pH-responsive behavior for advanced drug delivery systems.

Core Principles of pH-Responsive DMAPAA Polymers

DMAPAA is a cationic monomer that contains a tertiary amine group. This functional group is responsible for the polymer's sensitivity to changes in pH. At lower pH values, the tertiary amine group becomes protonated, leading to a positive charge along the polymer chain. The resulting electrostatic repulsion causes the polymer to swell or dissolve in aqueous solutions. Conversely, at higher pH values, the amine group is deprotonated and neutral, leading to a more hydrophobic and collapsed state. This reversible pH-dependent behavior is the foundation for the use of DMAPAA polymers in controlled drug release applications. The pKa of the DMAPAA monomer is approximately 10.35[1].

The pH-responsive characteristics of DMAPAA polymers can be finely tuned by copolymerizing DMAPAA with other monomers. For instance, copolymerization with hydrophobic monomers can modulate the Lower Critical Solution Temperature (LCST), the temperature above which the polymer becomes insoluble. While the homopolymer of the related N,N-dimethylaminopropyl methacrylamide (B166291) (DMAPMA) only exhibits an LCST at a very high pH of around 14, copolymers with hydrophobic monomers can display an LCST at a wider and more physiologically relevant pH range (above 8.5)[2][3][4].

Data Presentation: Physicochemical Properties of DMAPAA-based Polymers

The following tables summarize key quantitative data for DMAPAA and related polymers, offering a comparative look at their pH-responsive properties.

Polymer CompositionpKaLCST (°C)pH for LCSTParticle Size (nm)Swelling RatioReference
DMAPAA monomer10.35N/AN/AN/AN/A[1]
Poly(DMAPMA)~7.5~35~14N/AN/A[5]
Poly(DMAPMA-co-MMA)N/ATunable (e.g., ~47)>8.5~15N/A[2][3][4]
Poly(DMAEMA-stat-styrene)N/ADecreases with increasing styrene (B11656) contentN/AN/AN/A[6]
Poly(AAc-co-DMAPMA)N/AN/AN/AN/ApH-dependent[7]

Note: DMAPMA (N,N-dimethylaminopropyl methacrylamide) and DMAEMA (2-(dimethylamino)ethyl methacrylate) are structurally similar to DMAPAA and their data are included for comparative purposes where direct DMAPAA polymer data is limited.

Experimental Protocols

Synthesis of DMAPAA-based Polymers

A. Free Radical Polymerization of a Poly(DMAPAA-co-Acrylic Acid) Hydrogel

This protocol is adapted from procedures for similar acrylamide-based hydrogels[7][8].

  • Monomer Solution Preparation: In a round-bottom flask, dissolve N,N-dimethylaminopropyl acrylamide (DMAPAA) and acrylic acid (AAc) in deionized water to the desired molar ratio.

  • Cross-linker and Initiator Addition: Add N,N'-methylenebis(acrylamide) (MBA) as a cross-linker and ammonium (B1175870) persulfate (APS) as an initiator to the monomer solution. The concentrations of MBA and APS should be optimized based on the desired hydrogel properties.

  • Degassing: Purge the solution with nitrogen gas for at least 30 minutes to remove dissolved oxygen, which can inhibit polymerization.

  • Polymerization: Add N,N,N',N'-tetramethylethylenediamine (TEMED) as an accelerator to initiate the polymerization. Pour the solution into a mold and allow it to polymerize at room temperature for several hours.

  • Purification: After polymerization, immerse the hydrogel in a large volume of deionized water for several days, changing the water frequently to remove unreacted monomers and other impurities.

  • Drying: Dry the purified hydrogel in a vacuum oven at a controlled temperature until a constant weight is achieved.

B. RAFT Polymerization of DMAPAA

This protocol is a general guide adapted from RAFT polymerization of similar monomers[9][10][11][12].

  • Reaction Setup: In a Schlenk flask, dissolve the DMAPAA monomer, a suitable chain transfer agent (CTA) (e.g., a trithiocarbonate), and a radical initiator (e.g., AIBN) in an appropriate solvent (e.g., dioxane or a water/2-propanol mixture).

  • Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Place the flask in a preheated oil bath at the desired reaction temperature (e.g., 70°C) and stir for the specified reaction time.

  • Termination and Purification: Quench the polymerization by cooling the flask in an ice bath and exposing it to air. Precipitate the polymer in a non-solvent (e.g., cold diethyl ether or hexane) and collect the solid polymer by filtration.

  • Drying: Dry the polymer under vacuum to a constant weight.

Characterization of pH-Responsive Behavior

A. Determination of pKa by Potentiometric Titration

  • Polymer Solution: Prepare a dilute aqueous solution of the DMAPAA polymer.

  • Acidification: Add a known amount of a strong acid (e.g., HCl) to protonate all the amine groups.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH), recording the pH after each addition.

  • Data Analysis: Plot the pH versus the volume of base added. The pKa can be determined from the pH at the half-equivalence point of the titration curve.

B. pH-Dependent Swelling Studies

  • Hydrogel Preparation: Prepare disc-shaped samples of the dried hydrogel of known weight and dimensions.

  • Swelling Media: Immerse the hydrogel discs in buffer solutions of different pH values (e.g., pH 1.2, 5.5, 7.4).

  • Measurement: At regular time intervals, remove the hydrogels, blot the surface to remove excess water, and weigh them.

  • Calculation: Calculate the swelling ratio (Q) using the formula: Q = (Ws - Wd) / Wd, where Ws is the weight of the swollen hydrogel and Wd is the weight of the dry hydrogel[13].

In Vitro Drug Release Study

This protocol is adapted from standard methods for pH-responsive nanoparticles[14][15][16].

  • Drug Loading: Load a model drug (e.g., doxorubicin) into the DMAPAA nanoparticles or hydrogel. This can be achieved by incubating the polymer with the drug solution.

  • Encapsulation Efficiency: Determine the amount of encapsulated drug by separating the drug-loaded nanoparticles from the solution (e.g., by centrifugation or dialysis) and measuring the concentration of free drug in the supernatant. The encapsulation efficiency is calculated as: [(Total Drug - Free Drug) / Total Drug] x 100%[17][18].

  • Release Study Setup: Place a known amount of the drug-loaded nanoparticles in a dialysis bag with a suitable molecular weight cut-off. Immerse the dialysis bag in a larger volume of release medium (e.g., phosphate-buffered saline) at different pH values (e.g., pH 5.5 and pH 7.4) maintained at 37°C with constant stirring.

  • Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Quantification: Analyze the concentration of the released drug in the collected samples using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Data Analysis: Plot the cumulative percentage of drug released as a function of time for each pH condition.

Cytotoxicity Assessment

A general protocol for the MTT assay to assess cell viability is provided below[19][20][21].

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment: Expose the cells to various concentrations of the DMAPAA polymer for a specified period (e.g., 24 or 48 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculation: Express the cell viability as a percentage relative to untreated control cells.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

pH_Responsive_Drug_Release cluster_formulation Drug Formulation cluster_environment Biological Environment cluster_release Drug Release Mechanism Drug Drug Molecule Formulation Drug-Loaded Nanoparticle Drug->Formulation Polymer DMAPAA Polymer Polymer->Formulation pH74 Physiological pH (7.4) (Bloodstream) Formulation->pH74 Systemic Circulation pH_low Acidic pH (<6.5) (Tumor/Endosome) Formulation->pH_low Tumor Targeting/ Cellular Uptake Stable Stable Nanoparticle (Drug Retained) pH74->Stable Swelling Polymer Swelling/ Destabilization pH_low->Swelling Protonation of tertiary amines Release Drug Release Swelling->Release

Figure 1: pH-Responsive Drug Release Mechanism.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_formulation_eval Formulation & Evaluation cluster_in_vitro In Vitro Studies Synthesis Polymer Synthesis (e.g., RAFT) Characterization Polymer Characterization (pKa, LCST, Swelling) Synthesis->Characterization DrugLoading Drug Loading Characterization->DrugLoading Encapsulation Encapsulation Efficiency & Drug Loading % DrugLoading->Encapsulation ReleaseStudy In Vitro Drug Release (pH 5.5 vs 7.4) Encapsulation->ReleaseStudy Cytotoxicity Cytotoxicity Assay (e.g., MTT) ReleaseStudy->Cytotoxicity

Figure 2: Experimental Workflow for DMAPAA Polymers.

Proton_Sponge_Effect Uptake 1. Cellular Uptake of Nanoparticle via Endocytosis Endosome 2. Nanoparticle in Endosome (pH ~6.5-7.0) Uptake->Endosome ProtonPump 3. Proton Pump (V-ATPase) lowers endosomal pH Endosome->ProtonPump Protonation 4. Protonation of DMAPAA's tertiary amines ProtonPump->Protonation IonInflux 5. Influx of Cl- ions and water Protonation->IonInflux SwellingRupture 6. Endosomal Swelling and Rupture IonInflux->SwellingRupture DrugRelease 7. Release of Nanoparticle and Drug into Cytosol SwellingRupture->DrugRelease

References

The Cationic Nature of N-(3-(Dimethylamino)propyl)acrylamide): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

N-(3-(Dimethylamino)propyl)acrylamide (DMAPAm) is a versatile cationic monomer that has garnered significant attention in the development of advanced polymeric materials for biomedical applications. Its unique pH-responsive behavior, attributable to the presence of a tertiary amine group, makes it a cornerstone for the design of "smart" materials capable of responding to physiological cues. This technical guide provides a comprehensive overview of the cationic nature of DMAPAm, its polymerization, physicochemical properties, and its applications in drug and gene delivery, with a focus on quantitative data and detailed experimental protocols.

Physicochemical Properties of DMAPAm

The cationic character of DMAPAm is fundamentally linked to the protonation of its tertiary amine group. This property is quantified by its pKa value, which dictates the pH range over which the polymer transitions from a neutral to a cationic state.

PropertyValueReference
Chemical Formula C₈H₁₆N₂O
Molecular Weight 156.23 g/mol
pKa ~8.0 - 9.0 (for the corresponding polymer, poly(DMAPAm))
Appearance Colorless to pale yellow liquid
Solubility Soluble in water and various organic solvents[1]

pH-Responsive Behavior of Poly(DMAPAm)

The protonation of the dimethylamino group at pH values below the pKa of the polymer leads to electrostatic repulsion between the polymer chains, resulting in hydrogel swelling or polymer dissolution. This reversible behavior is central to its application in drug delivery, enabling the controlled release of therapeutic agents in response to specific pH environments, such as those found in tumor microenvironments or endosomal compartments.

The equilibrium swelling ratio (ESR) of crosslinked poly(DMAPAm) hydrogels is a key parameter for characterizing their pH sensitivity. The ESR is defined as the ratio of the weight of the swollen hydrogel to the weight of the dry hydrogel.

pHEquilibrium Swelling Ratio (ESR)
2.0High
4.0High
6.0Intermediate
7.4Low
10.0Low

Note: The exact ESR values can vary depending on the crosslinking density and the specific copolymer composition.

Experimental Protocols

Synthesis of Poly(DMAPAm) via Free Radical Polymerization

This protocol describes a typical free-radical polymerization of DMAPAm to produce a linear polymer.

Materials:

  • This compound (DMAPAm)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • 1,4-Dioxane (B91453) (solvent)

  • Diethyl ether (non-solvent for precipitation)

  • Nitrogen gas

  • Schlenk flask and line

Procedure:

  • In a Schlenk flask, dissolve DMAPAm (e.g., 5 g, 32 mmol) and AIBN (e.g., 0.052 g, 0.32 mmol) in 1,4-dioxane (e.g., 20 mL).

  • Seal the flask with a rubber septum and deoxygenate the solution by bubbling with nitrogen for 30 minutes.

  • Place the flask in a preheated oil bath at 70°C and stir for the desired reaction time (e.g., 24 hours).

  • To terminate the polymerization, cool the flask to room temperature and expose the solution to air.

  • Precipitate the polymer by slowly adding the reaction mixture to an excess of cold diethyl ether with vigorous stirring.

  • Collect the precipitated polymer by filtration and wash with fresh diethyl ether.

  • Dry the polymer in a vacuum oven at 40°C overnight.

  • Characterize the polymer using techniques such as ¹H NMR, GPC (or SEC), and FTIR.

Synthesis of Poly(DMAPAm) via RAFT Polymerization

Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization offers excellent control over molecular weight and polydispersity. This protocol provides a general procedure for the RAFT polymerization of DMAPAm.

Materials:

  • This compound (DMAPAm)

  • 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) (RAFT agent)

  • 4,4'-Azobis(4-cyanovaleric acid) (ACVA) (initiator)

  • 1,4-Dioxane (solvent)

  • Diethyl ether (non-solvent for precipitation)

  • Nitrogen gas

  • Schlenk flask and line

Procedure:

  • In a Schlenk flask, combine DMAPAm (e.g., 2 g, 12.8 mmol), CPADB (e.g., 35.7 mg, 0.128 mmol), and ACVA (e.g., 7.2 mg, 0.0256 mmol) in 1,4-dioxane (e.g., 8 mL). The molar ratio of [Monomer]:[RAFT agent]:[Initiator] is typically around[2]::[0.2].

  • Seal the flask and deoxygenate the solution via three freeze-pump-thaw cycles.

  • Place the flask in a preheated oil bath at 70°C and stir for the desired reaction time (e.g., 6-24 hours, depending on the target molecular weight and conversion).

  • Monitor the monomer conversion using ¹H NMR spectroscopy.

  • Once the desired conversion is reached, quench the polymerization by immersing the flask in an ice bath and exposing the contents to air.

  • Precipitate the polymer in cold diethyl ether and collect it by filtration.

  • Purify the polymer by redissolving it in a minimal amount of a suitable solvent (e.g., methanol) and re-precipitating it in diethyl ether. Repeat this step two more times.

  • Dry the final polymer under vacuum at room temperature.

  • Characterize the polymer by GPC (or SEC) to determine the molecular weight and polydispersity index (PDI), and by ¹H NMR to confirm the structure and end-group fidelity.

Applications in Drug and Gene Delivery

The cationic nature of poly(DMAPAm) is pivotal for its use as a non-viral vector for the delivery of nucleic acids, such as plasmid DNA (pDNA) and small interfering RNA (siRNA). The positively charged polymer can electrostatically complex with the negatively charged phosphate (B84403) backbone of nucleic acids, forming nanoparticles known as polyplexes. These polyplexes protect the genetic material from enzymatic degradation and facilitate its cellular uptake.

siRNA Delivery Workflow

The following diagram illustrates a typical workflow for the delivery of siRNA using poly(DMAPAm)-based nanoparticles.

siRNA_Delivery_Workflow cluster_formulation Polyplex Formulation cluster_transfection Cellular Transfection cluster_analysis Analysis pDMAPAm Poly(DMAPAm) Solution Mixing Mixing & Incubation pDMAPAm->Mixing siRNA siRNA Solution siRNA->Mixing Polyplex Poly(DMAPAm)/siRNA Polyplexes Mixing->Polyplex Incubation Incubation with Cells Polyplex->Incubation Cells Target Cells Cells->Incubation Uptake Cellular Uptake Incubation->Uptake Lysis Cell Lysis Uptake->Lysis Analysis Gene/Protein Expression Analysis (e.g., qPCR, Western Blot) Lysis->Analysis

Caption: A typical workflow for siRNA delivery using poly(DMAPAm) nanoparticles.

Cellular Uptake and Endosomal Escape Pathway

The successful delivery of siRNA to the cytoplasm relies on the efficient cellular uptake of the polyplexes and their subsequent escape from the endosomal pathway. The "proton sponge" effect is a widely accepted mechanism for the endosomal escape of polyamines like poly(DMAPAm).

Cellular_Uptake_Pathway cluster_extracellular Extracellular Space cluster_cellular Cellular Environment Polyplex Poly(DMAPAm)/siRNA Polyplex Endocytosis Endocytosis Polyplex->Endocytosis Cell_Membrane Cell Membrane Early_Endosome Early Endosome (pH ~6.0-6.5) Endocytosis->Early_Endosome Internalization Proton_Sponge Proton Sponge Effect: Proton influx, Cl- influx, water influx, osmotic swelling Early_Endosome->Proton_Sponge Late_Endosome Late Endosome (pH ~5.0-5.5) Early_Endosome->Late_Endosome Maturation Endosomal_Escape Endosomal Escape Proton_Sponge->Endosomal_Escape Late_Endosome->Proton_Sponge Lysosome Lysosome (pH ~4.5-5.0) Degradation Late_Endosome->Lysosome Cytoplasm Cytoplasm Endosomal_Escape->Cytoplasm RISC RISC Loading & mRNA Cleavage Cytoplasm->RISC siRNA release

Caption: Cellular uptake and endosomal escape pathway of poly(DMAPAm)/siRNA polyplexes.

Conclusion

The cationic nature of this compound, conferred by its pH-sensitive tertiary amine group, is the cornerstone of its utility in advanced biomedical applications. The ability to synthesize well-defined polymers with controlled architecture via techniques like RAFT polymerization, coupled with their predictable pH-responsive behavior, makes poly(DMAPAm) an invaluable tool for researchers in drug delivery and gene therapy. This guide provides a foundational understanding and practical protocols to facilitate the exploration and application of this "smart" polymer in the development of next-generation therapeutics.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of N-(3-(Dimethylamino)propyl)acrylamide) Hydrogel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-(Dimethylamino)propyl)acrylamide) (DMAPAA) hydrogels are a class of "smart" polymers that exhibit sensitivity to environmental stimuli, particularly pH and temperature. This responsiveness makes them highly attractive materials for a range of biomedical applications, including controlled drug delivery, tissue engineering, and as matrices for enzyme immobilization. The tertiary amine group in the DMAPAA monomer imparts a positive charge at low pH, leading to electrostatic repulsion and swelling of the hydrogel network. Conversely, at higher pH, the amine groups are deprotonated, causing the hydrogel to shrink. This pH-dependent swelling behavior can be exploited for the targeted release of therapeutic agents in specific physiological environments.

These application notes provide a detailed protocol for the synthesis of a DMAPAA hydrogel via free-radical polymerization, along with methods for its characterization.

Data Presentation

The swelling behavior of DMAPAA hydrogels is a critical parameter for their application in drug delivery. The equilibrium swelling ratio (ESR) is influenced by factors such as pH, temperature, and the crosslinking density of the hydrogel. The following table summarizes typical swelling data for a DMAPAA hydrogel synthesized with varying crosslinker concentrations.

Hydrogel FormulationCrosslinker (MBA) Concentration (mol%)Swelling MediumEquilibrium Swelling Ratio (g/g)
DMAPAA-11.0pH 3.0 Buffer25.5
pH 7.4 Buffer8.2
DMAPAA-22.0pH 3.0 Buffer18.7
pH 7.4 Buffer6.5
DMAPAA-33.0pH 3.0 Buffer12.1
pH 7.4 Buffer5.1

Note: The data presented are representative and may vary depending on the specific experimental conditions.

Experimental Protocols

Materials
  • This compound) (DMAPAA), monomer

  • N,N'-methylenebis(acrylamide) (MBA), crosslinker

  • Ammonium (B1175870) persulfate (APS), initiator

  • N,N,N',N'-Tetramethylethylenediamine (TEMED), accelerator

  • Deionized (DI) water

  • Phosphate buffered saline (PBS) at pH 7.4 and pH 3.0

Equipment
  • Glass vials or molds

  • Magnetic stirrer and stir bars

  • Water bath or oven

  • Lyophilizer (freeze-dryer)

  • Scanning Electron Microscope (SEM)

  • Fourier-Transform Infrared (FTIR) Spectrometer

Synthesis of DMAPAA Hydrogel

This protocol describes the synthesis of a DMAPAA hydrogel using free-radical polymerization.

  • Preparation of the Monomer Solution:

    • In a glass vial, dissolve the desired amount of DMAPAA monomer and MBA crosslinker in DI water to achieve the target total monomer concentration (e.g., 10-20 wt%).

    • Stir the solution gently using a magnetic stirrer until all components are fully dissolved.

  • Initiation of Polymerization:

    • Add the initiator, ammonium persulfate (APS), to the monomer solution. The concentration of APS is typically around 0.5-1.0 mol% relative to the monomer.

    • Add the accelerator, TEMED, to the solution. The amount of TEMED is usually equimolar to APS.

    • After adding the initiator and accelerator, mix the solution thoroughly but briefly to ensure homogeneity.

  • Gelation:

    • Pour the final solution into a suitable mold (e.g., between two glass plates with a spacer, or into small vials).

    • Place the mold in a water bath or oven at a controlled temperature (e.g., 50-60 °C) to allow polymerization to proceed.

    • The polymerization time can vary from a few hours to overnight, depending on the specific reaction conditions. The formation of a solid, transparent or translucent gel indicates the completion of the reaction.

  • Purification:

    • Once the hydrogel has formed, carefully remove it from the mold.

    • Immerse the hydrogel in a large volume of DI water for 2-3 days to remove any unreacted monomers, initiator, and other impurities. Change the water frequently (e.g., every 8-12 hours) to ensure thorough purification.

  • Drying:

    • After purification, the swollen hydrogel can be dried to a constant weight. Freeze-drying (lyophilization) is a preferred method to obtain a porous xerogel structure.

Characterization of DMAPAA Hydrogel

Swelling Studies:

  • Weigh the dried hydrogel (Wd).

  • Immerse the hydrogel in a buffer solution of a specific pH (e.g., pH 3.0 or pH 7.4) at a constant temperature.

  • At regular time intervals, remove the hydrogel, gently blot the surface with filter paper to remove excess water, and weigh the swollen hydrogel (Ws).

  • Continue this process until the hydrogel reaches a constant weight, indicating equilibrium swelling.

  • Calculate the equilibrium swelling ratio (ESR) using the following formula: ESR = (Ws - Wd) / Wd

Morphological Analysis (SEM):

The porous structure of the hydrogel can be visualized using Scanning Electron Microscopy (SEM). A sample of the freeze-dried hydrogel is mounted on a stub, sputter-coated with a conductive material (e.g., gold), and then imaged under the SEM.

Chemical Structure Analysis (FTIR):

The chemical structure of the synthesized hydrogel can be confirmed using Fourier-Transform Infrared (FTIR) spectroscopy. The FTIR spectrum of the dried hydrogel should show characteristic peaks corresponding to the functional groups present in the polymer network. For a DMAPAA hydrogel, characteristic peaks would include the amide C=O stretching and N-H bending vibrations.

Mandatory Visualizations

experimental_workflow prep Preparation of Monomer Solution (DMAPAA, MBA, DI Water) init Initiation of Polymerization (Add APS and TEMED) prep->init gel Gelation (Incubate at 50-60 °C) init->gel purify Purification (Soak in DI Water) gel->purify dry Drying (Freeze-drying) purify->dry char Characterization (Swelling, SEM, FTIR) dry->char

Caption: Experimental workflow for the synthesis and characterization of DMAPAA hydrogel.

signaling_pathway low_ph Low pH Environment (e.g., Stomach, pH < pKa) protonation Protonation of Tertiary Amine Groups (-N(CH₃)₂ → -N⁺H(CH₃)₂) low_ph->protonation repulsion Electrostatic Repulsion between Polymer Chains protonation->repulsion swelling Hydrogel Swelling (Increased Water Uptake) repulsion->swelling drug_release_low Drug Release (if pre-loaded) swelling->drug_release_low high_ph High pH Environment (e.g., Intestine, pH > pKa) deprotonation Deprotonation of Tertiary Amine Groups (-N⁺H(CH₃)₂ → -N(CH₃)₂) high_ph->deprotonation attraction Reduced Repulsion/ Increased Hydrophobic Interactions deprotonation->attraction shrinking Hydrogel Shrinking (Water Expulsion) attraction->shrinking drug_retention Drug Retention (if pre-loaded) shrinking->drug_retention

Caption: Signaling pathway of pH-responsive swelling and shrinking of DMAPAA hydrogel.

Application Notes and Protocols: Free Radical Polymerization of N,N-Dimethylaminopropyl acrylamide (DMAPAA)

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed methodology for the synthesis of poly(N,N-dimethylaminopropyl acrylamide) (pDMAPAA) via free radical polymerization. This document is intended for researchers, scientists, and drug development professionals working with stimuli-responsive polymers for applications such as gene delivery, drug carriers, and smart hydrogels.

Introduction

N,N-Dimethylaminopropyl acrylamide (B121943) (DMAPAA) is a tertiary amine-containing monomer that can be polymerized to form pDMAPAA, a pH-responsive or "smart" polymer. The tertiary amine group in the polymer's side chain has a pKa value typically in the range of 7.0-7.5, making it sensitive to physiological pH changes. This property allows for the development of materials that can alter their solubility, conformation, or charge in response to environmental pH, which is highly advantageous for controlled drug release and biomedical applications. Free radical polymerization is a common and straightforward method for synthesizing pDMAPAA. This protocol details a standard procedure using Azobisisobutyronitrile (AIBN) as a thermal initiator.

Reaction Mechanism and Experimental Workflow

The free radical polymerization of DMAPAA proceeds through the classic three stages: initiation, propagation, and termination. The process is initiated by the thermal decomposition of AIBN, which generates primary radicals. These radicals then react with DMAPAA monomers to create growing polymer chains, which are ultimately terminated through combination or disproportionation reactions.

Polymerization_Mechanism General Mechanism of Free Radical Polymerization Initiator Initiator (I) Radical Primary Radical (2R●) Initiator->Radical Initiation (e.g., Heat) GrowingChain Growing Chain (RMn●) Radical->GrowingChain Propagation Monomer Monomer (M) Monomer->GrowingChain GrowingChain->GrowingChain Termination Termination GrowingChain->Termination Termination Polymer Polymer (P) Termination->Polymer

Caption: General mechanism of free radical polymerization.

The overall experimental process involves preparing the reaction mixture, performing the polymerization under an inert atmosphere, and subsequently purifying and characterizing the final polymer product.

Experimental_Workflow Experimental Workflow for pDMAPAA Synthesis prep 1. Reagent Preparation - Purify DMAPAA monomer - Prepare solvent mix 2. Reaction Setup - Add monomer, solvent, initiator to reaction flask prep->mix degas 3. Degassing - Purge with N2 or Ar - (Freeze-pump-thaw cycles) mix->degas polymerize 4. Polymerization - Heat reaction mixture (e.g., 60-70 °C) degas->polymerize quench 5. Quenching & Precipitation - Cool reaction - Precipitate in cold non-solvent (e.g., diethyl ether) polymerize->quench purify 6. Purification - Redissolve and re-precipitate - Dry under vacuum quench->purify characterize 7. Characterization - GPC (Mn, PDI) - NMR (Structure) - FTIR (Functional groups) purify->characterize

Caption: Workflow for synthesis and characterization of pDMAPAA.

Experimental Protocol

This protocol describes the synthesis of pDMAPAA in an organic solvent.

3.1 Materials and Reagents

  • N,N-Dimethylaminopropyl acrylamide (DMAPAA) monomer

  • Azobisisobutyronitrile (AIBN) initiator

  • 1,4-Dioxane (or other suitable solvent like DMF, Toluene)

  • Diethyl ether (non-solvent for precipitation)

  • Nitrogen (N₂) or Argon (Ar) gas

  • Inhibitor removal columns (optional, for monomer purification)

3.2 Equipment

  • Schlenk flask or round-bottom flask with a sidearm

  • Condenser

  • Magnetic stirrer and stir bar

  • Oil bath or heating mantle with temperature controller

  • Schlenk line or inert gas manifold

  • Vacuum oven

  • Standard laboratory glassware

3.3 Monomer Purification (Recommended)

To remove the polymerization inhibitor (e.g., MEHQ), pass the liquid DMAPAA monomer through a column packed with a suitable inhibitor remover.

3.4 Polymerization Procedure

  • Reaction Setup: In a 100 mL Schlenk flask equipped with a magnetic stir bar, dissolve 5.0 g of purified DMAPAA monomer and 35 mg of AIBN in 40 mL of 1,4-dioxane.

  • Degassing: Seal the flask and subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization. Alternatively, purge the solution with dry nitrogen or argon gas for at least 30 minutes.

  • Initiation and Propagation: Place the flask in a preheated oil bath at 70°C under a positive pressure of nitrogen. Allow the reaction to proceed with vigorous stirring for a specified time (e.g., 6-24 hours). The solution may become more viscous as the polymer forms.

  • Termination and Quenching: To terminate the reaction, remove the flask from the oil bath and expose the solution to air. Cool the mixture to room temperature.

  • Polymer Precipitation and Purification: Slowly pour the viscous polymer solution into a beaker containing a large excess of cold diethyl ether (e.g., 400 mL) while stirring. The pDMAPAA will precipitate as a white solid.

  • Isolation and Drying: Decant the supernatant and redissolve the polymer in a minimal amount of a suitable solvent (e.g., methanol (B129727) or THF). Re-precipitate the polymer in cold diethyl ether to further purify it. Repeat this dissolution-precipitation cycle two more times.

  • Collect the final polymer product by filtration and dry it under vacuum at 40°C until a constant weight is achieved.

Data Presentation

The molecular weight and polydispersity of the resulting polymer are highly dependent on the reaction conditions. The following tables summarize typical data obtained from free radical polymerization of DMAPAA under various conditions.

Table 1: Example Reaction Conditions for pDMAPAA Synthesis

EntryMonomer Conc. (M)[Monomer]:[Initiator] RatioSolventTemperature (°C)Time (h)
11.0100:11,4-Dioxane7012
20.5200:1Toluene6024
31.5150:1DMF658
40.8100:1Benzene6018

Table 2: Typical Characterization Data for pDMAPAA

EntryMn ( g/mol )Mw ( g/mol )Polydispersity Index (PDI)
125,00055,0002.2
245,00098,0002.18
332,00070,4002.2
428,00063,0002.25

Note: Data are representative examples. Actual results will vary based on precise experimental conditions and purity of reagents.

Characterization

  • Gel Permeation Chromatography (GPC/SEC): Used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).

  • Nuclear Magnetic Resonance (¹H NMR): Confirms the polymer structure by identifying characteristic proton signals of the pDMAPAA repeating unit.

  • Fourier-Transform Infrared Spectroscopy (FTIR): Verifies the presence of key functional groups, such as the amide C=O stretch.

These notes provide a foundational protocol for the synthesis of pDMAPAA. Researchers may need to modify reaction times, temperatures, and reagent ratios to target specific molecular weights and polymer properties for their intended applications.

Application Notes and Protocols for RAFT Polymerization of N-(3-(Dimethylamino)propyl)acrylamide)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful and versatile controlled radical polymerization technique that allows for the synthesis of polymers with well-defined architectures, controlled molecular weights, and narrow molecular weight distributions. This document provides detailed application notes and experimental protocols for the RAFT polymerization of N-(3-(Dimethylamino)propyl)acrylamide) (DMAPMA), a cationic monomer of significant interest in drug delivery and biomedical applications due to its pH-responsive behavior.

Data Presentation

The following tables summarize the typical results obtained from the RAFT polymerization of DMAPMA under various conditions. The molecular weight and polydispersity index (Đ) are controllable by adjusting the ratio of monomer to RAFT agent.

Table 1: Effect of Monomer to Chain Transfer Agent (CTA) Ratio on the Molecular Weight and Polydispersity of Poly(DMAPMA)

Entry[Monomer]:[CTA] RatioMonomer Conversion (%)M_n ( g/mol ) (Theoretical)M_n ( g/mol ) (Experimental)Đ (M_w/M_n)
150:1958,2008,5001.15
2100:19215,80016,2001.18
3200:19833,70034,5001.25
4400:19665,90067,1001.30

M_n (Theoretical) = (([Monomer]/[CTA]) * Monomer MW * Conversion) + CTA MW

Table 2: Kinetic Data for RAFT Polymerization of DMAPMA

Time (hours)Monomer Conversion (%)M_n ( g/mol )Đ (M_w/M_n)
1254,5001.22
2488,9001.20
47513,8001.18
69216,2001.18
89817,1001.19

Conditions: [DMAPMA]:[CTP]:[ACVA] = 100:1:0.2, in acetate (B1210297) buffer (pH 5) at 70 °C.

Experimental Protocols

This section provides a detailed methodology for the RAFT polymerization of DMAPMA. The protocol for the hydrochloride salt of the monomer is also addressed, as it offers advantages in certain solvent systems.

Materials
  • Monomer: this compound) (DMAPMA) or this compound) hydrochloride (DMAPMA·HCl)

  • RAFT Agent: 4-Cyanopentanoic acid dithiobenzoate (CTP)

  • Initiator: 4,4′-Azobis(4-cyanovaleric acid) (ACVA)

  • Solvent:

    • For DMAPMA: Acetate buffer (pH 5) or other aqueous buffers.

    • For DMAPMA·HCl: A mixture of acidic water and 2-propanol (2:1 v/v) is often optimal.

  • Degassing Equipment: Schlenk line or equipment for freeze-pump-thaw cycles.

  • Reaction Vessel: Schlenk flask or sealed ampules.

  • Purification:

    • Solvent for dissolution (e.g., water, methanol).

    • Non-solvent for precipitation (e.g., acetone (B3395972), diethyl ether).

    • Dialysis tubing (if applicable).

Procedure for RAFT Polymerization of DMAPMA in Aqueous Buffer

This protocol is adapted for the polymerization of the free amine form of DMAPMA.

  • Reagent Preparation: In a Schlenk flask equipped with a magnetic stir bar, dissolve DMAPMA (e.g., to achieve a target degree of polymerization of 100, use a [Monomer]:[CTA] ratio of 100:1) and CTP in the acetate buffer (pH 5).

  • Initiator Addition: Add the initiator, ACVA, to the solution. A typical molar ratio of [CTA]:[Initiator] is between 2:1 and 10:1.

  • Degassing: Subject the reaction mixture to at least three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Place the sealed reaction vessel in a preheated oil bath at the desired temperature (typically 60-80 °C) and stir.

  • Monitoring the Reaction: The progress of the polymerization can be monitored by taking aliquots at different time points and analyzing the monomer conversion by ¹H NMR spectroscopy and the molecular weight and polydispersity by Gel Permeation Chromatography (GPC).

  • Termination: To quench the polymerization, expose the reaction mixture to air and cool it down in an ice bath.

  • Purification:

    • Precipitation: The polymer can be purified by precipitating the concentrated aqueous solution into a large excess of a cold non-solvent like acetone. The precipitate is then collected by centrifugation or filtration and dried under vacuum. This process should be repeated at least twice.

    • Dialysis: Alternatively, for polymers intended for biological applications, purify the polymer by dialysis against deionized water for 2-3 days to remove unreacted monomer, initiator fragments, and other small molecules. The purified polymer is then obtained by lyophilization.

Procedure for RAFT Polymerization of DMAPMA·HCl

This protocol is suitable for the hydrochloride salt of the monomer.

  • Reagent Preparation: In a Schlenk flask, dissolve DMAPMA·HCl and CTP in a 2:1 (v/v) mixture of acidic water (pH adjusted to ~3 with HCl) and 2-propanol.

  • Initiator Addition: Add ACVA to the reaction mixture.

  • Degassing and Polymerization: Follow steps 3 and 4 from the previous protocol.

  • Termination and Purification: Follow steps 5-7 from the previous protocol. Purification by precipitation in acetone is reported to be effective for retaining the dithioester chain end groups.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the RAFT polymerization of DMAPMA.

RAFT_Polymerization_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Analysis Reagents 1. Prepare Reagents (Monomer, CTA, Initiator, Solvent) Mixing 2. Mix in Reaction Vessel Degassing 3. Degas Mixture (Freeze-Pump-Thaw) Mixing->Degassing Polymerization 4. Heat and Stir (e.g., 70°C) Degassing->Polymerization Monitoring 5. Monitor Reaction (NMR, GPC) Polymerization->Monitoring Termination 6. Quench Reaction (Cooling, Air Exposure) Polymerization->Termination Monitoring->Polymerization Purification 7. Purify Polymer (Precipitation/Dialysis) Termination->Purification Characterization 8. Characterize Final Polymer Purification->Characterization

Caption: Workflow for RAFT polymerization of DMAPMA.

Application Notes and Protocols for the Copolymerization of N,N-Dimethylacrylamide (DMAPAA) with Acrylic Acid (AA)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Copolymers of N,N-Dimethylacrylamide (DMAPAA) and Acrylic Acid (AA) are stimuli-responsive materials that have garnered significant interest in the biomedical field, particularly for drug delivery applications. These copolymers can be formulated into hydrogels that exhibit pH-sensitive swelling behavior. This property arises from the protonation and deprotonation of the carboxylic acid groups of the acrylic acid moieties. At low pH, the carboxylic acid groups are protonated, leading to a more collapsed hydrogel network. Conversely, at higher pH (above the pKa of acrylic acid, which is around 4.25), the carboxyl groups ionize, causing electrostatic repulsion between the polymer chains and resulting in significant swelling of the hydrogel. This tunable swelling allows for the controlled release of encapsulated therapeutic agents in specific physiological environments, such as the intestines.

These application notes provide detailed protocols for the synthesis, characterization, and evaluation of DMAPAA-co-AA hydrogels for drug delivery purposes.

Data Presentation

Table 1: Monomer Reactivity Ratios for DMAPAA (M1) and Acrylic Acid (M2) Copolymerization
Methodr₁ (DMAPAA)r₂ (Acrylic Acid)Reference
Fineman–Ross (FR)0.381.45[1][2]
Inverted Fineman–Ross (IFR)0.381.46[1][2]
Kelen–Tudos (KT)0.381.43[1][2]
Mayo–Lewis (ML)0.381.45[1][2]
Table 2: Swelling Behavior of Poly(DMAPAA-co-AA) Hydrogels at Different pH Values
Copolymer Composition (Molar Ratio DMAPAA:AA)Swelling MediumSwelling Ratio (g water / g dry hydrogel)Reference
3:1pH 5544[3]
Not SpecifiedpH 1.0, 2.0, 3.0Slight Swelling[4]
Not SpecifiedpH > 4.9Enhanced Swelling[4]
Not SpecifiedpH 6.2 and 7.4High Swelling Ratios[4]
Not SpecifiedpH 7Maximum Swelling[5]
1:1 (HEAA:AA)pH 1.6811.36[6]
1:1 (HEAA:AA)pH 9.18112.79[6]

Note: HEAA (N-(2-hydroxyethyl) acrylamide) is used in one study as a comonomer with acrylic acid, demonstrating a similar pH-responsive swelling trend.

Experimental Protocols

Protocol 1: Synthesis of Poly(DMAPAA-co-AA) Hydrogel via Free Radical Solution Polymerization

This protocol describes the synthesis of a crosslinked poly(DMAPAA-co-AA) hydrogel.

Materials:

  • N,N-Dimethylacrylamide (DMAPAA)

  • Acrylic Acid (AA)

  • N,N'-methylene-bis-acrylamide (MBA) (crosslinker)

  • Ammonium persulfate (APS) (initiator)

  • Deionized water

  • Glass ampoules

  • Argon or Nitrogen gas source

Procedure:

  • Monomer Solution Preparation:

    • Prepare a monomer mixture with the desired molar ratio of DMAPAA and AA (e.g., 30/70, 40/60, 50/50, 60/40, 70/30).

    • The total monomer concentration should be around 30% of the total reaction volume.

    • Dissolve the monomers and the crosslinker (MBA, e.g., 0.1 mol%) in deionized water.

    • Add the initiator (APS, e.g., 2 x 10⁻² M) to the solution and mix thoroughly.

  • Polymerization:

    • Pour the resulting mixture into a glass ampoule.

    • Purge the solution with an inert gas (argon or nitrogen) for 10-15 minutes to remove dissolved oxygen, which can inhibit polymerization.

    • Hermetically seal the glass ampoules.

    • Place the ampoules in a water bath at 60°C for 20 minutes to initiate polymerization.

  • Purification:

    • After polymerization, remove the obtained hydrogel from the ampoule.

    • Wash the hydrogel extensively with distilled water for several days (e.g., 10 days) to remove any unreacted monomers, initiator, and crosslinker.

    • Change the water periodically to ensure complete purification.

  • Drying:

    • Dehydrate the purified hydrogel at room temperature and then in a vacuum oven until a constant weight is achieved.

Protocol 2: Characterization of Poly(DMAPAA-co-AA) Hydrogel

1. Fourier Transform Infrared (FTIR) Spectroscopy:

  • To confirm the copolymer structure, record the FTIR spectrum of the dried hydrogel.

  • Mix a small amount of the ground hydrogel powder with KBr and press it into a pellet.

  • Analyze the pellet using an FTIR spectrometer in the range of 400-4000 cm⁻¹.

  • Expected Characteristic Peaks:

    • ~2924 cm⁻¹: C-H stretching (aliphatic)

    • ~1790 cm⁻¹: C=O stretching (from acrylic acid)

    • ~1608-1670 cm⁻¹: C=O stretching of the tertiary amide (from DMAPAA)

    • ~3200-3500 cm⁻¹: O-H stretching (from acrylic acid)[1][6]

2. Swelling Studies:

  • To evaluate the pH-sensitivity of the hydrogel, perform swelling experiments at different pH values.

  • Prepare buffer solutions at various pH levels (e.g., pH 2, 4, 5, 7.4, 9).

  • Immerse pre-weighed dry hydrogel samples in the buffer solutions.

  • At regular intervals, remove the hydrogels, blot the surface to remove excess water, and weigh them.

  • Continue until the hydrogels reach a constant weight (equilibrium swelling).

  • Calculate the equilibrium swelling ratio (ESR) using the following formula: ESR = (Ws - Wd) / Wd Where Ws is the weight of the swollen hydrogel and Wd is the weight of the dry hydrogel.

Protocol 3: Drug Loading and In Vitro Release Study

1. Drug Loading (Equilibrium Swelling Method):

  • Prepare a solution of the desired drug in a suitable buffer (e.g., a buffer in which the hydrogel is in a swollen state, such as pH 7.4).

  • Immerse a known weight of the dry hydrogel into the drug solution.

  • Allow the hydrogel to swell for a sufficient time (e.g., 24 hours) to reach equilibrium.

  • After loading, remove the hydrogel from the solution, gently wash with fresh buffer to remove surface-adhered drug, and then dry it.

  • The amount of encapsulated drug can be determined by measuring the decrease in drug concentration in the loading solution using a suitable analytical technique (e.g., UV-Vis spectrophotometry).

2. In Vitro Drug Release:

  • To mimic physiological conditions, perform drug release studies in buffer solutions simulating different parts of the gastrointestinal tract (e.g., pH 1.2 for the stomach and pH 7.4 for the intestine).

  • Place the drug-loaded hydrogel in a known volume of the release medium at 37°C with gentle agitation.

  • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with fresh medium to maintain sink conditions.

  • Analyze the drug concentration in the withdrawn samples using an appropriate method (e.g., UV-Vis spectrophotometry).

  • The cumulative percentage of drug release can be calculated over time.[7]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Drug Delivery Application prep 1. Prepare Monomer Solution (DMAPAA, AA, MBA, APS in Water) poly 2. Free Radical Polymerization (60°C, Inert Atmosphere) prep->poly purify 3. Purification (Washing with Distilled Water) poly->purify dry 4. Drying (Vacuum Oven) purify->dry ftir FTIR Spectroscopy (Structural Analysis) dry->ftir swelling Swelling Studies (pH Sensitivity) dry->swelling loading Drug Loading (Equilibrium Swelling) dry->loading release In Vitro Drug Release (pH 1.2 and 7.4) loading->release

Caption: Experimental workflow for the synthesis, characterization, and drug delivery application of poly(DMAPAA-co-AA) hydrogels.

ph_responsive_drug_release cluster_low_ph Low pH (e.g., Stomach, pH 1.2-3.0) cluster_high_ph High pH (e.g., Intestine, pH > 5.0) protonation Carboxylic acid groups (-COOH) are protonated h_bonding Increased hydrogen bonding protonation->h_bonding collapsed Hydrogel network is collapsed h_bonding->collapsed low_release Low Swelling & Minimal Drug Release collapsed->low_release deprotonation Carboxylic acid groups (-COO⁻) are deprotonated (ionized) repulsion Electrostatic repulsion between negatively charged chains deprotonation->repulsion expanded Hydrogel network expands repulsion->expanded high_release High Swelling & Drug Release expanded->high_release drug_loaded_hydrogel Drug-Loaded Hydrogel drug_loaded_hydrogel->protonation drug_loaded_hydrogel->deprotonation

Caption: Mechanism of pH-responsive swelling and drug release from poly(DMAPAA-co-AA) hydrogels.

References

Application Notes and Protocols: Synthesis of DMAPAA-Based Copolymers for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N,N-dimethylaminopropyl acrylamide (B121943) (DMAPAA) and its derivatives are versatile monomers in the synthesis of "smart" or stimuli-responsive polymers for advanced drug delivery systems. These copolymers can be engineered to respond to specific physiological cues, such as changes in pH or redox potential, which are characteristic of tumor microenvironments or intracellular compartments. This targeted drug release mechanism enhances therapeutic efficacy while minimizing off-target side effects. This document provides detailed protocols for the synthesis of DMAPAA-based copolymers, their characterization, and evaluation for drug delivery applications.

Core Concepts: Stimuli-Responsive Drug Delivery

DMAPAA-based copolymers are a cornerstone of stimuli-responsive drug delivery, a strategy that leverages physiological differences between healthy and diseased tissues.[1] The tertiary amine group in DMAPAA is pH-sensitive; in acidic environments like those found in tumors (pH 6.5-6.8) or endosomes/lysosomes (pH 4.0-6.0), this group becomes protonated, leading to changes in polymer solubility and conformation.[2][3] This transition can trigger the release of an encapsulated drug. Furthermore, these copolymers can be designed to respond to other stimuli, such as temperature and redox potential, for multi-responsive drug delivery systems.[4][5]

Synthesis of DMAPAA-Based Copolymers via RAFT Polymerization

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a preferred method for synthesizing well-defined DMAPAA-based copolymers with controlled molecular weight and narrow polydispersity.[6]

Experimental Workflow for RAFT Polymerization

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Characterization Monomers Monomers (DMAPAA, Co-monomer) Deoxygenation Deoxygenation (Freeze-Pump-Thaw) Monomers->Deoxygenation CTA Chain Transfer Agent (e.g., CTP) CTA->Deoxygenation Initiator Initiator (e.g., ACVA) Initiator->Deoxygenation Solvent Solvent (e.g., Water/2-Propanol) Solvent->Deoxygenation Polymerization Polymerization (e.g., 70°C, 24h) Deoxygenation->Polymerization Precipitation Precipitation (in Acetone) Polymerization->Precipitation Drying Drying (Vacuum Oven) Precipitation->Drying Characterization Characterization (NMR, GPC, DLS) Drying->Characterization

Caption: Workflow for RAFT polymerization of DMAPAA copolymers.

Protocol: Synthesis of a DMAPAA-based Diblock Copolymer

This protocol describes the synthesis of a diblock copolymer using a poly(DMAPAA) macro-chain transfer agent (macro-CTA).

Materials:

  • N-[3-(dimethylamino)propyl]methacrylamide hydrochloride (DMAPMA·HCl)[7]

  • Co-monomer (e.g., 2-methacryloyloxyethyl phosphorylcholine, MPC for enhanced biocompatibility)[7]

  • 4-cyanopentanoic acid dithiobenzoate (CTP) as Chain Transfer Agent (CTA)[7]

  • 4,4′-azobis(4-cyanovaleric acid) (ACVA) as Initiator[7]

  • Solvent: 2:1 mixture of acidic water (pH adjusted with HCl) and 2-propanol[7]

  • Acetone for precipitation[7]

  • Nitrogen or Argon gas

Procedure:

  • Synthesis of p(DMAPMA·HCl) Macro-CTA:

    • In a reaction vessel, dissolve DMAPMA·HCl, CTP, and ACVA in the acidic water/2-propanol solvent mixture.[7]

    • Deoxygenate the solution by bubbling with nitrogen for 30 minutes or by three freeze-pump-thaw cycles.

    • Place the vessel in a preheated oil bath at 70°C and stir for the desired time (e.g., 6-24 hours) to achieve high monomer conversion.

    • Terminate the polymerization by exposing the solution to air and cooling in an ice bath.

    • Purify the resulting p(DMAPMA·HCl) macro-CTA by precipitation in a large excess of cold acetone.[7]

    • Dry the polymer under vacuum.

  • Synthesis of the Diblock Copolymer:

    • In a new reaction vessel, dissolve the purified p(DMAPMA·HCl) macro-CTA, the co-monomer (e.g., MPC), and a fresh portion of ACVA in the solvent system.

    • Repeat the deoxygenation and polymerization steps as described above.

    • Purify the final diblock copolymer by precipitation and dry under vacuum.

Characterization of DMAPAA-Based Copolymers

Thorough characterization is crucial to ensure the synthesized copolymers meet the desired specifications for drug delivery applications.

Characterization TechniquePurposeTypical Results
¹H NMR Spectroscopy To confirm the copolymer composition and monomer conversion.[8]Peaks corresponding to the protons of both DMAPAA and the co-monomer will be present. The ratio of their integrations allows for the determination of the copolymer composition.
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) To determine the molecular weight (Mn, Mw) and polydispersity index (PDI).[8]A narrow and monomodal peak indicates a well-controlled polymerization, with a PDI typically below 1.3 for RAFT polymerization.
Dynamic Light Scattering (DLS) To measure the hydrodynamic diameter (size) and size distribution of the copolymer micelles or nanoparticles in aqueous solution.[9]Provides information on the self-assembly behavior and the size of the potential drug carriers.
Zeta Potential To determine the surface charge of the copolymer nanoparticles.[10]Cationic copolymers based on DMAPAA will exhibit a positive zeta potential, which is important for interaction with negatively charged cell membranes and nucleic acids.
Critical Micelle Concentration (CMC) To determine the concentration at which the amphiphilic copolymers self-assemble into micelles.[11]A low CMC value is desirable, indicating the stability of the micelles upon dilution in the bloodstream.[11]

Drug Loading and Release Studies

Logical Flow for Drug Encapsulation and Release

G cluster_loading Drug Loading cluster_release Drug Release Copolymer DMAPAA-based Copolymer Dialysis Dialysis against Water Copolymer->Dialysis Drug Hydrophobic Drug Drug->Dialysis Solvent Organic Solvent Solvent->Dialysis DrugLoadedMicelles Drug-Loaded Micelles Dialysis->DrugLoadedMicelles ReleaseMedia Release Media (e.g., pH 7.4 vs. pH 5.5) DrugLoadedMicelles->ReleaseMedia Analysis Analysis (e.g., UV-Vis, HPLC) ReleaseMedia->Analysis

Caption: Process for drug loading and in vitro release studies.

Protocol: Drug Loading and In Vitro Release

Materials:

  • Synthesized DMAPAA-based copolymer

  • Hydrophobic drug (e.g., Doxorubicin)

  • Organic solvent (e.g., DMSO, DMF)

  • Dialysis tubing (with appropriate molecular weight cut-off)

  • Phosphate buffered saline (PBS) at pH 7.4 and an acidic buffer (e.g., acetate (B1210297) buffer) at pH 5.5.

Procedure:

  • Drug Loading (Dialysis Method):

    • Dissolve the copolymer and the hydrophobic drug in a small amount of a common organic solvent.

    • Transfer the solution into a dialysis bag.

    • Dialyze against a large volume of deionized water or PBS (pH 7.4) for 24-48 hours with several changes of the dialysis medium. This allows for the self-assembly of the copolymer into micelles, encapsulating the drug.

    • Collect the solution from the dialysis bag and lyophilize to obtain the drug-loaded micelles.

  • In Vitro Drug Release:

    • Disperse a known amount of the drug-loaded micelles in two different buffer solutions: one mimicking physiological pH (e.g., PBS, pH 7.4) and another mimicking the endosomal/tumoral pH (e.g., acetate buffer, pH 5.5).

    • Place the dispersions in a shaking incubator at 37°C.

    • At predetermined time intervals, withdraw aliquots and separate the released drug from the micelles (e.g., by centrifugation or using a dialysis setup).

    • Quantify the amount of released drug using a suitable analytical technique (e.g., UV-Vis spectrophotometry or HPLC).

Biocompatibility and Cytotoxicity Assessment

Signaling Pathway for Cytotoxicity Evaluation

G cluster_assay MTT Assay for Cytotoxicity Cells Cell Seeding (e.g., HeLa, HEK293T) Incubation Incubation with Copolymers Cells->Incubation MTT Addition of MTT Reagent Incubation->MTT Formazan (B1609692) Formation of Formazan Crystals MTT->Formazan Solubilization Solubilization of Formazan Formazan->Solubilization Absorbance Absorbance Measurement Solubilization->Absorbance

Caption: Workflow for assessing copolymer cytotoxicity via MTT assay.

Protocol: MTT Assay for In Vitro Cytotoxicity

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7) and/or a non-cancerous cell line (e.g., HEK293T, L929)[7][9]

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)

  • 96-well plates

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a specific density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[12]

  • Treatment with Copolymers:

    • Prepare a series of dilutions of the DMAPAA-based copolymer in cell culture medium.

    • Remove the old medium from the wells and replace it with the medium containing different concentrations of the copolymer. Include untreated cells as a negative control.

    • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.

    • Remove the MTT-containing medium and add a solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance of the resulting solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis:

    • Calculate the cell viability as a percentage relative to the untreated control cells.

    • Plot cell viability versus copolymer concentration to determine the IC50 value (the concentration at which 50% of the cells are viable).

Conclusion

The protocols and data presented here provide a framework for the synthesis, characterization, and evaluation of DMAPAA-based copolymers for drug delivery. The stimuli-responsive nature of these polymers offers significant potential for the development of targeted and effective cancer therapies and other biomedical applications. Careful control over the polymerization process and thorough characterization are essential for producing materials with the desired properties for clinical translation.

References

Application Notes and Protocols: N-(3-(Dimethylamino)propyl)acrylamide in Gene Delivery Vector Construction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-(Dimethylamino)propyl)acrylamide (DMAPAm) and its methacrylate (B99206) analog, N-[3-(Dimethylamino)propyl]methacrylamide (DMAPMAm), are cationic monomers increasingly utilized in the construction of non-viral gene delivery vectors. The presence of a tertiary amine group in their structure is pivotal to their function. At physiological pH, this group can be protonated, rendering the polymer cationic. This positive charge allows for the electrostatic complexation of negatively charged nucleic acids, such as plasmid DNA (pDNA) and small interfering RNA (siRNA), into nanoparticles known as polyplexes. These polyplexes facilitate the protection of the genetic material from enzymatic degradation and promote its cellular uptake.

A key feature of polymers derived from DMAPAm and its analogs is their potential to mediate endosomal escape through the "proton sponge" effect. Once internalized into the acidic environment of the endosome, the tertiary amines become further protonated, leading to an influx of protons and counter-ions. This osmotic swelling is believed to rupture the endosomal membrane, releasing the genetic cargo into the cytoplasm and enabling its transport to the nucleus for transcription.

These polymers offer a versatile platform for gene delivery due to the tunable nature of their architecture. They can be synthesized as homopolymers or co-polymerized with other monomers to introduce specific functionalities, such as biodegradability, stimuli-responsiveness, and targeting moieties. This adaptability makes DMAPAm-based vectors promising candidates for a range of gene therapy applications.

Data Summary

The following tables summarize quantitative data from various studies on gene delivery vectors constructed using DMAPAm or its close analog, DMAEMA (2-(dimethylamino)ethyl methacrylate), which shares the functional tertiary amine group and exhibits similar behavior in gene delivery applications.

Table 1: Physicochemical Properties of DMAPAm/DMAEMA-based Polyplexes

Polymer CompositionNucleic AcidN/P Ratio*Particle Size (nm)Zeta Potential (mV)Reference
p(DMAEMA)pDNA3 (w/w)~150Slightly Positive[1]
p(DMAEMA)pDNA5--[2]
p(DMAEMA-co-PEO)-1pDNA>6:1<200Positive[3]
p(DMAEMA-co-PEO)-2pDNA>6:1<200Positive[3]
Reducible p(DMAEMA)pDNA-Lower than non-reducible-[4][5]
B4S4-E7 (PBAE)pDNA-~20010-17[6]

*N/P ratio refers to the molar ratio of nitrogen atoms in the cationic polymer to phosphate (B84403) groups in the nucleic acid.

Table 2: Transfection Efficiency and Cytotoxicity

PolymerCell LineTransfection EfficiencyCytotoxicity AssayIC50 (µg/mL)Reference
p(DMAEMA)COS-7Optimal at N/P 3 (w/w)--[1]
Reducible p(DMAEMA)B16F10, Pancreatic Cancer LinesComparable or better than non-reducible p(DMAEMA)MTS AssayLower than non-reducible p(DMAEMA)[5]
p(DMAEMA-co-PEO)HEK 293Lower than LipofectamineMTT AssayLess toxic than Lipofectamine[3]
p(DMAPMAm)-based glycopolymers-Good siRNA knockdown-Better cell viability than homopolymers[7]
p(DMAEMA)L929-MTT Assay~40[8]

Experimental Protocols

Protocol 1: Synthesis of DMAPAm-based Polymers via RAFT Polymerization

This protocol provides a general method for synthesizing well-defined DMAPAm-based polymers using Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.

Materials:

  • This compound (DMAPAm) monomer

  • RAFT chain transfer agent (e.g., 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid)

  • Initiator (e.g., Azobisisobutyronitrile, AIBN)

  • Solvent (e.g., 1,4-dioxane (B91453) or dimethylformamide)

  • Nitrogen or Argon gas

  • Schlenk flask and magnetic stirrer

  • Precipitation solvent (e.g., diethyl ether)

Procedure:

  • In a Schlenk flask, dissolve the DMAPAm monomer, RAFT agent, and initiator in the chosen solvent. The molar ratio of monomer:RAFT agent:initiator will determine the target molecular weight and polydispersity of the polymer.

  • Seal the flask and deoxygenate the solution by bubbling with nitrogen or argon gas for at least 30 minutes while stirring in an ice bath.

  • Place the sealed flask in a preheated oil bath at the desired reaction temperature (e.g., 70°C).

  • Allow the polymerization to proceed for the desired time (e.g., 4-24 hours). The reaction time will influence the final monomer conversion and molecular weight.

  • Stop the reaction by exposing the solution to air and cooling it in an ice bath.

  • Precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent like cold diethyl ether.

  • Collect the precipitated polymer by filtration or centrifugation.

  • Wash the polymer several times with the precipitation solvent to remove unreacted monomer and initiator.

  • Dry the final polymer product under vacuum until a constant weight is achieved.

  • Characterize the polymer's molecular weight and polydispersity using Gel Permeation Chromatography (GPC).

Protocol 2: Formation of pDNA-Polymer Polyplexes

This protocol describes the formation of nanoparticles by complexing plasmid DNA with the cationic DMAPAm-based polymer.

Materials:

  • Synthesized DMAPAm-based polymer

  • Plasmid DNA (pDNA) of high purity (OD 260/280 ratio of 1.7-1.9)[9]

  • Nuclease-free water or a suitable buffer (e.g., HEPES-buffered saline)

Procedure:

  • Prepare a stock solution of the DMAPAm-based polymer in nuclease-free water or buffer at a specific concentration (e.g., 1 mg/mL).

  • Prepare a stock solution of pDNA in nuclease-free water or TE buffer.

  • Calculate the required volumes of polymer and pDNA solutions to achieve the desired N/P ratio. The N/P ratio is the molar ratio of amine groups in the polymer to phosphate groups in the DNA.

  • In separate sterile microcentrifuge tubes, dilute the required amounts of polymer and pDNA in a suitable volume of serum-free cell culture medium or buffer.

  • To form the polyplexes, add the diluted polymer solution to the diluted pDNA solution dropwise while gently vortexing or pipetting. It is crucial to add the polymer to the DNA and not the other way around to ensure proper complex formation.

  • Incubate the mixture at room temperature for 20-30 minutes to allow for stable polyplex formation.

  • The resulting polyplex solution is now ready for cell transfection.

Protocol 3: In Vitro Transfection of Mammalian Cells

This protocol outlines the general procedure for transfecting mammalian cells with the prepared pDNA-polymer polyplexes.

Materials:

  • Mammalian cells (e.g., HEK293T, COS-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Serum-free cell culture medium (e.g., Opti-MEM)

  • Multi-well cell culture plates (e.g., 24-well plate)

  • Prepared pDNA-polymer polyplexes

  • Reporter gene plasmid (e.g., expressing GFP or luciferase) for transfection efficiency assessment

Procedure:

  • The day before transfection, seed the cells in a multi-well plate at a density that will result in 70-90% confluency at the time of transfection.[10]

  • On the day of transfection, remove the old medium from the cells.

  • Gently add the prepared polyplex solution (from Protocol 2) to the cells. Ensure the final volume in each well is appropriate for the plate format.

  • Incubate the cells with the polyplexes at 37°C in a CO2 incubator for 4-6 hours.

  • After the incubation period, remove the transfection medium and replace it with fresh, complete cell culture medium.

  • Continue to incubate the cells for 24-72 hours to allow for gene expression.

  • Assess transfection efficiency by measuring the expression of the reporter gene (e.g., by fluorescence microscopy for GFP or a luciferase assay).

Protocol 4: Cytotoxicity Assessment using MTT Assay

This protocol describes how to evaluate the cytotoxicity of the DMAPAm-based gene delivery vectors using a standard MTT assay.

Materials:

  • Cells seeded in a 96-well plate

  • DMAPAm-based polymer or polyplexes at various concentrations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Remove the culture medium and add fresh medium containing serial dilutions of the polymer or polyplexes to be tested. Include untreated cells as a negative control.

  • Incubate the cells for the desired exposure time (e.g., 24 hours) at 37°C.

  • After incubation, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the untreated control cells. The IC50 value (the concentration at which 50% of cells are viable) can be determined from the dose-response curve.

Visualizations

Signaling Pathways and Experimental Workflows

Gene_Delivery_Workflow cluster_synthesis Vector Synthesis cluster_polyplex Polyplex Formation cluster_transfection Cellular Transfection cluster_analysis Analysis Monomer DMAPAm Monomer Polymerization RAFT Polymerization Monomer->Polymerization Polymer Cationic Polymer Polymerization->Polymer Mixing Complexation (N/P Ratio) Polymer->Mixing Cytotoxicity Cytotoxicity Assay Polymer->Cytotoxicity pDNA Plasmid DNA pDNA->Mixing Polyplex Polyplex Nanoparticle Mixing->Polyplex Incubation Transfection Polyplex->Incubation Cells Mammalian Cells Cells->Incubation Expression Gene Expression Incubation->Expression Efficiency Transfection Efficiency Expression->Efficiency Cellular_Uptake_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_endosome Endosome (pH ~6.5-5.5) Polyplex Polyplex Endocytosis Endocytosis (Clathrin/Caveolae-mediated) Polyplex->Endocytosis Protonation Protonation of Tertiary Amines Endocytosis->Protonation Influx Influx of H+ and Cl- Protonation->Influx Swelling Osmotic Swelling Influx->Swelling Rupture Endosomal Rupture Swelling->Rupture Cytoplasm Cytoplasm Rupture->Cytoplasm Release of pDNA Nucleus Nucleus Cytoplasm->Nucleus Nuclear Import Transcription Transcription Nucleus->Transcription

References

Application Notes and Protocols for Crosslinking Poly(DMAPAA) Hydrogels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of various crosslinking methods for poly(N,N-dimethylacrylamide-co-2-aminoethyl methacrylate) (poly(DMAPAA)) hydrogels. This document includes detailed experimental protocols for hydrogel synthesis, crosslinking, and characterization, along with representative data to guide researchers in selecting the appropriate crosslinking strategy for their specific application, particularly in the field of drug delivery.

Introduction to Poly(DMAPAA) Hydrogels

Poly(DMAPAA) is a copolymer possessing both hydrophilic N,N-dimethylacrylamide (DMAA) units and functional primary amine groups from the 2-aminoethyl methacrylate (B99206) (AEMA) monomer. This composition makes poly(DMAPAA) hydrogels promising materials for biomedical applications. The DMAA component imparts hydrophilicity and biocompatibility, while the primary amine groups on the AEMA units provide reactive sites for various crosslinking strategies. The ability to form a crosslinked, three-dimensional network allows these hydrogels to absorb and retain large amounts of water or biological fluids, making them suitable as matrices for controlled drug delivery.

The choice of crosslinking method is critical as it directly influences the hydrogel's physicochemical properties, including its swelling behavior, mechanical strength, degradation rate, and ultimately, its performance as a drug delivery vehicle. This document explores both chemical and physical crosslinking methods applicable to poly(DMAPAA).

Chemical Crosslinking Methods

Chemical crosslinking involves the formation of stable, covalent bonds between the polymer chains. This results in robust and durable hydrogel networks.

Glutaraldehyde (B144438) Crosslinking

Glutaraldehyde is a widely used crosslinking agent that reacts with primary amine groups to form Schiff bases, which can further undergo reactions to form stable crosslinks.[1][2] This method is effective for crosslinking poly(DMAPAA) due to the presence of primary amines on the AEMA units.

Reaction Mechanism: The aldehyde groups of glutaraldehyde react with the primary amine groups of the AEMA units in the poly(DMAPAA) chains.

G cluster_reactants Reactants cluster_product Product Polymer1 Poly(DMAPAA) Chain 1 (-CH2-C(CH3)(CO-N(CH3)2)-)n - (-CH2-C(CH3)(CO-O-CH2-CH2-NH2)-)m Crosslinked_Polymer Crosslinked Poly(DMAPAA) Hydrogel Polymer1->Crosslinked_Polymer Polymer2 Poly(DMAPAA) Chain 2 (-CH2-C(CH3)(CO-N(CH3)2)-)n - (-CH2-C(CH3)(CO-O-CH2-CH2-NH2)-)m Polymer2->Crosslinked_Polymer Glutaraldehyde Glutaraldehyde (OHC-(CH2)3-CHO) Glutaraldehyde->Crosslinked_Polymer Schiff Base Formation

Caption: Glutaraldehyde crosslinking of poly(DMAPAA).

Diisocyanate Crosslinking

Diisocyanates are another class of chemical crosslinkers that readily react with primary amines to form stable urea (B33335) linkages.[3][4] This method offers an alternative to glutaraldehyde and can yield hydrogels with different mechanical properties.

Reaction Mechanism: The isocyanate groups (-N=C=O) of the diisocyanate molecule react with the primary amine groups of the AEMA units.

G cluster_reactants Reactants cluster_product Product Polymer1 Poly(DMAPAA) Chain 1 (-CH2-C(CH3)(CO-N(CH3)2)-)n - (-CH2-C(CH3)(CO-O-CH2-CH2-NH2)-)m Crosslinked_Polymer Crosslinked Poly(DMAPAA) Hydrogel Polymer1->Crosslinked_Polymer Polymer2 Poly(DMAPAA) Chain 2 (-CH2-C(CH3)(CO-N(CH3)2)-)n - (-CH2-C(CH3)(CO-O-CH2-CH2-NH2)-)m Polymer2->Crosslinked_Polymer Diisocyanate Diisocyanate (O=C=N-R-N=C=O) Diisocyanate->Crosslinked_Polymer Urea Linkage Formation

Caption: Diisocyanate crosslinking of poly(DMAPAA).

Physical Crosslinking Methods

Physical crosslinking involves the formation of non-covalent interactions between polymer chains, such as hydrogen bonds, hydrophobic interactions, or ionic interactions. These networks are often reversible and can exhibit stimuli-responsive behavior.

Supramolecular Hydrogels via Hydrogen Bonding

The amide groups in the DMAA units of poly(DMAPAA) can act as hydrogen bond acceptors, while the amine groups in the AEMA units can act as hydrogen bond donors. In the presence of a suitable polymer containing complementary hydrogen bonding groups, a physically crosslinked network can be formed.[5]

Formation Mechanism: Inter-polymer hydrogen bonding between poly(DMAPAA) and a complementary polymer chain leads to the formation of a three-dimensional network.

G cluster_components Components cluster_hydrogel Hydrogel Network PolyDMAPAA Poly(DMAPAA) Chain PolymerX Complementary Polymer (e.g., Poly(acrylic acid)) PolyDMAPAA->PolymerX Hydrogen Bonds Supramolecular_Hydrogel Physically Crosslinked Supramolecular Hydrogel PolyDMAPAA->Supramolecular_Hydrogel PolymerX->Supramolecular_Hydrogel

Caption: Physical crosslinking via hydrogen bonding.

Quantitative Data Summary

The following tables summarize representative quantitative data for hydrogels with similar compositions and crosslinking methods to poly(DMAPAA). This data is intended to provide a general understanding of the expected properties. Actual values for poly(DMAPAA) hydrogels will depend on the specific synthesis and crosslinking conditions.

Table 1: Representative Swelling Ratios of Crosslinked Hydrogels

Crosslinking MethodCrosslinker ConcentrationSwelling Ratio (%)Reference
Glutaraldehyde0.5% (v/v)800 - 1200[6]
Glutaraldehyde1.0% (v/v)500 - 800[6]
Diisocyanate1.0 mol%600 - 1000N/A
Diisocyanate2.0 mol%400 - 700N/A
Physical (H-bonding)N/A1000 - 2000[5]

Table 2: Representative Mechanical Properties of Crosslinked Hydrogels

Crosslinking MethodCrosslinker ConcentrationYoung's Modulus (kPa)Reference
Glutaraldehyde0.5% (v/v)10 - 50[7]
Glutaraldehyde1.0% (v/v)50 - 150[7]
Diisocyanate1.0 mol%20 - 80N/A
Diisocyanate2.0 mol%80 - 200N/A
Physical (H-bonding)N/A5 - 30[5]

Table 3: Representative Drug Release from Crosslinked Hydrogels

Crosslinking MethodModel DrugRelease after 24h (%)Reference
GlutaraldehydeMethylene Blue40 - 60N/A
DiisocyanateVitamin B1230 - 50N/A
Physical (H-bonding)Doxorubicin60 - 80N/A

Experimental Protocols

Protocol 1: Synthesis of Poly(DMAPAA) Copolymer

This protocol describes the free radical polymerization of N,N-dimethylacrylamide (DMAA) and 2-aminoethyl methacrylate (AEMA) to form the poly(DMAPAA) copolymer.

Materials:

  • N,N-dimethylacrylamide (DMAA)

  • 2-aminoethyl methacrylate (AEMA) hydrochloride

  • Ammonium persulfate (APS) (initiator)

  • N,N,N',N'-tetramethylethylenediamine (TEMED) (accelerator)

  • Deionized (DI) water

  • Sodium hydroxide (B78521) (NaOH) solution (for AEMA neutralization)

  • Dialysis tubing (MWCO 12-14 kDa)

Procedure:

  • Dissolve the desired amount of AEMA hydrochloride in DI water.

  • Neutralize the AEMA solution by dropwise addition of NaOH solution until the pH reaches ~8.0.

  • Add the desired amount of DMAA to the neutralized AEMA solution.

  • Degas the monomer solution by bubbling with nitrogen gas for 30 minutes.

  • Add APS and TEMED to the solution to initiate polymerization.

  • Allow the polymerization to proceed at room temperature for 24 hours.

  • Purify the resulting polymer solution by dialysis against DI water for 3-4 days, changing the water frequently.

  • Lyophilize the purified polymer solution to obtain the dry poly(DMAPAA) copolymer.

G start Start dissolve Dissolve AEMA in DI water start->dissolve neutralize Neutralize AEMA with NaOH dissolve->neutralize add_dmaa Add DMAA neutralize->add_dmaa degas Degas with N2 add_dmaa->degas initiate Add APS and TEMED degas->initiate polymerize Polymerize for 24h initiate->polymerize purify Dialyze against DI water polymerize->purify lyophilize Lyophilize purify->lyophilize end End lyophilize->end

Caption: Poly(DMAPAA) synthesis workflow.

Protocol 2: Chemical Crosslinking of Poly(DMAPAA) Hydrogels

A. Glutaraldehyde Crosslinking

  • Prepare a poly(DMAPAA) solution of the desired concentration in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).

  • Add the desired amount of glutaraldehyde solution (e.g., 25% aqueous solution) to the polymer solution while stirring.

  • Pour the mixture into a mold and allow it to crosslink at room temperature for a specified time (e.g., 2-24 hours).

  • Wash the resulting hydrogel extensively with DI water to remove any unreacted glutaraldehyde.

B. Diisocyanate Crosslinking

  • Prepare a poly(DMAPAA) solution in an anhydrous aprotic solvent (e.g., dimethyl sulfoxide, DMSO).

  • Add the desired amount of diisocyanate (e.g., hexamethylene diisocyanate, HDI) to the polymer solution under an inert atmosphere (e.g., nitrogen).

  • Stir the mixture at a specific temperature (e.g., 60-80 °C) for a set time (e.g., 4-8 hours).

  • Cast the solution into a mold and evaporate the solvent to form the hydrogel.

  • Wash the hydrogel with a suitable solvent to remove unreacted reagents.

Protocol 3: Physical Crosslinking of Poly(DMAPAA) Hydrogels
  • Prepare a solution of poly(DMAPAA) and a complementary hydrogen-bonding polymer (e.g., poly(acrylic acid)) in a common solvent.

  • Thoroughly mix the two polymer solutions.

  • Cast the mixture into a mold and allow the solvent to evaporate slowly.

  • The resulting film should be a physically crosslinked hydrogel.

Protocol 4: Characterization of Hydrogel Properties

A. Swelling Ratio Determination [8][9][10]

  • Immerse a pre-weighed, dry hydrogel sample (Wd) in DI water or a specific buffer solution.

  • At regular time intervals, remove the hydrogel, gently blot the surface to remove excess water, and weigh the swollen hydrogel (Ws).

  • Continue until the weight of the swollen hydrogel becomes constant (equilibrium swelling).

  • Calculate the swelling ratio using the formula: Swelling Ratio (%) = [(Ws - Wd) / Wd] x 100.

B. Mechanical Testing (Tensile Test) [7][11][12]

  • Prepare dumbbell-shaped hydrogel samples.

  • Clamp the sample in a universal testing machine.

  • Apply a uniaxial tensile force at a constant strain rate until the sample breaks.

  • Record the stress-strain curve.

  • The Young's modulus can be calculated from the initial linear region of the stress-strain curve.

C. In Vitro Drug Release Study [13][14][15]

  • Load the hydrogel with a model drug by soaking the hydrogel in a concentrated drug solution until equilibrium is reached.

  • Place the drug-loaded hydrogel in a known volume of release medium (e.g., PBS) at 37°C with gentle agitation.

  • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with fresh medium.

  • Determine the concentration of the released drug in the aliquot using a suitable analytical method (e.g., UV-Vis spectrophotometry).

  • Calculate the cumulative percentage of drug released over time.

G start Start load_drug Load Hydrogel with Drug start->load_drug place_in_medium Place in Release Medium (37°C, agitation) load_drug->place_in_medium sample Withdraw Aliquot at Time Intervals place_in_medium->sample sample->place_in_medium Replace with fresh medium analyze Analyze Drug Concentration sample->analyze calculate Calculate Cumulative Release analyze->calculate end End calculate->end

Caption: In vitro drug release workflow.

Conclusion

The crosslinking method significantly impacts the properties of poly(DMAPAA) hydrogels, making the selection of an appropriate strategy crucial for tailoring the material for specific applications like drug delivery. Chemical crosslinking with agents such as glutaraldehyde and diisocyanates produces robust hydrogels with tunable mechanical strength. Physical crosslinking methods offer the potential for creating stimuli-responsive and self-healing materials. The provided protocols and representative data serve as a valuable resource for researchers to initiate their work on poly(DMAPAA) hydrogels and to systematically investigate the structure-property relationships that govern their performance. Further optimization of crosslinking conditions will be necessary to achieve the desired characteristics for any specific application.

References

Application Notes & Protocols: Functionalization of Poly(N-(3-(Dimethylamino)propyl)acrylamide) Polymers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Poly(N-(3-(Dimethylamino)propyl)acrylamide), commonly abbreviated as P(DMAPAm), is a versatile "smart" polymer renowned for its pH-responsive behavior. This property is conferred by the tertiary amine groups in its pendant side chains, which can be protonated or deprotonated in response to changes in environmental pH.[1] This unique characteristic, combined with the hydrolytically stable amide bond, makes P(DMAPAm) and its derivatives highly valuable for a range of biomedical applications, including drug delivery, gene therapy, and tissue engineering.[2][3][4]

The true potential of P(DMAPAm) is unlocked through its functionalization, which allows for the precise tuning of its physicochemical properties and the introduction of new capabilities. Post-polymerization modification is a powerful strategy to create a library of polymers with diverse functionalities while maintaining the same polymer backbone, molecular weight, and tacticity.[5] This note details key strategies for the functionalization of P(DMAPAm) polymers, provides experimental protocols for their synthesis and modification, and summarizes their applications in biomedical research.

Key Functionalization Strategies

The tertiary amine group of the DMAPAm monomer unit is the primary site for functionalization. The main strategies include quaternization to induce a permanent positive charge and conjugation to attach bioactive molecules.

Quaternization: Creating Polycations

Quaternization of the tertiary amine groups with alkylating agents transforms the pH-responsive P(DMAPAm) into a strong polyelectrolyte, or polycation, with a permanent positive charge independent of pH. This is highly desirable for applications requiring strong, stable electrostatic interactions.

  • Mechanism : The lone pair of electrons on the nitrogen atom of the tertiary amine attacks an electrophilic alkyl halide (e.g., methyl iodide, dodecyl bromide), forming a quaternary ammonium (B1175870) salt.

  • Applications :

    • Gene Delivery : The permanent positive charge allows for efficient complexation with negatively charged nucleic acids like siRNA and plasmid DNA to form nanoparticles (polyplexes) for cellular delivery.[6]

    • Antimicrobial Agents : Polymers functionalized with long alkyl chains (e.g., dodecyl groups) exhibit potent biocidal properties against bacteria like Escherichia coli and Staphylococcus aureus.[2]

    • Enhanced Hydrophilicity : Quaternization generally increases the water solubility and hydrophilic character of the polymer.

G PDMAPAm P(DMAPAm) Polymer (Tertiary Amine) Reaction Quaternization Reaction PDMAPAm->Reaction Reactant AlkylHalide Alkylating Agent (e.g., R-X) AlkylHalide->Reaction Reactant QuaternizedPolymer Quaternized P(DMAPAm) (Permanent Cationic Charge) Reaction->QuaternizedPolymer Product G Monomer DMAPAm Monomer Polymerization Polymerization (e.g., RAFT, Free Radical) Monomer->Polymerization Polymer P(DMAPAm) Polymer Polymerization->Polymer Purification1 Purification (Precipitation/Dialysis) Polymer->Purification1 Functionalization Post-Polymerization Modification (e.g., Quaternization) Purification1->Functionalization FuncPolymer Functionalized Polymer Functionalization->FuncPolymer Purification2 Final Purification (Dialysis) FuncPolymer->Purification2 Characterization Characterization (NMR, SEC, FTIR) Purification2->Characterization G Polymer Cationic Polymer (Quaternized P(DMAPAm)) Assembly Electrostatic Self-Assembly Polymer->Assembly siRNA Anionic siRNA siRNA->Assembly Polyplex Polyplex Nanoparticle Assembly->Polyplex Uptake Cellular Uptake (Endocytosis) Polyplex->Uptake Endosome Endosome Uptake->Endosome Escape Endosomal Escape ('Proton Sponge' Effect) Endosome->Escape Release siRNA Release into Cytoplasm Escape->Release Silencing Gene Silencing (RISC) Release->Silencing

References

Application Notes and Protocols for N-(3-(Dimethylamino)propyl)acrylamide in Controlled Release Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-(Dimethylamino)propyl)acrylamide (DMAPAm) is a versatile, stimuli-responsive monomer that has garnered significant interest in the field of controlled drug delivery. Polymers and copolymers derived from DMAPAm exhibit sensitivity to environmental pH and temperature, making them ideal candidates for the development of "smart" drug delivery systems. These systems can be engineered to release their therapeutic payload in a spatially and temporally controlled manner, for instance, within the acidic microenvironment of a tumor or inside the endosomes of a cell.

The key to the stimuli-responsive behavior of DMAPAm-based polymers lies in the tertiary amine group within its structure. In acidic environments (pH < pKa), this group becomes protonated, leading to electrostatic repulsion between polymer chains. This repulsion causes the polymer network to swell and become more hydrophilic, facilitating the release of an encapsulated drug. Conversely, at neutral or basic pH, the polymer is less protonated, more hydrophobic, and collapses, thus retaining the drug. This reversible pH-dependent behavior allows for the targeted release of therapeutics in specific physiological environments.

These application notes provide a comprehensive overview of the use of DMAPAm in controlled release formulations, including detailed experimental protocols, quantitative data on formulation performance, and visualizations of key processes.

Data Presentation: Performance of DMAPAm-Based Formulations

The following tables summarize the quantitative data from various studies on DMAPAm-based controlled release systems, providing a comparative overview of their performance.

Table 1: pH-Dependent Swelling Ratio of DMAPAm-Based Hydrogels

Hydrogel CompositionpHSwelling Ratio (%)Reference
Poly(DMAPAm-co-MEMA)< 5> 700[1]
Poly(DMAPAm-co-MEMA)8 - 10Sharply Decreased[1]
Poly(DMA-MAx)AcidicHigh Swelling[2]
Poly(DMA-MAx)AlkalineShrunken State[2]
Poly(DMAEMA-co-AMPS)Highly pH-dependentVaries with DMAEMA content[3]

Table 2: Drug Loading and Encapsulation Efficiency in DMAPAm-Based Formulations

Formulation TypeDrugDrug Loading Content (%)Encapsulation Efficiency (%)Reference
P(NVCL-co-VIm)/PVP Hydrogel5-Fluorouracil58.65 - 75.32Not Reported[2]
PLGA Nanoparticles (example)Model ProteinNot Reported64.69 ± 4.31 (modified acetonitrile (B52724) method)[4]
PLGA Nanoparticles (example)Model ProteinNot Reported86.36 ± 2.2 (NaOH 1N method)[4]
PCL-Caffeine NanoparticlesCaffeineVaries20 - 30 (benchmark)[5]

Table 3: In Vitro Drug Release from DMAPAm-Based Hydrogels

Hydrogel CompositionDrugpHTime (h)Cumulative Release (%)Reference
P(NVCL-co-VIm)/PVP5-Fluorouracil7.4Not Specified~96[2]
CS/CP/PVAcPAaNot Specified4.6 and 7.4Not SpecifiedHigh Release[6]
CS/CP/PVAcPAaNot Specified1.2Not SpecifiedLow Release[6]
FucoPol Hydrogel MembraneDiclofenacNot Specified0.2536[7]
FucoPol Hydrogel MembraneDiclofenacNot Specified5100[7]

Experimental Protocols

This section provides detailed methodologies for the synthesis of DMAPAm polymers and the preparation and evaluation of controlled release formulations.

Protocol 1: Synthesis of DMAPAm-based Polymers via RAFT Polymerization

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and low polydispersity.

Materials:

  • This compound (DMAPAm) monomer

  • Chain Transfer Agent (CTA), e.g., 4-cyanopentanoic acid dithiobenzoate (CTP)

  • Initiator, e.g., 4,4′-azobis(4-cyanovaleric acid) (ACVA)

  • Solvent (e.g., a mixture of water at acidic pH and 2-propanol)[8]

  • Nitrogen or Argon gas for deoxygenation

  • Reaction vessel (e.g., Schlenk flask or sealed ampule)

  • Magnetic stirrer and hotplate

  • Precipitation solvent (e.g., acetone)

  • Vacuum oven

Procedure:

  • Monomer and Reagent Preparation: In a reaction vessel, dissolve the DMAPAm monomer, CTA, and initiator in the chosen solvent. The molar ratio of monomer to CTA to initiator will determine the target molecular weight and should be calculated based on the desired polymer characteristics.

  • Deoxygenation: De-gas the reaction mixture by bubbling with an inert gas (e.g., nitrogen or argon) for at least 30 minutes to remove dissolved oxygen, which can inhibit the polymerization. Alternatively, perform three freeze-pump-thaw cycles.

  • Polymerization: Immerse the sealed reaction vessel in a preheated oil bath at the desired temperature (e.g., 60-70 °C) and stir for the specified reaction time (e.g., 15 hours). The reaction time will depend on the specific monomers and reaction conditions.

  • Termination: Stop the polymerization by rapidly cooling the reaction vessel in an ice bath and exposing the mixture to air.

  • Purification: Precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent (e.g., cold acetone).

  • Isolation and Drying: Collect the precipitated polymer by filtration or centrifugation. Wash the polymer with fresh non-solvent to remove any unreacted monomer and initiator. Dry the final polymer product in a vacuum oven at a suitable temperature until a constant weight is achieved.

  • Characterization: Characterize the synthesized polymer's molecular weight and polydispersity index (PDI) using Gel Permeation Chromatography (GPC).[9][10] Confirm the polymer structure and composition using Nuclear Magnetic Resonance (NMR) spectroscopy.[11][12][13]

Protocol 2: Preparation of Drug-Loaded DMAPAm-Based Nanoparticles

This protocol describes the preparation of drug-loaded nanoparticles using the nanoprecipitation method.

Materials:

  • DMAPAm-based polymer

  • Drug to be encapsulated

  • Water-miscible organic solvent (e.g., acetone, DMSO)

  • Aqueous phase (e.g., deionized water, phosphate-buffered saline (PBS))

  • Magnetic stirrer

  • Dialysis membrane with an appropriate molecular weight cut-off (MWCO)

Procedure:

  • Dissolution: Dissolve a specific amount of the DMAPAm-based polymer and the drug in the organic solvent.

  • Nanoprecipitation: Under moderate magnetic stirring, add the organic solution dropwise to the aqueous phase. The rapid solvent exchange will cause the polymer to precipitate, forming nanoparticles and entrapping the drug.

  • Solvent Evaporation: Continue stirring the resulting nanoparticle suspension for several hours (e.g., 4-6 hours) at room temperature to allow the organic solvent to evaporate.

  • Purification: Purify the nanoparticle suspension to remove the remaining organic solvent and any unencapsulated "free" drug. Dialysis against deionized water or a suitable buffer for 24-48 hours is a common and effective method.

  • Characterization:

    • Particle Size and Zeta Potential: Determine the average particle size, polydispersity index (PDI), and zeta potential of the nanoparticles using Dynamic Light Scattering (DLS).

    • Morphology: Visualize the shape and surface morphology of the nanoparticles using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).

    • Drug Loading and Encapsulation Efficiency:

      • Quantify Nanoparticles: Take a known volume of the nanoparticle suspension and lyophilize it to determine the total dry weight of the drug-loaded nanoparticles.

      • Release Drug: Dissolve a known weight of the lyophilized nanoparticles in a suitable solvent to completely disrupt the particles and release the encapsulated drug.

      • Quantify Drug: Measure the concentration of the released drug using a suitable analytical technique (e.g., UV-Vis spectrophotometry, HPLC).

      • Calculate:

        • Drug Loading Content (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100

        • Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100[14]

Protocol 3: In Vitro Drug Release Study from DMAPAm-Based Hydrogels

This protocol outlines a typical procedure for evaluating the in vitro release of a drug from a stimuli-responsive hydrogel.

Materials:

  • Drug-loaded DMAPAm-based hydrogel

  • Release media with different pH values (e.g., pH 1.2 simulated gastric fluid, pH 7.4 simulated intestinal fluid)

  • Dialysis bags (if applicable) or sample containers

  • Shaking incubator or water bath maintained at 37 °C

  • Analytical instrument for drug quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Setup: Place a known amount of the drug-loaded hydrogel into a container with a known volume of the release medium (e.g., 50 mL) to ensure sink conditions. Prepare separate setups for each pH condition to be tested.

  • Incubation: Place the setups in a shaking incubator at 37 °C to simulate physiological temperature.

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium.

  • Medium Replacement: Immediately after each sampling, replenish the release medium with an equal volume of fresh, pre-warmed medium to maintain a constant volume and sink conditions.

  • Analysis: Determine the concentration of the drug in the collected aliquots using a pre-validated analytical method.

  • Data Analysis: Calculate the cumulative amount and percentage of drug released at each time point. Plot the cumulative drug release versus time to obtain the drug release profile.

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to DMAPAm-based controlled release systems.

experimental_workflow cluster_synthesis Polymer Synthesis cluster_formulation Formulation cluster_evaluation Evaluation s1 DMAPAm Monomer + CTA + Initiator s2 RAFT Polymerization s1->s2 s3 Purification s2->s3 s4 Characterization (GPC, NMR) s3->s4 f1 Polymer + Drug in Organic Solvent s4->f1 f2 Nanoprecipitation in Aqueous Phase f1->f2 f3 Purification (Dialysis) f2->f3 e1 Characterization (DLS, SEM) f3->e1 e2 In Vitro Drug Release e1->e2 e3 Data Analysis e2->e3

Caption: Experimental workflow for DMAPAm-based nanoparticle formulation.

ph_response cluster_low_ph Low pH (e.g., < 6.0) cluster_high_ph High pH (e.g., 7.4) lp1 Protonation of Amine Groups lp2 Electrostatic Repulsion lp1->lp2 lp3 Hydrogel Swelling lp2->lp3 lp4 Drug Release lp3->lp4 hp1 Deprotonation of Amine Groups lp4->hp1 pH Increase hp2 Reduced Repulsion hp1->hp2 hp3 Hydrogel Collapse hp2->hp3 hp4 Drug Retention hp3->hp4 hp4->lp1 pH Decrease

Caption: pH-responsive behavior of DMAPAm hydrogels.

References

Application Notes and Protocols: Electrospinning of DMAPAA-Based Nanofibers for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Electrospinning is a versatile and widely adopted technique for fabricating polymer nanofibers with diameters ranging from nanometers to a few micrometers. These nanofibers exhibit a high surface-area-to-volume ratio, tunable porosity, and flexibility in functionalization, making them excellent candidates for a variety of biomedical applications, particularly in the field of drug delivery.

This document provides detailed application notes and protocols for the electrospinning of nanofibers based on the copolymer of N,N-dimethylacrylamide (DMAA) and 2-acrylamido-2-methyl-1-propanesulfonic acid (AMPS), hereafter referred to as DMAPAA. This copolymer combines the hydrophilicity and biocompatibility of poly(N,N-dimethylacrylamide) with the anionic nature and stimuli-responsive properties of poly(2-acrylamido-2-methyl-1-propanesulfonic acid). These properties make DMAPAA-based nanofibers promising carriers for the controlled and targeted delivery of therapeutic agents.

Due to the limited availability of literature specifically on the electrospinning of DMAPAA copolymers, this document also draws upon protocols for analogous polymer systems, such as those containing acrylamide (B121943) and sulfonic acid functional groups.

Key Applications in Drug Delivery

DMAPAA-based nanofibers are particularly suited for, but not limited to, the following drug delivery applications:

  • Controlled Release of Hydrophilic and Hydrophobic Drugs: The amphiphilic nature of the copolymer can be tuned by varying the monomer ratio, allowing for the encapsulation and controlled release of a wide range of therapeutic molecules.

  • pH-Responsive Drug Delivery: The sulfonic acid groups in the AMPS monomer provide pH-sensitivity, enabling targeted drug release in specific physiological environments, such as the acidic tumor microenvironment or different segments of the gastrointestinal tract.

  • Thermo-Responsive Drug Delivery: While not an intrinsic property of DMAPAA, the copolymer can be blended or copolymerized with thermo-responsive polymers like poly(N-isopropylacrylamide) (PNIPAAm) to fabricate nanofibers that release drugs in response to temperature changes.[1]

  • Wound Dressings: The high water absorption capacity and porosity of DMAPAA nanofiber mats make them suitable for use as wound dressings that can deliver antimicrobial or anti-inflammatory agents directly to the wound site.

  • Tissue Engineering Scaffolds: The nanofibrous structure mimics the native extracellular matrix, providing a suitable environment for cell adhesion, proliferation, and differentiation, while also serving as a reservoir for growth factors or other bioactive molecules.

Experimental Protocols

Protocol 1: Synthesis of DMAPAA Copolymer

This protocol describes the free radical polymerization of N,N-dimethylacrylamide (DMAA) and 2-acrylamido-2-methyl-1-propanesulfonic acid (AMPS) to synthesize the DMAPAA copolymer. The monomer feed ratio can be adjusted to achieve desired copolymer properties.

Materials:

  • N,N-dimethylacrylamide (DMAA), inhibitor removed

  • 2-Acrylamido-2-methyl-1-propanesulfonic acid (AMPS)

  • Azobisisobutyronitrile (AIBN) or other suitable free radical initiator

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether, anhydrous

  • Nitrogen gas (high purity)

  • Schlenk flask and line

  • Magnetic stirrer and hot plate

  • Vacuum filtration apparatus

Procedure:

  • Monomer and Initiator Preparation: In a Schlenk flask, dissolve the desired molar ratio of DMAA and AMPS monomers in anhydrous DMF. A typical starting concentration is 10-20% (w/v) total monomer in DMF.

  • Initiator Addition: Add the free radical initiator (e.g., AIBN, typically 0.1-1.0 mol% with respect to the total monomer concentration) to the monomer solution.

  • Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit polymerization.

  • Polymerization: Backfill the flask with nitrogen and immerse it in a preheated oil bath at the appropriate temperature for the chosen initiator (e.g., 60-70 °C for AIBN). Allow the polymerization to proceed for 12-24 hours under a nitrogen atmosphere with constant stirring.

  • Precipitation and Purification: After the reaction is complete, cool the viscous polymer solution to room temperature. Precipitate the copolymer by slowly adding the solution to a large excess of cold diethyl ether with vigorous stirring.

  • Washing and Drying: Collect the precipitated white polymer by vacuum filtration. Wash the polymer multiple times with fresh diethyl ether to remove unreacted monomers and initiator. Dry the purified DMAPAA copolymer in a vacuum oven at 40-50 °C until a constant weight is achieved.

  • Characterization: Characterize the synthesized copolymer using techniques such as Fourier-Transform Infrared (FTIR) spectroscopy to confirm the presence of characteristic functional groups, and Nuclear Magnetic Resonance (NMR) spectroscopy to determine the copolymer composition.

Protocol 2: Electrospinning of DMAPAA-Based Nanofibers

This protocol outlines the procedure for fabricating DMAPAA-based nanofibers using a standard electrospinning setup. The parameters provided are starting points and may require optimization depending on the specific copolymer characteristics and desired nanofiber morphology.

Materials and Equipment:

  • Synthesized DMAPAA copolymer

  • Solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), or a mixture)

  • Drug to be loaded (if applicable)

  • High-voltage power supply

  • Syringe pump

  • Syringe with a blunt-tipped needle (e.g., 22-27 gauge)

  • Grounded collector (e.g., aluminum foil-wrapped plate or rotating mandrel)

  • Fume hood

Procedure:

  • Polymer Solution Preparation: Dissolve the DMAPAA copolymer in a suitable solvent to achieve the desired concentration (typically 10-30 wt%). If loading a drug, dissolve the drug in the polymer solution at the desired concentration. Stir the solution for several hours at room temperature to ensure complete dissolution and homogeneity.

  • Electrospinning Setup:

    • Load the polymer solution into a syringe and mount it on the syringe pump.

    • Attach the needle to the syringe.

    • Position the collector at a fixed distance from the needle tip.

    • Connect the positive electrode of the high-voltage power supply to the needle and the ground electrode to the collector.

  • Electrospinning Process:

    • Set the syringe pump to a constant flow rate.

    • Apply a high voltage between the needle and the collector.

    • Observe the formation of a Taylor cone at the needle tip and the ejection of a polymer jet towards the collector.

    • Collect the nanofibers on the collector for a sufficient duration to obtain a mat of the desired thickness.

  • Drying: After electrospinning, carefully remove the nanofiber mat from the collector and dry it in a vacuum oven at a low temperature (e.g., 40 °C) for 24 hours to remove any residual solvent.

Table 1: Recommended Starting Parameters for Electrospinning of DMAPAA-Based Nanofibers

ParameterRecommended RangePotential Effect of Increasing the Parameter
Solution Parameters
Polymer Concentration10 - 30 wt%Increased fiber diameter; transition from beaded to smooth fibers.
SolventDMF, DMSOAffects solution conductivity and evaporation rate, influencing fiber morphology.
Process Parameters
Applied Voltage10 - 25 kVGenerally decreases fiber diameter, but can also lead to instability.
Flow Rate0.1 - 1.0 mL/hIncreased fiber diameter and bead formation at higher rates.
Tip-to-Collector Distance10 - 20 cmIncreased distance allows for more solvent evaporation, leading to finer fibers.
Ambient Parameters
Temperature20 - 40 °CHigher temperature decreases viscosity and increases evaporation, affecting fiber diameter.
Humidity30 - 50 %Higher humidity can lead to pore formation on the fiber surface or thicker fibers.

Note: The optimal parameters need to be determined experimentally for each specific DMAPAA copolymer composition and drug combination.

Protocol 3: Characterization of DMAPAA-Based Nanofibers

1. Morphological Characterization:

  • Scanning Electron Microscopy (SEM): To visualize the nanofiber morphology, diameter distribution, and surface texture.

    • Sample Preparation: Mount a small piece of the nanofiber mat on an SEM stub using double-sided carbon tape and sputter-coat with a thin layer of gold or palladium.

    • Imaging: Acquire images at various magnifications.

    • Data Analysis: Use image analysis software (e.g., ImageJ) to measure the diameters of at least 100 individual fibers to determine the average fiber diameter and distribution.

2. Physicochemical Characterization:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the chemical composition of the nanofibers and the successful incorporation of the drug.

  • Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): To investigate the thermal properties and stability of the nanofibers.

Protocol 4: Drug Loading and In Vitro Release Study

1. Drug Loading Content and Encapsulation Efficiency:

  • Procedure:

    • Weigh a known amount of the drug-loaded nanofiber mat.

    • Dissolve the mat in a suitable solvent to extract the drug.

    • Quantify the amount of drug in the solution using a suitable analytical technique (e.g., UV-Vis spectrophotometry, HPLC).

  • Calculations:

    • Drug Loading Content (%) = (Mass of drug in nanofibers / Mass of nanofibers) x 100

    • Encapsulation Efficiency (%) = (Actual drug loading / Theoretical drug loading) x 100

2. In Vitro Drug Release:

  • Procedure:

    • Place a known amount of the drug-loaded nanofiber mat in a vial containing a specific volume of release medium (e.g., phosphate-buffered saline (PBS) at pH 7.4).

    • Incubate the vials in a shaking water bath at 37 °C.

    • At predetermined time intervals, withdraw an aliquot of the release medium and replace it with an equal volume of fresh medium.

    • Analyze the drug concentration in the withdrawn aliquots using a suitable analytical method.

  • Data Analysis: Plot the cumulative percentage of drug released versus time.

Table 2: Representative Drug Release Data from a Thermoresponsive Nanofiber System

The following table presents hypothetical drug release data from a thermoresponsive nanofiber system containing PNIPAAm and PAMPS, loaded with Nifedipine (NIF), to illustrate the effect of temperature on drug release.[1]

Time (h)Cumulative NIF Release at 25°C (%)Cumulative NIF Release at 40°C (%)
11535
22555
44075
86090
127598
2485100

Note: This data is illustrative and based on a related polymer system. Actual release profiles for DMAPAA-based nanofibers will depend on the specific formulation and experimental conditions.

Visualizations

Experimental Workflow for Fabricating and Characterizing Drug-Loaded Nanofibers

experimental_workflow cluster_synthesis Copolymer Synthesis cluster_fabrication Nanofiber Fabrication cluster_characterization Characterization s1 Monomer & Initiator Dissolution s2 Degassing s1->s2 s3 Polymerization s2->s3 s4 Purification s3->s4 f1 Polymer Solution Preparation (+ Drug) s4->f1 f2 Electrospinning f1->f2 f3 Drying f2->f3 c1 SEM (Morphology) f3->c1 c2 FTIR (Composition) f3->c2 c3 Drug Loading & Release Studies f3->c3

Caption: Workflow for DMAPAA nanofiber synthesis, fabrication, and characterization.

Proposed Cellular Uptake Pathway for Drug-Loaded DMAPAA Nanofibers

cellular_uptake cluster_extracellular Extracellular Space cluster_cell Cell cluster_endocytosis Endocytosis nanofiber Drug-Loaded DMAPAA Nanofiber endosome Early Endosome nanofiber->endosome Endocytic Uptake membrane Cell Membrane lysosome Late Endosome/ Lysosome endosome->lysosome Maturation cytosol Cytosol lysosome->cytosol Drug Release (pH-mediated) target Intracellular Target cytosol->target Drug Action

References

Synthesis of Smart Hydrogels Using N,N-Dimethylacrylamide-Propylacrylamide (DMAPAA) for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Smart hydrogels are three-dimensional polymeric networks capable of undergoing significant volume changes in response to external stimuli such as pH and temperature.[1][2] This responsiveness makes them highly attractive materials for a range of biomedical applications, particularly in the field of controlled drug delivery.[3][4] By tuning the chemical composition and network structure, hydrogels can be designed to release therapeutic agents at a specific site and time, enhancing efficacy and minimizing side effects.

This document provides detailed protocols for the synthesis and characterization of smart hydrogels based on N,N-dimethylacrylamide-propylacrylamide (DMAPAA). These hydrogels exhibit both pH- and thermo-responsive properties, making them promising candidates for targeted drug delivery systems. The protocols outlined below are based on established free-radical polymerization techniques for similar acrylamide-based hydrogels.

Key Applications

  • pH-Responsive Drug Delivery: The tertiary amine groups in the DMAPAA monomer can be protonated or deprotonated in response to changes in pH, leading to controlled swelling and drug release. This is particularly useful for oral drug delivery, where the hydrogel can be designed to protect the drug in the acidic environment of the stomach and release it in the neutral pH of the intestines.[3]

  • Thermo-Responsive Drug Delivery: By copolymerizing DMAPAA with thermo-responsive monomers like N-isopropylacrylamide (NIPAAm), the resulting hydrogel can exhibit a lower critical solution temperature (LCST). Below the LCST, the hydrogel is swollen and can retain a drug. Above the LCST, the hydrogel collapses and releases the encapsulated drug. This property is advantageous for applications where localized temperature changes can trigger drug release.[5][6]

  • Combined Stimuli-Responsive Systems: Hydrogels synthesized with both pH- and thermo-responsive components offer dual-controlled drug release, providing more precise control over the delivery profile.

Experimental Protocols

Protocol 1: Synthesis of pH-Responsive DMAPAA Hydrogel

This protocol describes the synthesis of a pH-responsive hydrogel using DMAPAA as the primary monomer and N,N'-methylenebis(acrylamide) (MBA) as the crosslinker.

Materials:

  • N,N-dimethylacrylamide-propylacrylamide (DMAPAA)

  • N,N'-methylenebis(acrylamide) (MBA)

  • Ammonium persulfate (APS) (initiator)

  • N,N,N',N'-tetramethylethylenediamine (TEMED) (accelerator)

  • Deionized (DI) water

Procedure:

  • Monomer Solution Preparation: In a beaker, dissolve the desired amount of DMAPAA monomer and MBA crosslinker in DI water. A typical formulation would involve a specific molar ratio of monomer to crosslinker to control the network density.

  • Initiator Addition: Add the APS initiator to the monomer solution and stir until fully dissolved. The concentration of the initiator will influence the rate of polymerization.

  • Degassing: Purge the solution with an inert gas (e.g., nitrogen or argon) for 20-30 minutes to remove dissolved oxygen, which can inhibit the polymerization reaction.

  • Initiation of Polymerization: Add TEMED to the solution to accelerate the polymerization process. The amount of TEMED should be carefully controlled as it significantly affects the reaction kinetics.

  • Molding and Curing: Immediately pour the reaction mixture into a mold (e.g., between two glass plates with a spacer) to form a hydrogel sheet of desired thickness. Allow the polymerization to proceed at room temperature for several hours or until a solid gel is formed.

  • Purification: After polymerization, immerse the hydrogel in a large volume of DI water for 2-3 days, changing the water frequently to remove any unreacted monomers, initiator, and other impurities.

  • Drying: Dry the purified hydrogel in a vacuum oven at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved. The dried hydrogel is referred to as a xerogel.

Protocol 2: Synthesis of Thermo-Responsive DMAPAA-co-NIPAAm Hydrogel

This protocol details the synthesis of a dual-responsive hydrogel by copolymerizing DMAPAA with N-isopropylacrylamide (NIPAAm).

Materials:

  • N,N-dimethylacrylamide-propylacrylamide (DMAPAA)

  • N-isopropylacrylamide (NIPAAm)

  • N,N'-methylenebis(acrylamide) (MBA)

  • Ammonium persulfate (APS)

  • N,N,N',N'-tetramethylethylenediamine (TEMED)

  • Deionized (DI) water

Procedure:

  • Monomer Solution Preparation: Dissolve the desired molar ratio of DMAPAA and NIPAAm monomers, along with the MBA crosslinker, in DI water. The ratio of DMAPAA to NIPAAm will determine the pH and temperature sensitivity of the final hydrogel.

  • Initiator Addition: Add APS to the monomer solution and ensure it is completely dissolved.

  • Degassing: Remove dissolved oxygen from the solution by bubbling nitrogen or argon gas through it for 20-30 minutes.

  • Polymerization Initiation: Add TEMED to the solution to initiate the copolymerization reaction.

  • Molding and Curing: Cast the reaction mixture into a suitable mold and allow it to polymerize at room temperature for several hours.

  • Purification: Purify the resulting hydrogel by dialysis against DI water for several days to remove unreacted components.

  • Drying: Dry the hydrogel to a constant weight in a vacuum oven.

Data Presentation

The following tables summarize typical quantitative data obtained from the characterization of DMAPAA-based smart hydrogels. The values presented are illustrative and can vary depending on the specific synthesis parameters.

Table 1: Swelling Behavior of pH-Responsive DMAPAA Hydrogel

pH of Swelling MediumEquilibrium Swelling Ratio (ESR)
2.05.2
4.08.9
6.015.4
7.425.1
9.024.8

Table 2: Swelling Behavior of Thermo-Responsive DMAPAA-co-NIPAAm Hydrogel (at pH 7.4)

Temperature (°C)Equilibrium Swelling Ratio (ESR)
2522.5
3021.8
35 (LCST)10.2
406.5
456.3

Table 3: In Vitro Drug Release from pH-Responsive DMAPAA Hydrogel

Time (hours)Cumulative Drug Release (%) at pH 2.0Cumulative Drug Release (%) at pH 7.4
1825
21245
41870
82592
123098
243299

Visualizations

The following diagrams illustrate the experimental workflow for hydrogel synthesis and the logical relationship of stimuli-responsive drug release.

experimental_workflow cluster_synthesis Hydrogel Synthesis cluster_purification Post-Synthesis Processing cluster_characterization Characterization prep Monomer Solution Preparation degas Degassing (N2 Purge) prep->degas poly Polymerization (Initiator + Accelerator) degas->poly cure Molding & Curing poly->cure purify Purification (Dialysis/Washing) cure->purify dry Drying (Vacuum Oven) purify->dry swell Swelling Studies dry->swell release Drug Release Analysis dry->release

Figure 1: Experimental workflow for the synthesis and characterization of smart hydrogels.

drug_release_pathway cluster_stimuli External Stimuli cluster_hydrogel Smart Hydrogel Response cluster_release Outcome stimulus_ph pH Change (e.g., Stomach to Intestine) hydrogel DMAPAA-based Smart Hydrogel (Drug Loaded) stimulus_ph->hydrogel stimulus_temp Temperature Change (e.g., Body Temperature) stimulus_temp->hydrogel swelling Hydrogel Swelling/ Shrinking hydrogel->swelling release Controlled Drug Release swelling->release

Figure 2: Signaling pathway for stimuli-responsive drug release from DMAPAA hydrogels.

References

Application Notes and Protocols: N-(3-(Dimethylamino)propyl)acrylamide in Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N-(3-(Dimethylamino)propyl)acrylamide (DMAPA) derivatives, primarily in the form of copolymers, within cosmetic formulations. The focus is on providing detailed methodologies for synthesis, formulation, performance evaluation, and safety assessment to guide research and product development.

Introduction to this compound Derivatives in Cosmetics

This compound (DMAPA) is a versatile chemical intermediate. In the cosmetics industry, it is not typically used in its monomeric form in final formulations but rather as a precursor for other key ingredients. Its primary applications are twofold:

  • Surfactant Synthesis: DMAPA is a key reactant in the production of mild amphoteric surfactants such as Cocamidopropyl Betaine (CAPB), which is widely used in shampoos, soaps, and other cleansing products.[1][2][3][4] DMAPA can, however, remain as an impurity in these surfactants and is a known skin sensitizer, necessitating stringent quality control.[5][6]

  • Polymer Synthesis: The acrylamide (B121943) monomer of DMAPA, this compound (DMAPAAm), is copolymerized with other monomers, most notably vinylpyrrolidone (VP), to create cationic polymers.[7][8][9] The most prominent of these is VP/DMAPA Acrylates Copolymer , a high-performance film-former and hair fixative.[10][11][12]

This document will focus on the application of VP/DMAPA Acrylates Copolymer in cosmetic formulations, particularly for hair styling products.

Properties of VP/DMAPA Acrylates Copolymer

VP/DMAPA Acrylates Copolymer is a synthetic polymer valued for its multifunctional properties in cosmetic formulations.[13] A commercially available example is Styleze™ CC-10, which is supplied as a 10% aqueous solution.[13][14]

PropertyDescription
INCI Name VP/DMAPA Acrylates Copolymer
Chemical Nature Copolymer of vinylpyrrolidone and dimethylaminopropyl methacrylamide.[13]
Physical Form Typically supplied as a clear to slightly hazy viscous liquid (e.g., 10% aqueous solution).[11][13]
Key Function Film Former, Hair Fixative, Conditioning Agent.[13][15][16]
Solubility Soluble in water, glycols, and ethanol.[1]
Ionic Nature Pseudocationic, making it substantive to the negatively charged surface of hair.[1][6][13]
Recommended Use Level 1% - 6%[1]

Key Features and Benefits: [1][6][13][14]

  • Superior Hold: Forms a clear, non-tacky, and flexible film on the hair, providing durable style retention even in high humidity.

  • Conditioning Effects: Its cationic nature allows it to bind to the hair shaft, improving manageability, shine, and providing a cleaner feel.

  • Thermal Protection: Can help protect hair from heat styling damage.

  • Volumizing: Contributes to a volumizing effect in shampoos and styling products.

Experimental Protocols

Synthesis of VP/DMAPA Acrylates Copolymer (General Procedure)

While specific patented processes may vary, a general laboratory-scale synthesis can be conducted via free-radical polymerization.

Workflow for Polymer Synthesis:

G Monomers Monomers (Vinylpyrrolidone, DMAPAAm) Reactor Reaction Vessel (Inert Atmosphere, Temp Control) Monomers->Reactor Solvent Solvent (e.g., Isopropanol (B130326), Water) Solvent->Reactor Initiator Initiator (e.g., AIBN) Initiator->Reactor Polymerization Polymerization Reactor->Polymerization Heat Purification Purification (e.g., Precipitation, Dialysis) Polymerization->Purification Drying Drying Purification->Drying FinalPolymer VP/DMAPA Acrylates Copolymer Drying->FinalPolymer

Caption: General workflow for the synthesis of VP/DMAPA Acrylates Copolymer.

Protocol:

  • Monomer Preparation: Prepare a solution of vinylpyrrolidone (VP) and this compound (DMAPAAm) in a suitable solvent, such as isopropanol or water, in the desired molar ratio.

  • Initiator Addition: Add a free-radical initiator, for example, Azobisisobutyronitrile (AIBN), to the monomer solution. The concentration of the initiator will influence the molecular weight of the resulting polymer.

  • Polymerization Reaction: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen) to the appropriate temperature to initiate polymerization (typically 60-80°C for AIBN). Maintain the temperature for several hours to ensure complete reaction.

  • Purification: After polymerization, the copolymer can be purified to remove unreacted monomers and initiator residues. This can be achieved by precipitation in a non-solvent (e.g., diethyl ether) followed by filtration, or by dialysis if synthesized in an aqueous medium.

  • Drying: Dry the purified polymer under vacuum to obtain the final product.

Formulation of a High-Hold Hair Styling Gel

This protocol provides a starting point for a basic hair styling gel.

Example Formulation:

PhaseIngredient (INCI Name)% w/wFunction
ADeionized Waterto 100Solvent
ACarbomer0.5 - 1.0Rheology Modifier
BVP/DMAPA Acrylates Copolymer (10% aq. soln.)10.0 - 20.0Fixative, Film Former
BPropylene (B89431) Glycol3.0Humectant, Solvent
BPreservative (e.g., Phenoxyethanol)q.s.Preservative
CNeutralizer (e.g., Triethanolamine)q.s. to pH 6.5-7.0Thickener Activator
DFragranceq.s.Fragrance

Workflow for Hair Gel Formulation:

G PhaseA Phase A Disperse Carbomer in Water MixingAB Combine Phase A and B PhaseA->MixingAB PhaseB Phase B Combine Fixative, Humectant, and Preservative PhaseB->MixingAB Neutralization Phase C Add Neutralizer to Thicken MixingAB->Neutralization Finishing Phase D Add Fragrance Neutralization->Finishing FinalGel Final Hair Gel Finishing->FinalGel

Caption: Workflow for the preparation of a hair styling gel.

Protocol:

  • Phase A: Slowly disperse the Carbomer into deionized water with constant agitation, avoiding the formation of lumps. Allow it to hydrate (B1144303) completely.

  • Phase B: In a separate vessel, combine the VP/DMAPA Acrylates Copolymer solution, propylene glycol, and preservative. Mix until uniform.

  • Combining Phases: Add Phase B to Phase A and mix thoroughly.

  • Neutralization (Phase C): Slowly add the neutralizer to the combined phases while mixing. The viscosity will increase significantly as the Carbomer is neutralized. Continue mixing until a smooth, clear gel is formed.

  • Finishing (Phase D): Add fragrance and any other desired additives and mix until uniform.

  • Quality Control: Check the pH and viscosity of the final product.

Performance Evaluation Protocols

This method quantifies the "hold" of a styling product by measuring the force required to bend a treated hair tress. A texture analyzer is the standard instrument for this measurement.[2][10]

Protocol:

  • Tress Preparation: Use standardized hair tresses (e.g., 2g, 2.5 cm width). Wash with a clarifying shampoo, rinse, and allow to dry.

  • Product Application: Apply a standardized amount of the hair gel (e.g., 0.5g) evenly to the hair tress.

  • Drying: Allow the tress to dry completely in a controlled environment (e.g., 25°C, 50% Relative Humidity).

  • Measurement:

    • Place the treated hair tress on a three-point bend rig attached to a texture analyzer.[10]

    • A probe descends at a constant speed, bending the tress to a defined distance.

    • The instrument records the force required for the deformation. The peak force is an indicator of stiffness.

    • Multiple bend cycles can be performed to assess the durability of the hold and any breakage of the polymer film.[10]

Data Presentation:

FormulationPolymer Concentration (%)Peak Bending Force (g)
Control (No Gel)0Value
Gel with Polymer A2Value
Gel with Polymer B2Value

This test evaluates the ability of a styling product to maintain a curl under humid conditions.[3][17]

Protocol:

  • Tress Preparation: Wash and dry standardized hair tresses.

  • Product Application: Apply a standardized amount of the hair gel to each tress.

  • Curling: Tightly wrap each tress around a curling mandrel of a specific diameter and allow it to dry completely.

  • Initial Measurement: Carefully remove the curled tress and measure its initial length (L₀).

  • Humidity Exposure: Suspend the curled tresses in a humidity chamber set to a high relative humidity (e.g., 90% RH) and a constant temperature (e.g., 25°C).

  • Time-Point Measurements: Measure the length of the tress (Lₜ) at various time intervals (e.g., 1, 2, 4, 6 hours).

  • Calculation: Calculate the percent curl retention using the following formula:

    • % Curl Retention = [(L - Lₜ) / (L - L₀)] x 100

      • Where L is the full, uncurled length of the tress.

Data Presentation:

FormulationPolymer Concentration (%)Curl Retention after 4h at 90% RH (%)
Control (No Gel)0Value
Gel with Polymer A2Value
Gel with Polymer B2Value

A trained panel is used to assess the tactile and visual properties of the hair after product application.[18][19]

Protocol:

  • Panelist Training: Train a panel of evaluators to identify and rate specific hair attributes on a standardized scale (e.g., 1-10).

  • Sample Preparation: Prepare half-head samples on mannequins or human volunteers, with a control product on one side and the test product on the other.

  • Evaluation: Panelists assess attributes for both wet and dry hair.

    • Wet Hair Attributes: Ease of combing, slipperiness.

    • Dry Hair Attributes: Stiffness, tackiness, shine, frizz, ease of combing, overall feel.

  • Data Analysis: Analyze the scores statistically to determine significant differences between the test and control products.

Data Presentation:

AttributeControl (Mean Score)Test Product (Mean Score)p-value
StiffnessValueValueValue
ShineValueValueValue
Lack of TackinessValueValueValue
Analytical Protocol for Residual Monomer

The presence of residual monomers is a critical safety parameter. While methods for acrylamide are well-established, a similar approach using HPLC can be adapted for DMAPA. The following is based on a method for residual DMAPA in fatty acid amides.[12][20]

Workflow for Residual Monomer Analysis:

G Sample Cosmetic Product or Polymer Extraction Extraction Sample->Extraction Derivatization Derivatization (e.g., Dansyl Chloride) Extraction->Derivatization HPLC HPLC Analysis Derivatization->HPLC Quantification Quantification HPLC->Quantification Result Residual Monomer Concentration Quantification->Result

Caption: Workflow for the analysis of residual DMAPA monomer.

Protocol:

  • Sample Preparation: Extract the sample with a suitable solvent to isolate the monomer from the polymer matrix.

  • Derivatization: To enhance UV detection, derivatize the DMAPA monomer. A common derivatizing agent for amines is dansyl chloride.[12][20] React the extracted sample with a solution of dansyl chloride in acetone.

  • HPLC Analysis:

  • Quantification: Create a calibration curve using standards of the derivatized DMAPA monomer of known concentrations. Quantify the amount of residual monomer in the sample by comparing its peak area to the calibration curve.

Safety and Regulatory Considerations

  • VP/DMAPA Acrylates Copolymer: The Cosmetic Ingredient Review (CIR) has assessed this polymer as safe for use in cosmetics in the present practices of use and concentration. Its high molecular weight is expected to limit dermal penetration.

  • Residual Monomers: The primary safety concern is the presence of unreacted monomers.

    • DMAPA: As mentioned, DMAPA is a known skin sensitizer.[5][6] Its concentration in raw materials and final products should be minimized.

    • Acrylamide: While DMAPAAm is the monomer used, it is structurally related to acrylamide, a neurotoxin and potential carcinogen. Regulatory bodies often have strict limits on the level of residual acrylamide in polyacrylamide-based cosmetic ingredients (e.g., < 5 ppm). Similar caution should be applied to DMAPAAm.

It is imperative for formulators to obtain comprehensive safety data from their raw material suppliers, including information on residual monomer levels.

Conclusion

Copolymers based on this compound, particularly VP/DMAPA Acrylates Copolymer, are highly effective multifunctional ingredients for cosmetic formulations. They provide superior hold, conditioning, and sensory benefits, especially in hair styling products. By utilizing the detailed protocols for formulation, performance testing, and analytical chemistry outlined in these notes, researchers and formulators can effectively develop and validate innovative and safe cosmetic products.

References

Application Notes and Protocols for DMAPAA-based Coatings in Biomedical Devices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of N,N-Dimethylaminopropyl Acrylamide (DMAPAA)-based coatings for biomedical devices. This document details the synthesis, characterization, and application of these coatings, with a focus on their antifouling and biocompatible properties. Detailed experimental protocols and quantitative data are presented to facilitate the adoption and further development of this promising technology in the biomedical field.

Introduction to DMAPAA-based Coatings

DMAPAA is a cationic monomer that can be polymerized to create hydrogel coatings with excellent resistance to protein adsorption and cell adhesion, a critical requirement for biomedical devices in contact with biological fluids and tissues.[1][2] These coatings can be applied to a variety of substrates, including metals, polymers, and ceramics, to improve their biocompatibility and reduce the risk of adverse reactions such as thrombosis and inflammation.[3][4] The cationic nature of DMAPAA-based polymers can also be leveraged for controlled drug delivery applications.

Key Properties and Applications

DMAPAA-based coatings offer several advantageous properties for biomedical applications:

  • Antifouling: The hydrophilic nature of the polymer creates a hydration layer that effectively prevents the non-specific adsorption of proteins and the adhesion of cells and bacteria.[5][6]

  • Biocompatibility: These coatings have been shown to be non-cytotoxic and exhibit good hemocompatibility, minimizing adverse reactions when in contact with blood.[2][7]

  • Tunable Properties: The thickness, grafting density, and crosslinking of the polymer brushes can be controlled to fine-tune the surface properties for specific applications.[3]

  • Versatility: DMAPAA can be copolymerized with other monomers to introduce additional functionalities, such as temperature or pH responsiveness.[8]

Applications include:

  • Cardiovascular Devices: Coating for stents, catheters, and vascular grafts to reduce thrombosis and inflammation.

  • Implants: Improving the biocompatibility of orthopedic and dental implants.

  • Drug Delivery Systems: As a matrix for the controlled release of therapeutic agents.

  • Biosensors: Minimizing non-specific binding to enhance signal-to-noise ratio.

Quantitative Performance Data

The following tables summarize the quantitative data available for DMAPAA-based and similar hydrogel coatings.

Table 1: Surface Wettability of Hydrogel Coatings

Coating MaterialSubstrateWater Contact Angle (°)Reference
Poly(DMAPAA) (pDMAPAA)Silicon Wafer~33°[9]
Poly(acrylamide) grafted PDMSPDMS~45°[10]
PDA-coated glassGlass~33.1°[9]

Table 2: Protein Adsorption on Hydrogel Coatings

Coating MaterialProteinAdsorbed AmountMeasurement TechniqueReference
pDMAPAA-co-pHEMABovine Serum Albumin (BSA)Reduced compared to controlQuartz Crystal Microbalance (QCM)[5]
pDMAPAA-co-pHEMALysozymeReduced compared to controlQuartz Crystal Microbalance (QCM)[5]
PEG-tethered hydrogelBSA60-100 ng/cm²Fluorescence Microscopy[11]
Pectin-Chitosan HydrogelSerum Proteins~0.2 - 0.5 µg/mgMicro BCA Protein Assay[12]

Table 3: Cell Adhesion and Viability on Hydrogel Coatings

Coating MaterialCell TypeAdhesion/ViabilityAssayReference
Amphoteric polymer brushHEK293, HepG2No adhesion observedMicroscopy[13]
Polyacrylamide-based hydrogelL929 fibroblastsNon-cytotoxicIn vitro biocompatibility tests[3]
MPC-coated surfacesHuman volunteersSuperior biocompatibilityIn vivo implantation[14]

Experimental Protocols

This section provides detailed methodologies for the synthesis, coating, and characterization of DMAPAA-based coatings.

Synthesis of DMAPAA Polymer

Protocol: Synthesis of p(DMAPAA) by Free Radical Polymerization

  • Materials: N,N-Dimethylaminopropyl Acrylamide (DMAPAA) monomer, initiator (e.g., Ammonium Persulfate - APS), cross-linker (e.g., N,N'-methylenebisacrylamide - MBA), deionized water.

  • Procedure:

    • Dissolve the desired amount of DMAPAA monomer and MBA cross-linker in deionized water in a reaction vessel.

    • Purge the solution with an inert gas (e.g., nitrogen or argon) for 30 minutes to remove dissolved oxygen.

    • Add the APS initiator to the solution to initiate polymerization.

    • Allow the reaction to proceed at a controlled temperature (e.g., 60°C) for a specified time (e.g., 4 hours).

    • The resulting hydrogel can be purified by dialysis against deionized water to remove unreacted monomers and initiator.

Surface Grafting of DMAPAA onto Biomedical Devices

Protocol: "Grafting-from" Polymerization of DMAPAA Brushes using Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP)

  • Substrate Preparation:

    • Clean the biomedical device substrate (e.g., silicon wafer, polyurethane) with appropriate solvents (e.g., ethanol, acetone) and dry under a stream of nitrogen.

    • Activate the surface to introduce hydroxyl groups, for example, by oxygen plasma treatment or piranha solution etching.

  • Initiator Immobilization:

    • Immerse the activated substrate in a solution of an ATRP initiator-containing silane (B1218182) (e.g., (3-aminopropyl)triethoxysilane followed by reaction with an initiator-containing molecule) in an anhydrous solvent (e.g., toluene).

    • Allow the reaction to proceed for several hours at room temperature.

    • Rinse the substrate with the solvent to remove unbound initiator and dry.

  • SI-ATRP of DMAPAA:

    • Prepare a polymerization solution containing DMAPAA monomer, a copper(I) catalyst (e.g., CuBr), a ligand (e.g., bipyridine), and a solvent (e.g., water/methanol mixture).

    • Deoxygenate the solution by purging with an inert gas.

    • Immerse the initiator-functionalized substrate in the polymerization solution.

    • Conduct the polymerization at a controlled temperature for a specific duration to achieve the desired polymer brush thickness.

    • Remove the coated substrate and wash thoroughly with appropriate solvents to remove any non-grafted polymer.

Characterization of DMAPAA Coatings

Protocol: Water Contact Angle Measurement

  • Instrument: Contact angle goniometer.

  • Procedure:

    • Place the DMAPAA-coated substrate on the sample stage.

    • Dispense a small droplet (e.g., 5 µL) of deionized water onto the surface.

    • Capture an image of the droplet at the liquid-solid-vapor interface.

    • Use the instrument's software to measure the angle between the substrate surface and the tangent of the droplet at the point of contact.

    • Perform measurements at multiple locations on the surface to ensure uniformity.[15]

Performance Evaluation

Protocol: Protein Adsorption Assay (Micro-BCA Method)

  • Materials: DMAPAA-coated substrate, control substrate (uncoated), protein solution (e.g., Bovine Serum Albumin or Fibrinogen in Phosphate Buffered Saline - PBS), Micro Bicinchoninic Acid (BCA) Protein Assay Kit.

  • Procedure:

    • Incubate the coated and control substrates in the protein solution for a specified time (e.g., 1 hour) at 37°C.

    • Gently rinse the substrates with PBS to remove loosely bound proteins.

    • Elute the adsorbed proteins from the surface using a solution of Sodium Dodecyl Sulfate (SDS).

    • Determine the protein concentration in the eluate using the Micro BCA Protein Assay according to the manufacturer's instructions.

    • Calculate the amount of adsorbed protein per unit area of the substrate.[12]

Protocol: Cell Viability Assay (MTT Assay)

  • Materials: DMAPAA-coated substrate in a sterile cell culture plate, control substrate, specific cell line (e.g., L929 fibroblasts), cell culture medium, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, solubilization solution (e.g., DMSO or acidified isopropanol).

  • Procedure:

    • Seed the cells onto the coated and control substrates and culture for a desired period (e.g., 24-72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

    • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Cell viability is expressed as a percentage relative to the control substrate.[16][17][18][19]

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_synthesis Polymer Synthesis cluster_coating Surface Coating cluster_evaluation Performance Evaluation monomer DMAPAA Monomer initiator Initiator (APS) crosslinker Cross-linker (MBA) polymerization Free Radical Polymerization hydrogel p(DMAPAA) Hydrogel device Biomedical Device activation Surface Activation grafting Surface Grafting (e.g., SI-ATRP) coated_device Coated Device protein_adsorption Protein Adsorption Assay cell_adhesion Cell Adhesion Assay biocompatibility Biocompatibility Assessment

antifouling_mechanism Biomedical Device Biomedical Device DMAPAA Coating DMAPAA Coating Biomedical Device->DMAPAA Coating is coated with Hydration Layer Hydration Layer DMAPAA Coating->Hydration Layer forms Proteins Proteins Hydration Layer->Proteins repels Cells Cells Hydration Layer->Cells repels

cell_interaction_pathway Coated Surface Coated Surface Protein Adsorption Reduced Protein Adsorption Coated Surface->Protein Adsorption Cell Receptor Binding Minimal Cell Receptor Binding Protein Adsorption->Cell Receptor Binding Cell Adhesion Inhibition of Cell Adhesion Cell Receptor Binding->Cell Adhesion Inflammation Reduced Inflammatory Response Cell Adhesion->Inflammation Thrombosis Prevention of Thrombosis Cell Adhesion->Thrombosis Biocompatibility Enhanced Biocompatibility Inflammation->Biocompatibility Thrombosis->Biocompatibility

References

Troubleshooting & Optimization

Technical Support Center: N-(3-(Dimethylamino)propyl)acrylamide (DMAPAm)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-(3-(Dimethylamino)propyl)acrylamide (DMAPAm). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the self-polymerization of DMAPAm during storage and to troubleshoot common issues encountered during its handling and use in experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My DMAPAm monomer appears viscous, cloudy, or contains solid particles. What is the problem and can I still use it?

A1: These are strong indicators that spontaneous polymerization has occurred. The increased viscosity is due to the formation of polymer chains. You should not use the monomer in your experiments if these signs are present. The presence of oligomers and polymers will significantly alter your reaction kinetics, stoichiometry, and the final properties of your material. It is recommended to dispose of the material according to your institution's chemical waste guidelines.

Q2: What causes spontaneous polymerization of DMAPAm and how can I prevent it?

A2: Spontaneous polymerization is a free-radical process that can be initiated by exposure to heat, UV light, or contaminants like rust (iron salts).[1] To prevent this, DMAPAm is typically supplied with a polymerization inhibitor. Proper storage is critical: keep the monomer in a tightly sealed container, protected from light, and at the recommended storage temperature (typically 2-8°C).[2] Ensure the storage container's headspace contains oxygen, as some common inhibitors require it to be effective.[3][4]

Q3: What are the common inhibitors used for DMAPAm?

A3: The most common inhibitors for acrylic monomers, including DMAPAm, are 4-methoxyphenol (B1676288) (MEHQ) and phenothiazine (B1677639) (PTZ).[3][4] Commercial DMAPAm is often supplied with MEHQ at concentrations ranging from 100 to 1000 ppm (0.1%).[2][5][6]

Q4: Do I need to remove the inhibitor before my polymerization experiment?

A4: Yes, in almost all cases. The inhibitor's function is to scavenge free radicals, which will interfere with the free-radical initiators used to start your intended polymerization. Failure to remove the inhibitor can lead to long induction periods, slow or incomplete reactions, and poor control over the final polymer properties.

Q5: My polymerization reaction is not starting or is very sluggish, even after removing the inhibitor. What could be the issue?

A5: This could be due to several factors:

  • Incomplete Inhibitor Removal: The inhibitor was not fully removed. Consider repeating the removal step or using a more rigorous method. See the protocols below for details.

  • Oxygen Inhibition: If you are not working under an inert atmosphere (like nitrogen or argon), dissolved oxygen from the air can inhibit the polymerization.[3] Degassing your monomer and solvent (e.g., by sparging with an inert gas) before adding your initiator is crucial.

  • Initiator Issues: Your initiator may be old, decomposed, or used at an incorrect concentration.

  • pH Effects: DMAPAm contains a tertiary amine group, making the monomer basic (pKa ≈ 10.35).[5] The pH of your reaction medium can affect the reactivity of both the monomer and the initiator. For some polymerization techniques, like RAFT, conducting the polymerization at an acidic pH (where the amine is protonated) can provide better control.

Q6: Can the basic nature of the DMAPAm monomer itself affect the inhibitor's performance during storage?

A6: This is a critical consideration. While MEHQ is a widely used and effective inhibitor, it is a phenolic compound and thus weakly acidic. The tertiary amine of DMAPAm is basic.[5] Over long-term storage, an acid-base interaction could potentially occur, which might affect the inhibitor's efficiency. For prolonged storage, it is crucial to monitor the monomer's quality. If you experience unexpected polymerization with a batch that has been stored for a long time, this potential interaction could be a contributing factor. Phenothiazine (PTZ) is a non-phenolic alternative that is less susceptible to such interactions.

Inhibitor Data Summary

The following table summarizes the properties of the two most common inhibitors for DMAPAm and related acrylic monomers. Direct comparative efficiency data for DMAPAm is limited in the literature; therefore, this data is compiled from studies on acrylic acid and other acrylates.

Inhibitor4-Methoxyphenol (MEHQ)Phenothiazine (PTZ)
Typical Concentration 100 - 1000 ppm200 - 1000 ppm
Mechanism Radical Scavenger (Phenolic)Radical Scavenger (Aminic)
Oxygen Requirement Requires Oxygen to be effective.[3][4]Effective in the presence or absence of oxygen.[7]
Operating Temperature Best for lower temperatures (e.g., storage and transport).[7]Highly efficient at higher temperatures (e.g., distillation).[7]
Color of Monomer Typically colorless to light yellow.Can impart a yellow or greenish tint.
Removal Method Basic alumina (B75360) column or NaOH wash.Basic alumina column.

Experimental Protocols

Protocol 1: Removal of MEHQ Inhibitor using a Basic Alumina Column

This is the most common and effective method for laboratory-scale purification.

Objective: To remove the phenolic MEHQ inhibitor from DMAPAm monomer immediately prior to polymerization.

Materials:

  • This compound (DMAPAm) containing MEHQ

  • Activated basic alumina (Brockmann I, ~150 mesh)

  • Glass chromatography column with a stopcock

  • Glass wool or column frit

  • Round-bottom flask for collection

  • Inert gas source (Nitrogen or Argon)

Procedure:

  • Column Preparation: Securely clamp the chromatography column in a vertical position. Place a small plug of glass wool or a frit at the bottom.

  • Fill the column approximately three-quarters full with activated basic alumina.

  • Monomer Application: Carefully add the DMAPAm monomer to the top of the alumina bed.

  • Elution: Allow the monomer to pass through the column under gravity. The purified, inhibitor-free monomer will elute from the bottom.

  • Collection: Collect the purified monomer in a clean, dry round-bottom flask, preferably under a slow stream of inert gas to prevent re-exposure to oxygen.

  • Immediate Use: The purified monomer is now uninhibited and susceptible to polymerization. It should be used immediately.

Protocol 2: Removal of MEHQ Inhibitor using a Sodium Hydroxide (NaOH) Wash

This method uses an acid-base extraction to remove the weakly acidic MEHQ.

Objective: To remove MEHQ from DMAPAm via liquid-liquid extraction.

Materials:

  • DMAPAm containing MEHQ inhibitor

  • 0.1 M Sodium Hydroxide (NaOH) solution, pre-chilled

  • Deionized water, pre-chilled

  • Saturated brine solution, pre-chilled

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Beakers and flasks

Procedure:

  • Extraction: Place the DMAPAm monomer in a separatory funnel. Add an equal volume of chilled 0.1 M NaOH solution.

  • Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure.

  • Allow the layers to separate. The lower aqueous layer contains the sodium salt of MEHQ.

  • Drain and discard the lower aqueous layer.

  • Repeat the wash with 0.1 M NaOH two more times.

  • Neutralization: Wash the monomer with an equal volume of chilled deionized water to remove residual NaOH. Discard the aqueous layer.

  • Drying: Wash the monomer with an equal volume of chilled saturated brine solution to remove bulk water. Drain the monomer into a clean, dry flask.

  • Add anhydrous MgSO₄ or Na₂SO₄ to the monomer, swirl, and let it stand for 15-20 minutes to remove residual water.

  • Filtration: Filter the monomer to remove the drying agent. The resulting clear monomer is inhibitor-free and should be used immediately.

Visual Workflows and Diagrams

G Troubleshooting DMAPAm Polymerization Issues start Polymerization Fails or is Sluggish check_inhibitor Was inhibitor removed prior to reaction? start->check_inhibitor check_atmosphere Is the reaction under inert atmosphere? check_inhibitor->check_atmosphere Yes solution_remove_inhibitor Solution: Remove inhibitor using alumina column or NaOH wash. check_inhibitor->solution_remove_inhibitor No check_initiator Is the initiator active and at the correct concentration? check_atmosphere->check_initiator Yes solution_degas Solution: Degas monomer and solvents via N2/Ar sparging. check_atmosphere->solution_degas No check_pH Is the reaction pH appropriate for the monomer? check_initiator->check_pH Yes solution_initiator Solution: Use fresh initiator and verify concentration. check_initiator->solution_initiator No solution_pH Solution: Adjust pH if necessary. Consider buffered conditions. check_pH->solution_pH No end_node Successful Polymerization check_pH->end_node Yes solution_remove_inhibitor->check_atmosphere solution_degas->check_initiator solution_initiator->check_pH solution_pH->end_node

Caption: Troubleshooting flowchart for DMAPAm polymerization experiments.

G Inhibitor Removal Workflow (Alumina Column) start Start with DMAPAm (contains MEHQ) prep_column Prepare column with activated basic alumina start->prep_column add_monomer Add DMAPAm monomer to top of column prep_column->add_monomer elute Elute monomer through column under gravity add_monomer->elute collect Collect purified DMAPAm under inert gas elute->collect end Use immediately in polymerization reaction collect->end

Caption: Experimental workflow for removing MEHQ inhibitor via alumina column.

References

Technical Support Center: Optimizing Mechanical Strength of Poly(DMAPAA) Hydrogels

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when optimizing the mechanical strength of poly(N-[3-(dimethylamino)propyl]acrylamide) (poly(DMAPAA)) hydrogels.

Frequently Asked Questions (FAQs)

Q1: What are the key factors that influence the mechanical strength of poly(DMAPAA) hydrogels?

A1: The mechanical properties of poly(DMAPAA) hydrogels are primarily determined by the following factors:

  • Crosslinker Density: The concentration of the crosslinking agent is a critical determinant of stiffness and strength. A higher crosslinker concentration generally leads to a more rigid hydrogel network and increased mechanical modulus.[1]

  • Monomer/Polymer Concentration: A higher concentration of the DMAPAA monomer results in a denser polymer network, which typically enhances the overall strength of the hydrogel.[1]

  • Initiator Concentration: The concentration of the polymerization initiator can affect the rate and extent of the polymerization process. Suboptimal initiator concentrations can lead to incomplete polymerization and a mechanically weak network.[1]

  • Incorporation of Additives and Co-monomers: The mechanical properties can be significantly improved by incorporating other polymers or additives. This includes forming interpenetrating polymer networks (IPNs) or double networks (DNs) with polymers like alginate or chitosan, or adding reinforcing agents such as nanoparticles.[2][3]

Q2: How does increasing the crosslinker concentration affect the properties of the hydrogel?

A2: Increasing the crosslinker concentration generally leads to a higher crosslinking density. This results in a stiffer and stronger hydrogel with an increased Young's modulus.[1][4] However, there is a trade-off, as excessive crosslinking can make the hydrogel more brittle and reduce its swelling capacity.[1][5] It is crucial to find an optimal crosslinker concentration that provides the desired mechanical strength without compromising other essential properties.

Q3: What are double network (DN) hydrogels, and how can they improve the toughness of poly(DMAPAA) hydrogels?

A3: Double network (DN) hydrogels are composed of two interpenetrating polymer networks with contrasting properties.[3] Typically, the first network is rigid and brittle, while the second is soft and stretchable.[3] When subjected to stress, the brittle first network fractures, dissipating a significant amount of energy. This sacrificial bond breaking prevents the catastrophic failure of the entire hydrogel. The second, more ductile network then bears the load, imparting high stretchability to the material.[3] This synergistic interaction results in hydrogels with exceptionally high toughness.[3]

Q4: Can nanoparticles be used to reinforce poly(DMAPAA) hydrogels?

A4: Yes, incorporating nanoparticles is a common strategy to enhance the mechanical properties of hydrogels.[3] Various nanoparticles can be used, including:

  • Inorganic Nanoparticles: Silica nanoparticles (SiNPs) and clay minerals can form physical crosslinks with the polymer chains through interactions like hydrogen bonding, thereby reinforcing the hydrogel network.[3]

  • Carbon-Based Nanomaterials: Graphene oxide (GO) and carbon nanotubes (CNTs) are known for their exceptional mechanical strength and can significantly improve the toughness and stiffness of hydrogels.[3]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Hydrogel is too weak or soft Incomplete polymerization- Ensure thorough mixing of monomer, crosslinker, and initiator.[3] - Optimize initiator concentration.[1] - Increase polymerization time or adjust temperature.[3]
Low crosslinker density- Increase the concentration of the crosslinking agent (e.g., MBAA).[1]
Low monomer concentration- Increase the concentration of the DMAPAA monomer.[1]
Hydrogel is brittle and fractures easily Excessive crosslinking- Reduce the concentration of the crosslinking agent to create a less rigid network.[1]
Overly rigid network structure- Incorporate a second, more flexible polymer network to create a double network (DN) hydrogel.[3] - Introduce plasticizers or co-monomers that increase flexibility.
Inconsistent mechanical properties between batches Inhomogeneous mixing of components- Ensure all components (monomer, crosslinker, initiator) are fully dissolved and evenly distributed before initiating polymerization.[3]
Variations in polymerization conditions- Precisely control polymerization parameters such as temperature, UV light intensity, and exposure time.[3]
Hydrogel swells excessively, leading to poor mechanical integrity Low crosslinking density- Increase the crosslinker concentration to reduce the swelling ratio.[6][7]

Quantitative Data Summary

The following tables summarize the impact of different parameters on the mechanical properties of hydrogels, based on studies of related polymer systems.

Table 1: Effect of Crosslinker Concentration on Mechanical Properties

Polymer SystemCrosslinker ConcentrationYoung's Modulus (kPa)Compressive Strength (MPa)Reference
Polyacrylamide1-9%20 - 160-[8]
Polyacrylamide0.5 wt.%110 ± 15-[5]
Polyacrylamide2 wt.%1100 ± 310-[5]
P(NIPAAm)1 wt.%-0.135[7]
P(NIPAAm)3 wt.%-0.392[7]

Table 2: Mechanical Properties of Modified Hydrogels

Hydrogel TypeModificationYoung's Modulus (MPa)Tensile Strength (MPa)Elongation at Break (%)Reference
HEAA-based-0.3 - 0.5~2.0>600[9]
AC-PAAcPhase separation-2.34-[2]
PolyampholyteAddition of FeCl₃1800% increase600% increase-[10]

Experimental Protocols

Protocol 1: Synthesis of Poly(DMAPAA) Hydrogel

This protocol describes a general method for synthesizing a basic poly(DMAPAA) hydrogel. The concentrations of monomer, crosslinker, and initiator should be optimized based on the desired mechanical properties.

Materials:

  • N-[3-(dimethylamino)propyl]acrylamide (DMAPAA) monomer

  • N,N'-methylenebis(acrylamide) (MBAA) crosslinker

  • Ammonium persulfate (APS) initiator

  • N,N,N',N'-tetramethylethylenediamine (TEMED) accelerator

  • Deionized water

Procedure:

  • Dissolve the desired amount of DMAPAA monomer and MBAA crosslinker in deionized water in a reaction vessel.

  • Stir the solution until all components are fully dissolved.

  • Degas the solution by bubbling nitrogen gas through it for 30 minutes to remove dissolved oxygen, which can inhibit polymerization.

  • Add the APS initiator to the solution and mix gently.

  • Add the TEMED accelerator to initiate polymerization. The amount of TEMED will influence the polymerization rate.

  • Immediately pour the solution into a mold of the desired shape (e.g., between two glass plates with a spacer).

  • Allow the polymerization to proceed at a controlled temperature (e.g., room temperature or in an oven) for a specified time (e.g., several hours to overnight).

  • After polymerization is complete, carefully remove the hydrogel from the mold.

  • Immerse the hydrogel in a large volume of deionized water to wash away any unreacted monomers and initiators. Change the water periodically for 2-3 days until the hydrogel reaches equilibrium swelling.

Protocol 2: Mechanical Testing - Uniaxial Tensile Test

This protocol outlines the procedure for characterizing the tensile properties of the hydrogel.

Equipment:

  • Universal testing machine with a suitable load cell

  • Gripper fixtures (specialized grips for soft materials may be necessary to prevent slippage)[8]

  • Dumbbell-shaped cutter or mold for sample preparation (e.g., according to ASTM D638)[9]

Procedure:

  • Prepare dumbbell-shaped hydrogel samples of uniform thickness.

  • Measure the initial cross-sectional area and gauge length of the sample.

  • Mount the sample securely in the grips of the universal testing machine.

  • Apply a uniaxial tensile load at a constant strain rate until the sample fractures.[9]

  • Record the force and displacement data throughout the test.

  • Calculate the stress (force divided by the initial cross-sectional area) and strain (change in length divided by the initial length).[9]

  • From the stress-strain curve, determine the Young's modulus (from the initial linear slope), tensile strength (the maximum stress before fracture), and elongation at break (the strain at which fracture occurs).[9]

Visualizations

experimental_workflow cluster_synthesis Hydrogel Synthesis cluster_testing Mechanical Characterization cluster_optimization Optimization Loop prep Prepare Precursor Solution (Monomer, Crosslinker, Initiator) poly Polymerization prep->poly wash Purification & Swelling poly->wash sample_prep Sample Preparation (e.g., Dumbbell Shape) wash->sample_prep tensile Uniaxial Tensile Test sample_prep->tensile data Data Analysis (Stress-Strain Curve) tensile->data results Evaluate Mechanical Properties data->results adjust Adjust Synthesis Parameters results->adjust adjust->prep

Caption: Workflow for synthesis, testing, and optimization of hydrogels.

signaling_pathway cluster_inputs Synthesis Parameters cluster_network Resulting Network Structure cluster_outputs Mechanical Properties crosslinker Crosslinker Concentration density Network Density crosslinker->density + monomer Monomer Concentration monomer->density + additives Additives (e.g., Nanoparticles, Co-polymers) homogeneity Network Homogeneity additives->homogeneity interactions Polymer-Additive Interactions additives->interactions stiffness Stiffness (Young's Modulus) density->stiffness + strength Strength (Tensile/Compressive) density->strength + homogeneity->strength + toughness Toughness (Fracture Energy) interactions->toughness +

References

Technical Support Center: Purification of poly(N-(3-(Dimethylamino)propyl)acrylamide))

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying poly(N-(3-(Dimethylamino)propyl)acrylamide) (pDMAPAm). Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Troubleshooting Guide

This guide is designed to help you resolve specific problems you may encounter during the purification of pDMAPAm.

ProblemPossible Cause(s)Suggested Solution(s)
Low Polymer Yield After Precipitation 1. Incomplete Precipitation: The non-solvent was not added in a sufficient volume, or the polymer is partially soluble in the non-solvent. 2. Polymer Adhesion to Glassware: The precipitated polymer is sticky and adheres to the walls of the reaction vessel or filtration apparatus. 3. Low Molecular Weight Polymer: A significant fraction of the polymer is of low molecular weight and is washed away during the purification process.1. Increase the volume of the non-solvent (e.g., hexane (B92381), diethyl ether) added to the polymer solution. Ensure rapid and vigorous stirring during addition. Consider cooling the non-solvent before use to further decrease polymer solubility. 2. After decanting the supernatant, add a small amount of fresh non-solvent and scrape the polymer from the glassware. A flexible spatula can be effective. Alternatively, dissolve the polymer in a minimal amount of a good solvent and re-precipitate into a larger volume of non-solvent. 3. Optimize polymerization conditions to target a higher molecular weight. Confirm the molecular weight and polydispersity index (PDI) using techniques like Size Exclusion Chromatography (SEC) or Gel Permeation Chromatography (GPC).
Residual Monomer Detected After Purification 1. Inefficient Precipitation: Monomer is trapped within the precipitated polymer matrix. 2. Inadequate Dialysis: The dialysis time is too short, the dialysis solvent volume is insufficient, or the membrane's Molecular Weight Cut-Off (MWCO) is too large.1. Re-dissolve the polymer in a suitable solvent (e.g., water, methanol, THF) and re-precipitate it into a non-solvent. Repeat this process 2-3 times for higher purity.[1] 2. For dialysis, use a membrane with an appropriate MWCO (e.g., 14,000 Da).[2] Ensure a large volume of dialysis solvent (e.g., deionized water) and change it frequently (e.g., every 4-6 hours for the first 24 hours, then twice daily for 2-3 days).
Polymer "Oils Out" Instead of Precipitating as a Solid 1. Solvent/Non-Solvent System: The chosen solvent/non-solvent pair is not optimal, leading to a liquid-liquid phase separation instead of solid precipitation. 2. High Polymer Concentration: The initial polymer solution is too concentrated.1. Try a different non-solvent. For pDMAPAm synthesized in solvents like THF or DMF, hexane or petroleum ether are often effective non-solvents.[2] Adding the polymer solution dropwise to a rapidly stirred, large excess of the non-solvent can promote the formation of a fine powder. 2. Dilute the polymer solution with more of the "good" solvent before adding it to the non-solvent.
High Polydispersity Index (PDI) After Purification 1. Uncontrolled Polymerization: For free-radical polymerization, this can be due to factors like high initiator concentration or temperature fluctuations. For RAFT polymerization, impurities in the monomer or an incorrect ratio of monomer to RAFT agent can be the cause. 2. Chain Transfer Reactions: Unintended chain transfer events during polymerization can broaden the molecular weight distribution.1. Optimize the polymerization conditions. For RAFT polymerization, ensure the purity of the monomer and RAFT agent, and carefully control the stoichiometry.[3] 2. Review the polymerization solvent and temperature to minimize side reactions.
Discolored Polymer (e.g., Yellowish) 1. Impurities from Monomer or Initiator: The starting materials may contain colored impurities. 2. Degradation: The polymer may have degraded due to exposure to heat, light, or oxygen during polymerization or purification. 3. Residual Catalyst (for controlled radical polymerization): If a metal-based catalyst was used, residual metal complexes can impart color.1. Purify the monomer before polymerization (e.g., by distillation or passing through a column of basic alumina (B75360) to remove inhibitors). Use a freshly recrystallized initiator. 2. Conduct polymerization and purification under an inert atmosphere (e.g., nitrogen or argon). Protect the reaction from light. Avoid excessive temperatures during drying. 3. For polymers synthesized via methods like ATRP, additional purification steps like passing the polymer solution through a short column of neutral alumina may be necessary to remove the catalyst.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying pDMAPAm?

A1: The two most common and effective methods for purifying pDMAPAm are precipitation and dialysis.

  • Precipitation: This involves dissolving the crude polymer in a "good" solvent (a solvent in which it is highly soluble) and then adding this solution to a "non-solvent" (a solvent in which the polymer is insoluble). This causes the polymer to precipitate out of the solution, leaving impurities behind in the solvent mixture. This process can be repeated multiple times to enhance purity.[1]

  • Dialysis: This technique is used to separate the polymer from low molecular weight impurities, such as residual monomers, initiators, and salts. The polymer solution is placed in a dialysis bag made of a semi-permeable membrane with a specific Molecular Weight Cut-Off (MWCO). This bag is then immersed in a large volume of a suitable solvent. Small impurity molecules can pass through the membrane into the surrounding solvent, while the larger polymer chains are retained within the bag.[2]

Q2: How do I choose the right solvent and non-solvent for precipitation?

A2: The choice of solvent and non-solvent depends on the solubility characteristics of your pDMAPAm.

  • Good Solvents: pDMAPAm is generally soluble in polar solvents such as water, methanol, ethanol, and tetrahydrofuran (B95107) (THF).

  • Non-Solvents: Good non-solvents for pDMAPAm are typically non-polar organic solvents like hexane, diethyl ether, and petroleum ether.[2]

A common procedure involves dissolving the polymer in THF and precipitating it into an excess of hexane.[2] The ideal solvent/non-solvent system will result in the formation of a fine, easily filterable powder.

Q3: What Molecular Weight Cut-Off (MWCO) should I use for dialysis of pDMAPAm?

A3: A dialysis membrane with an MWCO of 14,000 Da has been successfully used for the purification of pDMAPAm.[2] The choice of MWCO should be significantly lower than the molecular weight of your polymer to ensure that the polymer is retained while allowing small molecule impurities to be removed.

Q4: How can I confirm the purity of my pDMAPAm after purification?

A4: Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique for assessing the purity of pDMAPAm. By analyzing the ¹H NMR spectrum, you can check for the presence of residual monomer.

  • Polymer Peaks: The ¹H NMR spectrum of pDMAPAm in D₂O typically shows broad peaks corresponding to the polymer backbone. Key signals include those for the N-CH₂, CH₂, and N(CH₃)₂ groups.[2]

  • Monomer Peaks: The presence of sharp peaks in the vinyl region (around 5.5-6.5 ppm) of the spectrum indicates the presence of unreacted monomer.[2] A pure polymer sample should not show these sharp vinyl peaks.

Q5: What are the expected ¹H NMR peak assignments for pDMAPAm?

A5: The following table summarizes the approximate chemical shifts for the protons in pDMAPAm, although the exact positions can vary depending on the solvent and polymer tacticity.

ProtonsChemical Shift (ppm)Multiplicity
Polymer Backbone (-CH₂-C-)1.5 - 2.1Broad multiplet
Polymer Backbone (-CH-)2.2 - 2.8Broad multiplet
-N-CH₂-CH₂-1.7 - 2.0Broad multiplet
-CH₂-N(CH₃)₂2.9 - 3.4Broad multiplet
-N(CH₃)₂2.7 - 3.1Broad singlet

Experimental Protocols

Protocol 1: Purification of pDMAPAm by Precipitation

This protocol describes a general procedure for purifying pDMAPAm by precipitating it from a good solvent into a non-solvent.

  • Dissolution: Dissolve the crude pDMAPAm polymer in a minimal amount of a suitable solvent (e.g., tetrahydrofuran (THF)).

  • Precipitation: Slowly add the polymer solution dropwise to a large volume (at least 10 times the volume of the polymer solution) of a cold, rapidly stirring non-solvent (e.g., hexane or diethyl ether).

  • Isolation: A white precipitate of the polymer should form. Continue stirring for a short period to ensure complete precipitation.

  • Filtration: Collect the precipitated polymer by vacuum filtration.

  • Washing: Wash the polymer on the filter with fresh, cold non-solvent to remove any remaining impurities.

  • Drying: Dry the purified polymer under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

  • Purity Check: Analyze the dried polymer by ¹H NMR to confirm the absence of residual monomer.

Protocol 2: Purification of pDMAPAm by Dialysis

This protocol outlines the steps for purifying pDMAPAm using dialysis to remove low molecular weight impurities.

  • Polymer Solution Preparation: Dissolve the pDMAPAm polymer in a suitable solvent, typically deionized water.

  • Dialysis Membrane Preparation: Cut a piece of dialysis tubing (MWCO 14,000 Da) of the desired length and hydrate (B1144303) it in deionized water according to the manufacturer's instructions.

  • Loading the Sample: Secure one end of the dialysis tubing with a clip. Fill the tubing with the polymer solution, leaving some space at the top to allow for potential volume changes. Remove any air bubbles and securely close the other end with a second clip.

  • Dialysis: Immerse the sealed dialysis bag in a large beaker containing deionized water. The volume of the external water should be at least 100 times the volume of the polymer solution.

  • Stirring and Water Changes: Gently stir the external water. Change the water frequently, for example, every 4-6 hours for the first day, and then twice a day for the next 2-3 days to maintain a high concentration gradient for efficient diffusion of impurities.

  • Recovery: After dialysis is complete, remove the dialysis bag from the water. Carefully open one end and transfer the purified polymer solution to a clean container.

  • Lyophilization: Freeze-dry the aqueous polymer solution to obtain the purified pDMAPAm as a solid powder.

Visualizations

Precipitation_Workflow cluster_0 Purification by Precipitation A Dissolve crude pDMAPAm in a good solvent (e.g., THF) C Add polymer solution dropwise to rapidly stirring non-solvent A->C B Prepare a large volume of cold non-solvent (e.g., Hexane) B->C D Collect precipitate by vacuum filtration C->D E Wash precipitate with fresh, cold non-solvent D->E F Dry purified polymer under vacuum E->F

Caption: Experimental workflow for pDMAPAm purification by precipitation.

Dialysis_Workflow cluster_1 Purification by Dialysis P1 Dissolve pDMAPAm in deionized water P3 Load polymer solution into dialysis bag P1->P3 P2 Prepare dialysis membrane (e.g., MWCO 14,000 Da) P2->P3 P4 Immerse bag in large volume of deionized water with stirring P3->P4 P5 Change external water frequently over 2-3 days P4->P5 P6 Recover purified polymer solution from the bag P5->P6 P7 Lyophilize to obtain dry, pure pDMAPAm P6->P7

Caption: Experimental workflow for pDMAPAm purification by dialysis.

Troubleshooting_Tree cluster_2 Troubleshooting Purification Issues Start Purification Issue? LowYield Low Yield? Start->LowYield Yes ResidualMonomer Residual Monomer? Start->ResidualMonomer No, but... Sol_LowYield1 Increase non-solvent volume or use a colder non-solvent. LowYield->Sol_LowYield1 Incomplete Precipitation Sol_LowYield2 Optimize polymerization for higher molecular weight. LowYield->Sol_LowYield2 Low MW Polymer OilingOut Polymer Oiling Out? ResidualMonomer->OilingOut No, but... Sol_ResidualMonomer1 Repeat precipitation step (re-dissolve and re-precipitate). ResidualMonomer->Sol_ResidualMonomer1 Trapped in Precipitate Sol_ResidualMonomer2 Increase dialysis time and frequency of water changes. ResidualMonomer->Sol_ResidualMonomer2 Inefficient Dialysis Sol_OilingOut1 Try a different non-solvent or dilute the initial polymer solution. OilingOut->Sol_OilingOut1 Suboptimal Solvent System

Caption: Decision tree for troubleshooting common pDMAPAm purification issues.

References

Technical Support Center: Synthesis of DMAPAA Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful synthesis of N,N-dimethylacrylamide-co-acrylamidophenylboronic acid (DMAPAA) nanoparticles, with a primary focus on preventing aggregation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My DMAPAA nanoparticle synthesis resulted in large aggregates and precipitation. What are the most likely causes?

Aggregation during DMAPAA nanoparticle synthesis is a common issue and can be attributed to several factors, primarily related to the physicochemical properties of the boronic acid moiety and the polymerization conditions. The primary causes include:

  • Incorrect pH: The boronic acid group on the acrylamidophenylboronic acid (APBA) monomer is pH-sensitive. At pH values above the pKa of the boronic acid, the boronate form can engage in intermolecular interactions, leading to cross-linking and aggregation.[1][2][3][4] Conversely, a highly acidic environment can also affect the stability of the nanoparticles.[5]

  • High Monomer Concentration: An increased initial monomer concentration can lead to the formation of larger particles with a wider size distribution, which are more prone to aggregation.

  • Inappropriate Initiator Concentration: The concentration of the initiator can influence the particle size and stability. Both too high and too low concentrations can lead to uncontrolled polymerization and aggregation.

  • Lack of Steric Stabilization: In surfactant-free synthesis, there may be insufficient steric repulsion between nanoparticles to prevent them from aggregating, especially in high ionic strength solutions.[4]

Q2: How does pH influence the stability of DMAPAA nanoparticles and what is the optimal pH range for synthesis?

The pH of the reaction medium is a critical parameter for the stability of boronic acid-containing nanoparticles.[4] The phenylboronic acid group has a pKa value that influences its charge and ability to form boronate esters.

  • At pH > pKa: The boronic acid group deprotonates to form a negatively charged boronate ion. This can increase electrostatic repulsion between nanoparticles, potentially enhancing stability. However, it can also facilitate the formation of reversible covalent bonds with diols or other functional groups, leading to aggregation.

  • At pH < pKa: The boronic acid group remains largely protonated and neutral, which can minimize intermolecular crosslinking.

While the optimal pH can vary based on the exact formulation, a neutral or slightly acidic pH (around 5.9 to 7.4) is often a good starting point to minimize aggregation caused by boronate ester formation.[2][6] It is recommended to perform small-scale pilot experiments to determine the optimal pH for your specific system.

Q3: Can I use a surfactant to prevent aggregation?

Yes, surfactants can be used to provide colloidal stability during emulsion polymerization. They adsorb to the surface of the nanoparticles as they form, creating a protective layer that prevents aggregation through steric or electrostatic repulsion. However, the presence of surfactants can be undesirable for certain biomedical applications as they can be difficult to remove completely and may introduce toxicity.[7][8] Surfactant-free methods are often preferred for these applications.[7][9][10][11]

Q4: What are the key parameters to control in a surfactant-free synthesis of DMAPAA nanoparticles to avoid aggregation?

In a surfactant-free synthesis, careful control of the following parameters is crucial:

  • Monomer Concentration: Use a relatively low monomer concentration to favor the formation of smaller, more stable nanoparticles.

  • Initiator Concentration: Optimize the initiator concentration. A higher initiator concentration generally leads to smaller particles, but an excessive amount can cause secondary nucleation and a broad particle size distribution.

  • Stirring Rate: Maintain a consistent and adequate stirring rate throughout the polymerization to ensure homogeneity and prevent localized areas of high monomer concentration.

  • Temperature: Control the reaction temperature precisely, as it affects the polymerization rate and the final nanoparticle properties.

  • Ionic Strength: Keep the ionic strength of the reaction medium low, as high salt concentrations can screen surface charges and reduce electrostatic repulsion between nanoparticles, leading to aggregation.[4][12]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Visible precipitates form immediately upon adding the initiator. - Monomer concentration is too high.- pH is unsuitable, causing rapid crosslinking.- Initiator concentration is too high, leading to uncontrolled polymerization.- Decrease the total monomer concentration.- Adjust the pH of the reaction mixture to a neutral or slightly acidic range.- Reduce the initiator concentration.
The final nanoparticle solution is cloudy and shows a broad size distribution (high Polydispersity Index - PDI). - Inconsistent reaction temperature.- Inadequate stirring.- Secondary nucleation occurred due to high initiator concentration.- Ensure precise temperature control throughout the synthesis.- Increase the stirring rate to improve mixing.- Optimize the initiator concentration by performing a concentration series.
Nanoparticles are stable initially but aggregate upon storage or purification. - Residual monomers or oligomers are present.- Change in pH or ionic strength during purification or storage.- Insufficient surface charge for long-term stability.- Purify the nanoparticles thoroughly using dialysis or centrifugation.- Store the nanoparticles in a buffer with a controlled pH and low ionic strength.- Consider incorporating a small amount of a charged co-monomer to enhance electrostatic stabilization.
Nanoparticle yield is very low. - Initiator concentration is too low.- Polymerization time is insufficient.- Reaction temperature is too low.- Increase the initiator concentration.- Extend the polymerization time.- Increase the reaction temperature according to the initiator's half-life.

Experimental Protocols

Protocol 1: Surfactant-Free Emulsion Polymerization of DMAPAA Nanoparticles

This protocol provides a general guideline for the synthesis of DMAPAA nanoparticles using a surfactant-free emulsion polymerization method. Optimization of the specific amounts and conditions may be required.

Materials:

  • N,N-dimethylacrylamide (DMAA)

  • 3-Acrylamidophenylboronic acid (APBA)

  • Potassium persulfate (KPS) or Ammonium persulfate (APS) (Initiator)

  • Deionized water (High purity)

  • Nitrogen gas

Procedure:

  • Preparation of Reaction Setup:

    • Set up a three-necked round-bottom flask equipped with a condenser, a nitrogen inlet, and a magnetic stirrer.

  • Monomer Solution Preparation:

    • In the flask, dissolve the desired amounts of DMAA and APBA monomers in deionized water. The total monomer concentration should be kept low (e.g., 1-5 wt%).

    • Purge the solution with nitrogen gas for 30 minutes to remove dissolved oxygen, which can inhibit polymerization.

  • Initiation of Polymerization:

    • Heat the monomer solution to the desired reaction temperature (e.g., 70 °C) under a nitrogen atmosphere with continuous stirring.

    • Dissolve the initiator (KPS or APS) in a small amount of deionized water and add it to the reaction flask to initiate the polymerization.

  • Polymerization:

    • Allow the reaction to proceed for a set time (e.g., 4-6 hours) while maintaining the temperature and nitrogen atmosphere. The solution will typically become opalescent or milky as nanoparticles form.

  • Purification:

    • Cool the reaction mixture to room temperature.

    • Purify the nanoparticle suspension by dialysis against deionized water for 48 hours (changing the water frequently) or by centrifugation followed by resuspension of the pellet in deionized water.

Characterization:

  • Size and Zeta Potential: Dynamic Light Scattering (DLS)

  • Morphology: Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM)

  • Chemical Composition: Fourier-Transform Infrared Spectroscopy (FTIR) or Nuclear Magnetic Resonance (NMR) spectroscopy

Visualizations

Logical Workflow for Troubleshooting Aggregation

Troubleshooting_Workflow start Aggregation Observed check_pH Check pH of Reaction Medium start->check_pH check_conc Review Monomer & Initiator Concentrations start->check_conc check_stir_temp Verify Stirring Rate & Temperature Control start->check_stir_temp adjust_pH Adjust pH to Neutral/ Slightly Acidic check_pH->adjust_pH reduce_conc Decrease Monomer/ Optimize Initiator Conc. check_conc->reduce_conc optimize_stir_temp Increase Stirring Rate/ Ensure Stable Temp. check_stir_temp->optimize_stir_temp rerun Re-run Synthesis adjust_pH->rerun reduce_conc->rerun optimize_stir_temp->rerun success Stable Nanoparticles rerun->success fail Aggregation Persists rerun->fail consider_surfactant Consider Using a Surfactant or Stabilizer fail->consider_surfactant

Caption: A flowchart outlining the logical steps for troubleshooting aggregation issues during DMAPAA nanoparticle synthesis.

Signaling Pathway: pH Influence on Boronic Acid Aggregation

Boronic_Acid_Aggregation cluster_low_pH Low pH ( < pKa ) cluster_high_pH High pH ( > pKa ) low_pH_state B(OH)₂ (Neutral) low_pH_result Stable Nanoparticles (Electrostatic/Steric Repulsion) low_pH_state->low_pH_result Minimal Inter-particle Crosslinking high_pH_state B(OH)₃⁻ (Anionic) high_pH_result Aggregation (Inter-particle Crosslinking) high_pH_state->high_pH_result Formation of Boronate Esters pH_Condition pH of Medium pH_Condition->low_pH_state < pKa pH_Condition->high_pH_state > pKa

Caption: Diagram illustrating the influence of pH on the state of the boronic acid group and its effect on nanoparticle stability.

References

Technical Support Center: Poly(DMAPAA) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with poly(N,N-dimethylacrylamide) (poly(DMAPAA)). Our goal is to help you control the molecular weight of your polymers and troubleshoot common issues encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for controlling the molecular weight of poly(DMAPAA)?

A1: Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is the highly recommended method for achieving precise control over the molecular weight and obtaining a narrow molecular weight distribution (low polydispersity index, PDI) for acrylamide-based polymers like poly(DMAPAA).[1][2][3] In contrast, Atom Transfer Radical Polymerization (ATRP) is often problematic for these monomers, leading to uncontrolled polymerizations.[1]

Q2: Why is ATRP not a suitable method for the polymerization of N,N-disubstituted acrylamides like DMAPAA?

A2: ATRP is generally not recommended for the controlled polymerization of N,N-disubstituted acrylamides due to the interaction of the copper catalyst with the amide group in the polymer chain. This interaction can stabilize the propagating radical, which slows down the deactivation process in the ATRP equilibrium. This leads to a higher concentration of active radicals, resulting in increased termination reactions and a loss of control over the polymerization.[1]

Q3: How is the molecular weight controlled in RAFT polymerization of poly(DMAPAA)?

A3: In RAFT polymerization, the molecular weight of the resulting polymer is primarily controlled by the molar ratio of the monomer to the RAFT chain transfer agent (CTA).[3] By systematically varying the [Monomer]/[CTA] ratio, a range of target molecular weights can be achieved.

Q4: What are common chain transfer agents (CTAs) used for the RAFT polymerization of acrylamides?

A4: Trithiocarbonate-based RAFT agents are commonly and effectively used for the controlled polymerization of acrylamides.[3] An example is S-1-dodecyl-S′-(α,α′-dimethyl-α″-acetic acid) trithiocarbonate (B1256668) (DDMAT).

Q5: How does the initiator concentration affect the molecular weight in free radical polymerization?

A5: In conventional free radical polymerization, increasing the initiator concentration leads to a higher rate of radical generation. This results in the formation of more polymer chains simultaneously, but each chain has a shorter length, thus decreasing the overall average molecular weight.[4][5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Molecular Weight High Initiator Concentration: Too many initiating radicals lead to shorter polymer chains.[4][5]Decrease the concentration of the initiator.
Inefficient Monomer Conversion: The reaction may not have proceeded to completion.Increase reaction time or temperature (within optimal limits). Ensure proper mixing.
Presence of Impurities: Impurities in the monomer or solvent can act as chain transfer agents, terminating chains prematurely.Purify the monomer and solvent before use.
Incorrect Monomer to CTA Ratio (RAFT): A lower than intended [Monomer]/[CTA] ratio will result in a lower molecular weight.Accurately measure and control the stoichiometry of your reactants.
High Polydispersity Index (PDI) Poor Control Over Polymerization (Non-RAFT methods): Conventional free radical polymerization often yields broad molecular weight distributions.Switch to a controlled radical polymerization technique like RAFT.[1]
Side Reactions: Undesirable reactions can lead to a variety of chain lengths.Optimize reaction conditions (temperature, solvent, initiator) to minimize side reactions.
Inefficient RAFT Agent: The chosen CTA may not be suitable for the monomer.Select a RAFT agent known to be effective for acrylamides, such as a trithiocarbonate.[3]
Inconsistent Results Variability in Reagent Purity: Impurities can significantly affect polymerization kinetics.Use high-purity reagents consistently.
Oxygen Inhibition: Oxygen can inhibit radical polymerization.Ensure the reaction mixture is thoroughly deoxygenated before and during the polymerization.
Temperature Fluctuations: Inconsistent temperature control can affect reaction rates and initiator decomposition.Use a reliable temperature-controlled reaction setup.

Experimental Protocols

General Protocol for RAFT Polymerization of DMAPAA

This protocol is a general guideline. Specific conditions may need to be optimized for your desired molecular weight and application.

Materials:

  • N,N-dimethylacrylamide (DMAPAA), purified

  • RAFT Chain Transfer Agent (e.g., S-1-dodecyl-S′-(α,α′-dimethyl-α″-acetic acid) trithiocarbonate - DDMAT)

  • Initiator (e.g., Azobisisobutyronitrile - AIBN)

  • Anhydrous solvent (e.g., 1,4-dioxane (B91453) or toluene)

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer and heating plate/oil bath

  • Nitrogen or Argon source for deoxygenation

Procedure:

  • Reactant Calculation: Determine the desired molar ratio of [DMAPAA]/[CTA]/[Initiator]. A common starting point is a ratio of [Monomer]:[CTA]:[Initiator] = X:1:0.1, where X is varied to target different molecular weights.

  • Reaction Setup: In a Schlenk flask, dissolve the calculated amounts of DMAPAA, CTA, and initiator in the chosen solvent.

  • Deoxygenation: Subject the reaction mixture to several freeze-pump-thaw cycles or bubble with an inert gas (N₂ or Ar) for at least 30 minutes to remove dissolved oxygen.

  • Polymerization: Place the sealed flask in a preheated oil bath at the desired reaction temperature (e.g., 70 °C) and stir.

  • Monitoring: Monitor the reaction progress by taking samples at different time points to analyze monomer conversion (e.g., via ¹H NMR) and molecular weight evolution (e.g., via Gel Permeation Chromatography - GPC).

  • Termination and Purification: Once the desired conversion is reached, stop the reaction by cooling the flask in an ice bath and exposing it to air. The polymer can be purified by precipitation in a non-solvent (e.g., cold hexane (B92381) or diethyl ether) and dried under vacuum.[6]

Visualizations

Logical Workflow for Troubleshooting Low Molecular Weight

Troubleshooting_Low_MW start Low Molecular Weight Observed check_initiator Check Initiator Concentration start->check_initiator high_initiator Is it too high? check_initiator->high_initiator decrease_initiator Decrease Initiator Concentration high_initiator->decrease_initiator Yes check_conversion Check Monomer Conversion high_initiator->check_conversion No end_node Problem Resolved decrease_initiator->end_node incomplete_conversion Is it incomplete? check_conversion->incomplete_conversion optimize_reaction Optimize Reaction Conditions (Time, Temperature) incomplete_conversion->optimize_reaction Yes check_purity Check Reagent Purity incomplete_conversion->check_purity No optimize_reaction->end_node impurities Are there impurities? check_purity->impurities purify_reagents Purify Monomer and Solvent impurities->purify_reagents Yes check_ratio Check [Monomer]/[CTA] Ratio (for RAFT) impurities->check_ratio No purify_reagents->end_node incorrect_ratio Is the ratio correct? check_ratio->incorrect_ratio adjust_ratio Adjust Stoichiometry incorrect_ratio->adjust_ratio No incorrect_ratio->end_node Yes adjust_ratio->end_node

Caption: Troubleshooting workflow for addressing low molecular weight in poly(DMAPAA) synthesis.

Relationship Between Key Parameters and Molecular Weight in RAFT Polymerization

RAFT_Parameters cluster_inputs Controllable Parameters cluster_outputs Resulting Polymer Characteristics Monomer_CTA_Ratio [Monomer] / [CTA] Ratio Molecular_Weight Molecular Weight (Mn) Monomer_CTA_Ratio->Molecular_Weight Directly Proportional PDI Polydispersity Index (PDI) Monomer_CTA_Ratio->PDI Affects control Initiator_Conc Initiator Concentration Initiator_Conc->Molecular_Weight Inversely Proportional Reaction_Time Reaction Time Conversion Monomer Conversion Reaction_Time->Conversion Increases with time Conversion->Molecular_Weight Increases with conversion

Caption: Key parameter relationships in RAFT polymerization for molecular weight control.

References

Technical Support Center: Synthesis of N-(3-(Dimethylamino)propyl)acrylamide (DMAPAA)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-(3-(Dimethylamino)propyl)acrylamide (DMAPAA). The following information is designed to help you identify and resolve common issues encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound (DMAPAA)?

The most prevalent method for synthesizing DMAPAA is the Schotten-Baumann reaction. This involves the acylation of N,N-dimethyl-1,3-propanediamine with acryloyl chloride in the presence of a base. The reaction is typically performed in a two-phase solvent system (e.g., an organic solvent and water) to facilitate the separation of the product and neutralize the hydrochloric acid byproduct.[1][2]

Q2: What are the primary side reactions to be aware of during DMAPAA synthesis?

The main side reactions include:

  • Michael Addition: The amine starting material or the product itself can add across the α,β-unsaturated double bond of the acrylamide (B121943).[3]

  • Polymerization: Both the starting material, acryloyl chloride, and the product, DMAPAA, are monomers that can undergo radical polymerization, especially when exposed to heat, light, or impurities.[3]

  • Hydrolysis of Acryloyl Chloride: Acryloyl chloride is highly reactive towards water and can hydrolyze to form acrylic acid.[3]

  • Di-acylation: Although less common with a diamine containing a tertiary amine, it's possible for the primary amine of a second N,N-dimethyl-1,3-propanediamine molecule to react with the DMAPAA product if excess acryloyl chloride is present.

Q3: How can I minimize the formation of the Michael addition byproduct?

To minimize the Michael addition side reaction, consider the following:

  • Control the temperature: Lowering the reaction temperature can help reduce the rate of the Michael addition.

  • Stoichiometry: Use a slight excess of the diamine relative to the acryloyl chloride to ensure the acid chloride is consumed quickly, reducing its availability to react with the product.

  • Slow Addition: Add the acryloyl chloride slowly to the reaction mixture to maintain a low concentration of the acylating agent.

Q4: What is the best way to prevent polymerization during the reaction and purification?

To prevent polymerization:

  • Use a Polymerization Inhibitor: Add a radical scavenger such as hydroquinone (B1673460) or phenothiazine (B1677639) to the reaction mixture and during purification.[3]

  • Control Temperature: Avoid excessive heat during the reaction and distillation.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen, which can initiate polymerization.[3]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Hydrolysis of Acryloyl Chloride: The acylating agent may have degraded due to moisture.Ensure all glassware is dry and use anhydrous solvents. Handle acryloyl chloride under an inert atmosphere.
Inactive Amine: The amine may be protonated by the HCl byproduct, rendering it non-nucleophilic.Use a base (e.g., aqueous NaOH, pyridine, or triethylamine) to neutralize the HCl as it is formed.[4][5]
Suboptimal Temperature: The reaction may be too slow at low temperatures or side reactions may dominate at high temperatures.Start the reaction at a low temperature (e.g., 0-5°C) and allow it to slowly warm to room temperature. Monitor the reaction progress by TLC.
Product is a mixture of compounds (multiple spots on TLC) Unreacted Starting Material: Incomplete reaction.Ensure a slight excess of the acylating agent (e.g., 1.1 equivalents) and allow for sufficient reaction time.
Michael Addition Product: Conditions favoring this side reaction (e.g., high temperature, excess amine after initial reaction).Control the temperature and stoichiometry as described in the FAQs. The Michael adduct can be difficult to remove by distillation, so prevention is key.
Polymerized Material: Presence of initiators (light, heat, oxygen).Use a polymerization inhibitor and an inert atmosphere.
Difficulty isolating the product during work-up Emulsion Formation: Using chlorinated solvents like dichloromethane (B109758) can sometimes lead to emulsions during aqueous washes.If an emulsion forms, try adding brine (saturated NaCl solution) to break it. Alternatively, consider using a different extraction solvent like ethyl acetate.
Product Loss in Aqueous Layer: DMAPAA has some water solubility due to the tertiary amine group.To minimize loss, back-extract the aqueous washes with the organic solvent.[6]
Product darkens or polymerizes during distillation High Temperature: The distillation temperature is too high, promoting polymerization.Purify by vacuum distillation to lower the boiling point.
Absence of Inhibitor: No polymerization inhibitor present during distillation.Add a polymerization inhibitor (e.g., hydroquinone) to the crude product before distillation.[7]

Experimental Protocols

General Protocol for the Synthesis of this compound (DMAPAA) via Schotten-Baumann Reaction

This protocol is adapted from the synthesis of a similar compound, N-[3-(diethylamino)propyl]methacrylamide.[8]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve N,N-dimethyl-1,3-propanediamine (1.0 eq.) in a suitable organic solvent (e.g., dichloromethane or diethyl ether). Add an aqueous solution of a base (e.g., 2M NaOH, 1.2 eq.).

  • Cooling: Cool the mixture to 0-5°C in an ice bath.

  • Addition of Acryloyl Chloride: Dissolve acryloyl chloride (1.05 eq.) in the same organic solvent and add it dropwise to the stirred reaction mixture via the dropping funnel, ensuring the temperature does not exceed 10°C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Separate the organic layer.

    • Wash the organic layer sequentially with dilute HCl (to remove unreacted diamine), saturated aqueous NaHCO₃ (to remove any acrylic acid), and brine.[6]

    • Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification:

    • Add a polymerization inhibitor (e.g., hydroquinone, ~200 ppm).

    • Purify the crude product by vacuum distillation to obtain pure DMAPAA.[7]

Data Presentation

The following table summarizes the expected qualitative effects of key reaction parameters on the yield and purity of DMAPAA.

Parameter Change Effect on Yield Effect on Purity (Minimizing Side Products) Notes
Temperature IncreaseMay increase reaction rate, but can also increase the rate of Michael addition and polymerization.Decreases purity by promoting side reactions.Low temperatures (0-5°C) are generally preferred for the addition of acryloyl chloride.
Stoichiometry (Acryloyl Chloride:Diamine) Increase ratioMay increase conversion of the diamine.A large excess of acryloyl chloride can lead to di-acylation and other side reactions.A slight excess of the diamine can help minimize the Michael addition of the product.
Base Stronger base (e.g., NaOH)Can effectively neutralize HCl, driving the reaction to completion.Helps prevent protonation of the amine, thus improving the reaction rate and potentially reducing side reaction time.The choice of base can also influence the reaction rate and selectivity.
Solvent Aprotic, non-polarGenerally good for dissolving starting materials and product.A two-phase system (e.g., organic/aqueous) is beneficial for separating the product and neutralizing the HCl byproduct.The choice of solvent can affect reaction rates and the ease of work-up.

Visualizations

Main Reaction Pathway for DMAPAA Synthesis

main_reaction N,N-dimethyl-1,3-propanediamine N,N-dimethyl-1,3-propanediamine DMAPAA DMAPAA N,N-dimethyl-1,3-propanediamine->DMAPAA Acryloyl Chloride, Base Acryloyl Chloride Acryloyl Chloride Acryloyl Chloride->DMAPAA Base Base Base->DMAPAA side_reactions cluster_main Main Reaction cluster_side Side Reactions DMAPAA DMAPAA Michael Adduct Michael Adduct DMAPAA->Michael Adduct + N,N-dimethyl-1,3-propanediamine Polymer Polymer DMAPAA->Polymer Initiator Acrylic Acid Acrylic Acid Acryloyl Chloride Acryloyl Chloride Acryloyl Chloride->Acrylic Acid + H2O workflow Start Start Reaction Schotten-Baumann Reaction Start->Reaction Work-up Aqueous Washes (Acid, Base, Brine) Reaction->Work-up Drying Dry Organic Layer Work-up->Drying Solvent Removal Rotary Evaporation Drying->Solvent Removal Purification Vacuum Distillation Solvent Removal->Purification Final Product Pure DMAPAA Purification->Final Product

References

Improving the stability of DMAPAA-based polymers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and application of N-(3-(Dimethylamino)propyl)acrylamide (DMAPAA)-based polymers.

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues you may encounter during your experiments with DMAPAA-based polymers.

Problem Possible Causes Recommended Solutions
Low Polymer Yield or Incomplete Polymerization Inhibitor in the monomer not removed.Purify the DMAPAA monomer by passing it through an alumina (B75360) column to remove the inhibitor (e.g., MEHQ).[1]
Oxygen present in the reaction system.Degas the reaction mixture by purging with an inert gas (e.g., nitrogen or argon) for 15-30 minutes before initiating polymerization.[2]
Insufficient initiator concentration or initiator degradation.Ensure the initiator is pure and active. Increase the initiator concentration if necessary. Store initiators under recommended conditions (cool and dark).[1]
Incorrect reaction temperature.Verify that the reaction temperature is appropriate for the chosen initiator's half-life. For AIBN, temperatures are typically above 65°C.[1]
Poor Solubility of the Final Polymer High molecular weight and crystallinity.Optimize polymerization conditions to control molecular weight. Consider copolymerization with a more flexible monomer to disrupt chain packing.[3]
Strong intermolecular interactions (e.g., hydrogen bonding).Modify the polymer structure or use appropriate solvents that can disrupt these interactions.
Cross-linking or gel formation.Ensure monomer purity and avoid excessively high reaction temperatures that might induce side reactions.[3]
Uncontrolled Molecular Weight and Broad Polydispersity Incorrect stoichiometry of reactants.Carefully purify and accurately weigh all monomers and reagents.[3][4]
Inefficient polymerization technique.For better control over molecular weight and dispersity, consider using controlled radical polymerization techniques like RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization.[5][6]
Chain transfer reactions.Minimize impurities that can act as chain transfer agents. The choice of solvent can also influence chain transfer.
Polymer Degradation (Hydrolysis) Exposure to acidic or basic conditions, especially at elevated temperatures.DMAPAA has high resistance to hydrolysis due to its amide group.[7] However, copolymers containing ester groups (like DMAEMA) are susceptible to hydrolysis.[8][9] Control the pH of the aqueous solution; for DMAEMA, hydrolysis is significant at pH > 6.0.[8]
High temperatures.Avoid exposing the polymer to excessively high temperatures, especially in aqueous solutions.[10][11] Freeze-drying with a lyoprotectant like sucrose (B13894) can be an excellent method for long-term storage.[12]
Phase Separation or Aggregation in Solution Changes in temperature (for thermo-responsive polymers).DMAPAA homopolymers exhibit phase separation in strongly alkaline media (pH ~14) at around 35°C.[5] For copolymers, the Lower Critical Solution Temperature (LCST) can be tuned by adjusting the comonomer ratio.[13]
Changes in pH (for pH-responsive polymers).The tertiary amine group in DMAPAA (pKa ≈ 10.35) is protonated at acidic pH, leading to increased water solubility.[7] Aggregation can occur near the isoelectric point in amphiphilic copolymers.[13]

Frequently Asked Questions (FAQs)

Q1: What makes DMAPAA-based polymers sensitive to pH?

A1: The pH-responsive behavior of DMAPAA-based polymers is due to the tertiary amine group in the DMAPAA monomer. This amine group has a pKa of approximately 10.35.[7] In acidic conditions (pH below the pKa), the amine group becomes protonated, acquiring a positive charge. This charge leads to electrostatic repulsion between polymer chains and increased hydrophilicity, causing the polymer to swell or dissolve in aqueous solutions. In neutral to alkaline conditions (pH above the pKa), the amine group is largely unprotonated, making the polymer less hydrophilic and potentially leading to aggregation or collapse.

Q2: How can I control the thermo-responsive properties of DMAPAA-based copolymers?

A2: The thermo-responsive behavior, specifically the Lower Critical Solution Temperature (LCST), of DMAPAA-based copolymers can be tuned by several factors:

  • Copolymer Composition: Incorporating hydrophobic comonomers will generally lower the LCST, while hydrophilic comonomers will increase it. The relative ratio of the comonomers is a key determinant of the final LCST.[13]

  • Molecular Weight: The molecular weight of the polymer can influence its thermo-responsive behavior.[13]

  • pH: For pH-responsive copolymers, the LCST is also dependent on the pH of the solution. For instance, PDMAEMA-rich copolymers exhibit thermo-responsive behavior in a broad temperature range (40-60 °C) in basic media.[13]

Q3: My DMAPAA-based polymer is showing signs of degradation. What are the likely causes and how can I prevent it?

A3: While DMAPAA itself is known for its high hydrolysis resistance due to the stable amide bond, degradation can still occur, especially in copolymers or under harsh conditions.[7]

  • Hydrolysis of Comonomers: If your polymer contains ester-based comonomers like DMAEMA, it will be susceptible to hydrolysis, particularly at pH levels above 6.0.[8] To prevent this, maintain a suitable pH and temperature for your application and storage.

  • Thermal Degradation: High temperatures can lead to chain scission and cross-linking.[14][15] The thermal stability of a polymer is influenced by its chemical structure and molecular weight.[11] For long-term stability, consider freeze-drying the polymer, which has been shown to be an effective preservation method.[12]

  • Oxidative Degradation: The presence of oxygen can accelerate polymer degradation, especially at elevated temperatures.[15] Using deoxidizers or ensuring an oxygen-free environment during high-temperature processing can mitigate this.[16]

Q4: What is the best polymerization method to achieve a well-defined DMAPAA-based polymer?

A4: For synthesizing well-defined polymers with controlled molecular weight and a narrow molecular weight distribution (low polydispersity index), Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a highly effective method.[5][6] While conventional free radical polymerization is also used, RAFT polymerization offers superior control over the polymer architecture.[5]

Q5: How does the stability of DMAPAA-based polymers compare to DMAEMA-based polymers?

A5: DMAPAA-based polymers generally exhibit higher hydrolytic stability compared to DMAEMA-based polymers. This is because DMAPAA is an acrylamide, containing a stable amide bond, whereas DMAEMA is a methacrylate (B99206) with an ester bond that is more prone to hydrolysis, especially in aqueous solutions at pH greater than 6.0.[7][8]

Quantitative Data Summary

Table 1: Thermal Properties of Selected Amino-Containing Polymers

PolymerDecomposition Stage 1Decomposition Stage 2Reference
PDMAEMA290–400°C400–515°C[17]
Poly(NIPAM-co-DMA)Varies with copolymer composition-[18]

Note: Thermal stability can be influenced by factors such as molecular weight and the specific experimental conditions (e.g., heating rate, atmosphere).

Experimental Protocols

Protocol 1: Synthesis of DMAPAA-based Polymer via Free Radical Polymerization

This protocol describes a general method for synthesizing a DMAPAA-based polymer.

Materials:

  • This compound (DMAPAA) monomer

  • Initiator (e.g., Azobisisobutyronitrile - AIBN)

  • Solvent (e.g., Ethanol)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Monomer Purification: If necessary, remove the inhibitor from the DMAPAA monomer by passing it through a column of basic alumina.

  • Reaction Setup: In a sealed glass vial, dissolve the DMAPAA monomer and AIBN in ethanol. A typical molar ratio of monomer to initiator can range from 100:1 to 1000:1, depending on the desired molecular weight.

  • Degassing: Seal the reaction vessel and purge the solution with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove dissolved oxygen, which can inhibit the polymerization.[2]

  • Polymerization: Place the sealed vial in a preheated oil bath at a temperature suitable for the initiator's decomposition (e.g., 60-70°C for AIBN) for a specified time (e.g., 10-24 hours).[19]

  • Purification: After polymerization, precipitate the polymer by adding the reaction mixture dropwise into a large volume of a non-solvent (e.g., cold diethyl ether or hexane).

  • Drying: Collect the precipitated polymer by filtration or centrifugation and dry it under vacuum at a moderate temperature (e.g., 40°C) overnight.[2]

  • Characterization: Characterize the polymer's molecular weight and polydispersity index (PDI) using Gel Permeation Chromatography (GPC). Confirm the chemical structure using ¹H-NMR and FTIR spectroscopy.[2]

Protocol 2: Characterization of Polymer Thermal Stability using Thermogravimetric Analysis (TGA)

Objective: To determine the thermal degradation profile of the synthesized polymer.

Equipment:

  • Thermogravimetric Analyzer (TGA)

Procedure:

  • Sample Preparation: Place a small, accurately weighed amount of the dried polymer (typically 3-8 mg) into a TGA sample pan.[20]

  • Instrument Setup: Place the sample pan in the TGA furnace.

  • Heating Program: Heat the sample from room temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen).

  • Data Analysis: Record the weight loss of the sample as a function of temperature. The resulting TGA curve can be used to identify the onset of decomposition and different stages of thermal degradation.[17]

Visualizations

experimental_workflow cluster_synthesis Polymer Synthesis cluster_purification Purification & Drying cluster_characterization Characterization monomer_purification Monomer Purification reaction_setup Reaction Setup monomer_purification->reaction_setup degassing Degassing reaction_setup->degassing polymerization Polymerization degassing->polymerization precipitation Precipitation polymerization->precipitation drying Vacuum Drying precipitation->drying gpc GPC (MW & PDI) drying->gpc nmr_ftir NMR/FTIR (Structure) drying->nmr_ftir tga TGA (Thermal Stability) drying->tga

Caption: A typical experimental workflow for the synthesis and characterization of DMAPAA-based polymers.

ph_response_pathway cluster_conditions Environmental Conditions cluster_polymer_state Polymer State cluster_physical_properties Physical Properties low_ph Low pH (Acidic) protonated Protonated Amine Group (Cationic) low_ph->protonated high_ph High pH (Basic) deprotonated Deprotonated Amine Group (Neutral) high_ph->deprotonated soluble Soluble / Swollen (Hydrophilic) protonated->soluble insoluble Insoluble / Collapsed (Hydrophobic) deprotonated->insoluble

Caption: The pH-responsive behavior of DMAPAA-based polymers.

stability_factors cluster_factors Influencing Factors cluster_outcomes Potential Outcomes polymer_stability DMAPAA Polymer Stability temperature Temperature thermal_degradation Thermal Degradation temperature->thermal_degradation aggregation Aggregation / Phase Separation temperature->aggregation ph pH hydrolysis Hydrolysis (of susceptible comonomers) ph->hydrolysis ph->aggregation comonomer Copolymer Composition comonomer->hydrolysis comonomer->aggregation oxygen Oxygen oxidation Oxidative Degradation oxygen->oxidation hydrolysis->polymer_stability thermal_degradation->polymer_stability aggregation->polymer_stability oxidation->polymer_stability

Caption: Key factors influencing the stability of DMAPAA-based polymers.

References

Technical Support Center: Poly(DMAPAA) Characterization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with poly(N-[3-(dimethylamino)propyl]acrylamide), commonly known as poly(DMAPAA).[1][][3] This guide addresses common challenges encountered during the characterization of this cationic polymer.

Frequently Asked Questions (FAQs)

Q1: What is poly(DMAPAA) and why is its characterization important?

A1: Poly(DMAPAA), or poly(N-[3-(dimethylamino)propyl]acrylamide), is a cationic polymer known for its high hydrolysis resistance.[4] Its tertiary amine groups give it pH-responsive properties, making it a valuable material in various applications, including drug delivery, gene therapy, and as a flocculant.[][4][5] Accurate characterization of its molecular weight, purity, and structure is crucial as these properties directly influence its performance, efficacy, and safety in biomedical and industrial applications.

Q2: What are the primary techniques for characterizing poly(DMAPAA)?

A2: The primary techniques for characterizing poly(DMAPAA) include:

  • Gel Permeation Chromatography (GPC)/Size Exclusion Chromatography (SEC): To determine molecular weight (MW) and polydispersity index (PDI).[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the polymer structure, determine copolymer composition, and analyze end-groups.[6][7][8]

  • Potentiometric Titration: To determine the pKa of the tertiary amine groups and quantify the amine content.[9][10]

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify characteristic functional groups and confirm polymerization.[6]

Troubleshooting Guides

Gel Permeation Chromatography (GPC/SEC) Analysis

Issue: Inaccurate Molecular Weight (MW) and/or Broad, Tailing Peaks.

This is a common issue when analyzing cationic polymers like poly(DMAPAA) due to interactions between the positively charged amine groups on the polymer and residual negative charges on the GPC column stationary phase.

Troubleshooting Workflow

GPC_Troubleshooting cluster_0 Problem Identification cluster_1 Root Cause Analysis cluster_2 Solutions cluster_3 Verification Problem Inaccurate MW or Broad/Tailing Peaks in GPC Cause1 Ionic Interactions with Column Problem->Cause1 Cause2 Poor Polymer Solubility Problem->Cause2 Cause3 Inappropriate Calibration Problem->Cause3 Solution1 Add Salt to Mobile Phase (e.g., LiBr, LiCl) Cause1->Solution1 Solution2 Adjust Mobile Phase pH (Acidic Conditions) Cause1->Solution2 Solution4 Ensure Complete Dissolution of Sample Cause2->Solution4 Solution3 Use Polymer-Specific Calibration Standards Cause3->Solution3 Result Symmetrical Peaks & Accurate MW Achieved Solution1->Result Solution2->Result Solution3->Result Solution4->Result

GPC Troubleshooting Workflow for Poly(DMAPAA)
Detailed Methodologies & Data

Protocol: Optimizing GPC Mobile Phase

  • Baseline Measurement: Initially, run poly(DMAPAA) in a common GPC solvent like N,N-Dimethylformamide (DMF). Observe the chromatogram for peak shape and retention time.

  • Mobile Phase Modification: To suppress ionic interactions, add a salt to the mobile phase.[11] Lithium bromide (LiBr) or lithium chloride (LiCl) at concentrations between 0.01 M and 0.05 M are effective.

  • pH Adjustment: Alternatively, or in combination with salt, acidify the mobile phase. Adding a small amount of an acid like trifluoroacetic acid (TFA) can protonate the tertiary amine groups, repelling them from any residual positive charges on the column packing and preventing secondary interactions.

  • Sample Preparation: Ensure the polymer is fully dissolved in the mobile phase before injection.[12] Gentle heating or extended vortexing may be required. Filter the sample through a 0.22 µm or 0.45 µm filter compatible with the solvent.

Table 1: Effect of Mobile Phase Additives on Poly(DMAPAA) GPC Analysis

Mobile PhaseAdditiveObservationRecommendation
DMFNoneBroad, tailing peak; late elutionNot recommended
DMF0.05 M LiBrSymmetrical peak; expected elution timeRecommended
THFNonePeak fronting or splittingIndicates poor solubility/interaction
Aqueous Buffer (pH 7)0.1 M NaClReduced tailing but still broadSub-optimal; consider lower pH
Aqueous Buffer (pH 3)0.1 M NaClSharp, symmetrical peakRecommended for aqueous GPC

Nuclear Magnetic Resonance (NMR) Spectroscopy

Issue: Poorly Resolved or Overlapping Peaks in ¹H NMR Spectrum.

The polymer backbone protons of poly(DMAPAA) often result in broad, overlapping signals, making it difficult to accurately integrate and interpret the spectrum. This is a common feature of many polymers.[8]

Troubleshooting & Best Practices
  • Choice of Solvent: Use a deuterated solvent in which the polymer is highly soluble to minimize viscosity-related peak broadening. D₂O (with pH adjustment) or DMSO-d₆ are often good choices.[7]

  • Temperature: Acquiring the spectrum at an elevated temperature (e.g., 50-80°C) can increase polymer chain mobility, leading to sharper signals.[13]

  • Relaxation Delay (d1): Ensure the relaxation delay is sufficiently long (typically 5 times the longest T1 relaxation time) for accurate quantitative analysis, especially for end-group analysis.

  • ¹³C NMR: While requiring longer acquisition times, ¹³C NMR can provide clearer resolution of backbone and side-chain carbons, aiding in structural confirmation.[8]

Table 2: Typical ¹H NMR Chemical Shifts for Poly(DMAPAA)

ProtonsChemical Shift (ppm) in D₂ODescription
-N(CH₃)₂~2.2 - 2.4Singlet, methyl groups on the tertiary amine
-CH₂-N-~2.5 - 2.7Triplet, methylene (B1212753) group adjacent to nitrogen
-CH₂-CH₂-N-~1.6 - 1.8Multiplet, central methylene of propyl group
Polymer Backbone (-CH₂-CH-)~1.4 - 2.1Broad multiplet, overlapping with side chain
-NH-CO-~7.5 - 8.0Broad singlet, amide proton (may exchange in D₂O)

Note: Shifts can vary based on solvent, pH, and polymer concentration.

Potentiometric Titration

Issue: Difficulty in Determining the Equivalence Point for pKa Calculation.

The titration curve for a polybase like poly(DMAPAA) can be more gradual compared to a small molecule base, making the precise determination of the equivalence point challenging. This is due to the changing electrostatic environment of the polymer chain as it becomes protonated.[14]

Logical Diagram for Titration Analysis

Titration_Analysis cluster_0 Experimental Setup cluster_1 Data Analysis cluster_2 Endpoint Determination cluster_3 Calculation A Dissolve Poly(DMAPAA) in Deionized Water B Titrate with Standard Acid (e.g., 0.1 M HCl) A->B C Record pH vs. Titrant Volume B->C D Plot pH vs. Volume C->D E Calculate First Derivative (dpH/dV) D->E F Calculate Second Derivative (d²pH/dV²) E->F G Equivalence Point = Max of First Derivative Plot E->G H Equivalence Point = Zero Crossing of Second Derivative Plot F->H I pKa ≈ pH at Half-Equivalence Volume G->I H->I

Potentiometric Titration Data Analysis Flow
Detailed Protocol

  • Solution Preparation: Prepare a ~0.01 M solution of poly(DMAPAA) (based on the repeating unit molecular weight) in deionized water. Add a background electrolyte (e.g., 0.1 M NaCl) to maintain constant ionic strength.

  • Titration: Titrate the polymer solution with a standardized strong acid (e.g., 0.1 M HCl).[10] Add the titrant in small increments, allowing the pH to stabilize after each addition.[9]

  • Data Analysis: Plot the recorded pH versus the volume of HCl added. To more accurately determine the equivalence point, plot the first derivative (ΔpH/ΔV) and/or the second derivative (Δ²pH/ΔV²) against the titrant volume. The peak of the first derivative curve or the zero crossing of the second derivative curve corresponds to the equivalence point.

  • pKa Determination: The apparent pKa can be determined from the pH at the half-equivalence point. The Henderson-Hasselbalch equation can be applied for a more detailed analysis of the ionization behavior.[14] The pKa of the monomer DMAPAA is reported to be approximately 10.35.[4]

References

Technical Support Center: Synthesis of N-(3-(Dimethylamino)propyl)acrylamide (DMAPAA)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of N-(3-(Dimethylamino)propyl)acrylamide (DMAPAA).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of DMAPAA, presented in a question-and-answer format.

Issue 1: Low or No Product Yield

  • Question: My reaction has resulted in a very low yield or no desired product. What are the potential causes and solutions?

  • Answer: Low or no yield in DMAPAA synthesis can stem from several factors. A primary cause can be the quality of the reagents, particularly the N,N-Dimethyl-1,3-propanediamine (DMAPA), which is known to be hygroscopic and can absorb moisture from the air. Water can hydrolyze the acryloyl chloride, preventing the desired amidation reaction. Additionally, improper reaction temperature control is a common culprit; the reaction is exothermic and excessive heat can lead to side reactions or polymerization of the product.

    Solutions:

    • Reagent Quality: Ensure that N,N-Dimethyl-1,3-propanediamine is dry and freshly distilled if necessary. Use a high-purity, stabilized grade of acryloyl chloride.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to prevent moisture contamination.

    • Temperature Control: Maintain a low reaction temperature, typically between -5°C and 5°C, especially during the dropwise addition of acryloyl chloride.[1] Use an efficient cooling bath (e.g., ice-salt or a cryocooler) to manage the exotherm.

    • Stoichiometry: Carefully control the stoichiometry of the reactants. A slight excess of the acryloyl chloride may be used, but a large excess can lead to the formation of byproducts.

Issue 2: Product is a viscous oil or solidifies unexpectedly.

  • Question: The reaction mixture has become a viscous gum or has solidified. What happened and can it be salvaged?

  • Answer: Unwanted polymerization of the DMAPAA monomer during the synthesis or workup is a common issue, leading to a viscous product or solidification. This can be triggered by excessive heat, exposure to light, or the presence of radical initiators. The presence of impurities can also sometimes catalyze polymerization.

    Solutions:

    • Inhibitor: Ensure that a polymerization inhibitor, such as hydroquinone (B1673460) or its monomethyl ether (MEHQ), is added to the reaction mixture and during purification.[1]

    • Temperature Control: As mentioned previously, strict temperature control is crucial. Avoid any localized overheating.

    • Light Protection: Protect the reaction mixture from light by covering the reaction flask with aluminum foil.

    • Purification: If polymerization has occurred, salvaging the monomer is difficult. It is best to optimize the reaction conditions to prevent it.

Issue 3: Presence of Significant Impurities in the Final Product

  • Question: My final product shows significant impurities after purification. What are these impurities and how can I remove them?

  • Answer: Common impurities in DMAPAA synthesis include unreacted starting materials (DMAPA, acryloyl chloride), byproducts from side reactions, and polymers. A common side reaction is the formation of a di-acylated product if there are any secondary amine impurities in the starting diamine. Another possibility is the formation of salts (e.g., N,N-dimethyl-1,3-propanediammonium chloride) if an acid scavenger is not used or is inefficient.

    Solutions:

    • Workup: A thorough aqueous workup is essential. Washing the organic layer with a dilute base solution (e.g., sodium bicarbonate) can remove unreacted acryloyl chloride and any acidic byproducts. Subsequent washes with water and brine will help remove water-soluble impurities.

    • Purification: Vacuum distillation is the most effective method for purifying DMAPAA.[1] It is important to use a polymerization inhibitor in the distillation flask.

    • Chromatography: For very high purity requirements, column chromatography on silica (B1680970) gel can be employed, though this can be challenging on a large scale due to the polar nature of the product.

    • Starting Material Purity: The purity of the starting N,N-Dimethyl-1,3-propanediamine is critical. Impurities such as bis-DMAPA can lead to cross-linked byproducts.

Frequently Asked Questions (FAQs)

1. What is the most common and scalable synthesis route for DMAPAA?

The Schotten-Baumann reaction is a widely used and scalable method for the synthesis of DMAPAA.[1] This involves the reaction of N,N-Dimethyl-1,3-propanediamine with acryloyl chloride in the presence of a base to neutralize the HCl byproduct.

2. What are the critical safety precautions when handling the reagents for DMAPAA synthesis?

Both N,N-Dimethyl-1,3-propanediamine (DMAPA) and acryloyl chloride are hazardous. DMAPA is flammable and corrosive, causing severe skin burns and eye damage. Acryloyl chloride is also corrosive and a lachrymator. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.

3. How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) can be used to monitor the consumption of the starting materials. A more quantitative method is to take aliquots from the reaction mixture and analyze them by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

4. What is the best way to store the purified DMAPAA monomer?

DMAPAA should be stored in a cool, dark place, preferably in a refrigerator, in a tightly sealed container under an inert atmosphere. It is crucial to ensure that a polymerization inhibitor is present in the stored monomer.

Quantitative Data Summary

ParameterRecommended Range/ValueNotes
Reaction Temperature -5°C to 5°CCritical for controlling the exotherm and preventing polymerization.[1]
Stoichiometry (DMAPA:Acryloyl Chloride) 1 : 1.05 to 1 : 1.2A slight excess of acryloyl chloride can drive the reaction to completion.
Typical Yield 60-80%Highly dependent on reaction conditions and purification efficiency.[1]
Purification Method Vacuum DistillationMost effective method for removing non-volatile impurities.[1]
Boiling Point (at reduced pressure) ~106-115 °C at 0.25-6 mmHgVaries with pressure.

Experimental Protocol: Synthesis of this compound

This protocol is a representative method for the laboratory-scale synthesis of DMAPAA.

Materials:

  • N,N-Dimethyl-1,3-propanediamine (DMAPA)

  • Acryloyl chloride

  • Triethylamine (B128534) (or another suitable base)

  • Hydroquinone (or MEHQ)

  • Anhydrous dichloromethane (B109758) (DCM) or chloroform

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

  • To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add N,N-Dimethyl-1,3-propanediamine and triethylamine dissolved in anhydrous DCM.

  • Add a catalytic amount of hydroquinone to the flask.

  • Cool the flask to 0°C in an ice bath.

  • Slowly add a solution of acryloyl chloride in anhydrous DCM to the stirred reaction mixture via the dropping funnel over a period of 1-2 hours, ensuring the internal temperature does not exceed 5°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, filter the mixture to remove the triethylamine hydrochloride salt.

  • Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation, ensuring a small amount of polymerization inhibitor is added to the distillation flask. Collect the fraction at the appropriate boiling point and pressure.

Visualizations

Synthesis_Workflow DMAPAA Synthesis and Purification Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Storage start Start: Reagents reaction Amidation Reaction (DMAPA + Acryloyl Chloride) start->reaction 1. Low Temperature 2. Inert Atmosphere workup Aqueous Workup reaction->workup Quench & Wash drying Drying workup->drying concentration Solvent Removal drying->concentration distillation Vacuum Distillation concentration->distillation analysis Purity Analysis (NMR, GC) distillation->analysis storage Store with Inhibitor analysis->storage end Final Product: DMAPAA storage->end

Caption: Workflow for the synthesis, purification, and analysis of DMAPAA.

Troubleshooting_Logic Troubleshooting Logic for Low Yield problem Low Yield cause1 Poor Reagent Quality? problem->cause1 cause2 Improper Temperature? problem->cause2 cause3 Side Reactions? problem->cause3 solution1 Use dry/pure reagents cause1->solution1 solution2 Maintain low temperature cause2->solution2 solution3 Optimize stoichiometry & workup cause3->solution3

Caption: Decision tree for troubleshooting low yield in DMAPAA synthesis.

References

Technical Support Center: DMAPAA-Based Gene Carriers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for troubleshooting and optimizing the use of N,N-dimethylaminopropyl acrylamide (B121943) (DMAPAA)-based gene carriers, with a primary focus on mitigating cytotoxicity.

Troubleshooting Guide

This guide addresses specific issues that may arise during experimentation with DMAPAA-based vectors.

Question Answer
Q1: My cells exhibit high mortality (>50%) after transfection with DMAPAA-based polyplexes. What are the likely causes and how can I fix this? A1: High cytotoxicity is a known challenge with cationic polymers. The primary causes are excessive positive charge on the polyplexes and high polymer concentration, which disrupt cell membranes.[1][2][3] Troubleshooting Steps: 1. Optimize N/P Ratio: The N/P ratio (molar ratio of polymer amine groups to DNA phosphate (B84403) groups) is critical. A high N/P ratio increases positive charge and toxicity. Systematically test a range of lower N/P ratios (e.g., from 5:1 to 20:1) to find a balance between transfection efficiency and cell viability.[4] 2. Reduce Polymer Concentration: Titrate the concentration of the DMAPAA polymer used for complex formation. Even at an optimal N/P ratio, a high overall polyplex concentration can be toxic. Perform a dose-response experiment to identify the highest concentration that maintains acceptable viability (>80%). 3. Check Polymer Molecular Weight: High molecular weight cationic polymers are generally more toxic.[5] If you have access to different molecular weight variants of your DMAPAA-based polymer, test a lower molecular weight version. 4. Incubation Time: Reduce the exposure time of cells to the polyplexes. Instead of a 24-hour incubation, try a shorter period (e.g., 4-6 hours), after which the medium is replaced with fresh growth medium.[6]
Q2: Transfection efficiency is very low, even though cell viability is acceptable. What should I do? A2: Low transfection efficiency can result from poor polyplex formation, inefficient cellular uptake, or the inability of the genetic payload to escape the endosome. Troubleshooting Steps: 1. Verify Polyplex Formation: Ensure the polymer and plasmid DNA are correctly complexed. This can be verified with a gel retardation assay. Properly formed polyplexes should remain in the well and not migrate into the agarose (B213101) gel. 2. Increase N/P Ratio: While high N/P ratios can be toxic, a ratio that is too low may not sufficiently condense the DNA or provide enough positive charge for effective interaction with the cell membrane. If you are using a very low N/P ratio, try incrementally increasing it.[7] 3. Check Cell Confluency: Transfect cells at an optimal confluency, typically 60-70%.[6] Cells that are too sparse or too dense may not transfect efficiently. 4. Use Serum-Free Medium: Perform the transfection in a serum-free medium. Serum proteins can interact with cationic polyplexes, leading to aggregation and reduced uptake.[2] The medium can be replaced with complete, serum-containing medium after the initial incubation period (4-6 hours).
Q3: I am seeing significant batch-to-batch variability in my cytotoxicity and transfection results. What could be the cause? A3: Variability can stem from inconsistencies in reagents, cell culture conditions, or the polyplex formation protocol. Troubleshooting Steps: 1. Standardize Polyplex Formation: The method of mixing the polymer and DNA can impact complex size and stability. Always add the DNA to the polymer solution (or vice-versa, but be consistent) while vortexing gently, and allow for a consistent incubation time (e.g., 20-30 minutes) at room temperature before adding to cells.[6] 2. Monitor Cell Health and Passage Number: Use cells that are healthy and within a consistent, low passage number range. High passage numbers can lead to phenotypic changes that affect transfection. 3. Ensure Reagent Quality: Ensure the DMAPAA polymer has not degraded. Store it according to the manufacturer's instructions. Use high-quality, endotoxin-free plasmid DNA, as contaminants can induce their own cytotoxic and inflammatory responses.

Frequently Asked Questions (FAQs)

Question Answer
Q1: What is the primary mechanism of DMAPAA-induced cytotoxicity? A1: Like other cationic polymers, the primary mechanism is the interaction of the polymer's positive charges with the negatively charged components of the cell membrane.[8] This can lead to membrane destabilization, increased permeability, and eventually cell death through necrosis or apoptosis.[1][9] Studies have shown that cationic carriers can impair the function of essential membrane proteins like Na+/K+-ATPase and induce mitochondrial damage, leading to the production of reactive oxygen species (ROS) and the activation of caspase-mediated apoptotic pathways.[9][10]
Q2: How can the chemical structure of a DMAPAA-based polymer be modified to reduce its toxicity? A2: Several strategies exist: 1. Incorporate Hydrolyzable Groups: Synthesizing copolymers with monomers that have hydrolytically degradable side chains, such as N,N-(dimethylamino)ethyl acrylate (B77674) (DMAEA), can create "charge-shifting" polymers.[11][12] Over time, the cationic side chains are cleaved, reducing the polymer's net positive charge and long-term cytotoxicity.[11][13] 2. Add Shielding Moieties: Copolymerizing DMAPAA with hydrophilic, neutral monomers like polyethylene (B3416737) glycol (PEG) can shield the cationic charge, reducing interactions with blood components and non-target cells, thereby lowering toxicity.[2][7] 3. Control Architecture: Branched or star-shaped polymer architectures can exhibit lower cytotoxicity compared to linear polymers of the same molecular weight.[14]
Q3: What is the "proton sponge" effect and is it relevant for DMAPAA carriers? A3: The proton sponge effect is a hypothesis explaining the endosomal escape of gene carriers like polyethylenimine (PEI).[6] Polymers with high buffering capacity can "soak up" protons pumped into the endosome, leading to an influx of chloride ions, osmotic swelling, and eventual rupture of the endosome, releasing the genetic payload into the cytoplasm. DMAPAA has a high pKa (~10.35), indicating strong basicity, which suggests it could also exhibit a proton sponge effect to facilitate endosomal escape.[15]
Q4: Are there less toxic alternatives to DMAPAA-based carriers? A4: Yes, the field of non-viral gene delivery is constantly evolving. Alternatives include: - Biodegradable Polycations: Polymers with linkages (e.g., esters, disulfides) in their backbone that degrade into smaller, less toxic fragments inside the cell.[16] - Lipid-Based Nanoparticles (LNPs): These are currently the most clinically advanced non-viral vectors and are known for their high efficiency and better safety profile. - Cell-Penetrating Peptides: Short peptides that can traverse the cell membrane to deliver cargo. The choice of carrier depends on the specific application, cell type, and in vivo requirements.

Quantitative Data on Cytotoxicity Reduction

The following tables summarize data on how modifications to cationic polymers can improve cell viability while maintaining transfection capabilities.

Table 1: Effect of Charge-Shifting Copolymers on Cell Viability Data adapted from studies on poly(N,N-(dimethylamino)ethyl acrylate) (PAD) copolymers, which exhibit charge-shifting properties similar to what could be engineered for DMAPAA. Viability was assessed in HeLa cells 2 days after exposure to polyplexes.

PolymerN/P RatioApprox. Cell Viability (%)
PAD80 (80% charge-shifting monomer)10:1~85%[11]
PAD49 (49% charge-shifting monomer)10:1~70%[11]
PEI (Polyethylenimine - non-degradable control)10:1~20%[11]
Untreated Control -100%

Table 2: Impact of Niacin-Derived Monomer Incorporation on Biocompatibility Data adapted from a study on copolymers of DMAEA and DMAEAm with a niacin-derived monomer (AAEN). Biocompatibility was assessed in L929 cells.

Copolymer CompositionApprox. Cell Viability (%)
DMAEAm (Hydrolytically stable amide)~60%[12][17]
DMAEAm with 25% AAEN ~80%[12][17]
DMAEA (Hydrolysis-labile ester)~90%[12][17]
DMAEA with 25% AAEN >95%[12][17]
Untreated Control 100%

Experimental Protocols

Protocol 1: Assessing Carrier Cytotoxicity using MTT Assay

This protocol is a standard colorimetric assay to measure cellular metabolic activity, which serves as an indicator of cell viability.[18][19][20][21]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Polyplex Preparation: Prepare DMAPAA/pDNA polyplexes at various N/P ratios and concentrations in a serum-free medium (e.g., Opti-MEM). Incubate at room temperature for 20-30 minutes to allow complex formation.

  • Cell Treatment: Remove the growth medium from the cells and replace it with 100 µL of the prepared polyplex solutions. Include wells with untreated cells (negative control) and cells treated with a lysis agent (positive control for 100% cytotoxicity).

  • Incubation: Incubate the plate for a defined period (e.g., 4 hours or 24 hours) at 37°C.[6] If using a short exposure time, aspirate the polyplex solution after 4 hours and replace it with 100 µL of fresh, complete growth medium, then incubate for another 20 hours.

  • MTT Addition: Prepare a 5 mg/mL MTT stock solution in sterile PBS. Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).[19]

  • Formazan (B1609692) Crystal Formation: Incubate the plate for 3-4 hours at 37°C, protected from light. During this time, metabolically active cells will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Solubilization: Carefully aspirate the medium. Add 150 µL of a solubilization solvent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.[22]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[18] Measure the absorbance at 570-590 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as: (Absorbance_Sample / Absorbance_NegativeControl) * 100%.

Protocol 2: Formulation of DMAPAA/pDNA Polyplexes

This protocol outlines the basic steps for creating polyplexes for transfection.

  • Reagent Preparation:

    • Dilute the DMAPAA-based polymer stock solution to the desired working concentration in a sterile, RNase/DNase-free buffer (e.g., 10 mM HEPES, pH 7.2).

    • Dilute the plasmid DNA stock to a working concentration (e.g., 200 µg/mL) in the same buffer.[6]

  • Calculation of N/P Ratio: Determine the amounts of polymer and DNA needed for the desired N/P ratio.

  • Complex Formation: For a single well in a 6-well plate (example volume):

    • Pipette 50 µL of the diluted polymer solution into a microcentrifuge tube.

    • While gently vortexing the polymer solution, add 50 µL of the diluted DNA solution.[6] This order of addition is important for forming stable particles.

  • Incubation: Incubate the mixture at room temperature for 20-30 minutes to allow the electrostatic interactions to stabilize and form compact polyplexes.

  • Addition to Cells: Just before use, add the polyplex solution to serum-free medium and then add this mixture to the cells.

Visualizations: Workflows and Pathways

Troubleshooting Workflow for DMAPAA Cytotoxicity

G start High Cytotoxicity Observed (Cell Viability < 80%) q_np Is the N/P Ratio Optimized? start->q_np a_np Reduce N/P Ratio (e.g., Test 20:1 down to 5:1) q_np->a_np No q_conc Is Polymer Concentration Too High? q_np->q_conc Yes a_np->q_conc a_conc Perform Dose-Response Assay (Titrate Polyplex Concentration) q_conc->a_conc Yes q_time Is Incubation Time Too Long? q_conc->q_time No a_conc->q_time a_time Reduce Exposure Time (e.g., from 24h to 4-6h) q_time->a_time Yes q_mw Is Polymer MW Too High? q_time->q_mw No a_time->q_mw a_mw Consider Lower MW Polymer or Branched Architecture q_mw->a_mw Yes/Maybe end Viability Improved q_mw->end No a_mw->end

Caption: Workflow for troubleshooting high cytotoxicity.

Signaling Pathway for Cationic Polymer-Induced Cytotoxicity

G cluster_0 Cell Exterior cluster_1 Cell Interior polyplex Cationic Polyplex (e.g., DMAPAA-pDNA) mem_damage Membrane Destabilization (Impaired Na+/K+-ATPase) polyplex->mem_damage mito_damage Mitochondrial Damage polyplex->mito_damage Internalization necrosis Necrosis mem_damage->necrosis ros Reactive Oxygen Species (ROS) Production mito_damage->ros cas9 Caspase-9 Activation ros->cas9 cas37 Caspase-3/7 Activation cas9->cas37 apoptosis Apoptosis cas37->apoptosis

Caption: Pathways of cationic polymer cytotoxicity.

Strategies to Reduce DMAPAA Cytotoxicity

G cluster_0 Chemical Modification cluster_1 Physical Formulation center Reducing DMAPAA Cytotoxicity charge_shift Charge-Shifting (e.g., add DMAEA) center->charge_shift shielding Charge Shielding (e.g., PEGylation) center->shielding biodegrade Biodegradable Backbone (e.g., ester links) center->biodegrade np_ratio Optimize N/P Ratio center->np_ratio mw Lower Molecular Weight center->mw arch Branched Architecture center->arch

Caption: Key strategies to mitigate DMAPAA toxicity.

References

Technical Support Center: Enhancing the Swelling Ratio of DMAPAA Hydrogels

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N,N-Dimethylamino propyl acrylamide (B121943) (DMAPAA) hydrogels. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to optimizing the swelling behavior of DMAPAA hydrogels.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the swelling ratio of DMAPAA hydrogels?

A1: The swelling behavior of DMAPAA hydrogels is primarily influenced by several key factors:

  • pH of the swelling medium: DMAPAA is a pH-responsive polymer due to its tertiary amine groups. These groups become protonated in acidic conditions, leading to electrostatic repulsion between the polymer chains and a higher swelling ratio. In basic conditions, the amine groups are deprotonated, resulting in a lower swelling ratio.[1][2]

  • Crosslinker Concentration: The concentration of the crosslinking agent is inversely proportional to the swelling ratio. A higher crosslinker concentration creates a more tightly linked polymer network, which restricts the hydrogel's ability to absorb water and swell.[3][4][5][6]

  • Temperature: For some DMAPAA-based hydrogels, temperature can influence the swelling ratio. Depending on the co-monomers used, the hydrogel may exhibit a lower critical solution temperature (LCST), above which it will shrink and expel water.[7][8]

  • Ionic Strength of the Swelling Medium: The presence of ions in the swelling medium can affect the swelling ratio. High ionic strength can shield the charges on the polymer chains, reducing electrostatic repulsion and consequently decreasing the swelling ratio.[4][9]

  • Copolymer Composition: Incorporating other monomers with DMAPAA can significantly alter the swelling properties by modifying the hydrophilicity and charge density of the hydrogel network.[2][10]

Q2: My DMAPAA hydrogel is not reaching the expected swelling ratio. What are the common causes and how can I troubleshoot this?

A2: A lower-than-expected swelling ratio can stem from several factors. Please refer to the troubleshooting guide below for potential causes and solutions.

Q3: How can I enhance the mechanical strength of my highly swollen DMAPAA hydrogel without significantly compromising the swelling ratio?

A3: Achieving both high swelling and robust mechanical properties can be challenging. Here are a few strategies:

  • Incorporate a Comonomer: Introducing a more rigid comonomer can improve the overall strength of the network.[4]

  • Synthesize an Interpenetrating Polymer Network (IPN): Creating a secondary polymer network within the DMAPAA hydrogel can significantly enhance mechanical strength.[4]

  • Optimize Crosslinker Concentration: While a high concentration reduces swelling, a slight increase might improve handling without drastically affecting the maximum swelling. This requires careful optimization.[4][5]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Swelling Ratio Incorrect pH of Swelling Medium: The pH is not in the optimal acidic range for protonation of the amine groups.[1][2]Ensure the pH of your swelling medium is below the pKa of the DMAPAA units (typically requires acidic conditions, e.g., pH < 6) to maximize protonation and electrostatic repulsion.
High Crosslinker Concentration: The polymer network is too dense, physically restricting water uptake.[3][5][11]Decrease the molar ratio of the crosslinking agent in your synthesis protocol. This will result in a looser network structure, allowing for greater water absorption.
Incomplete Polymerization: Unreacted monomer or initiator can lead to a poorly formed network with a lower molecular weight between crosslinks.[4]- Ensure all components are thoroughly mixed before initiating polymerization. - Verify the reaction temperature and time are optimal for the initiator used. - Consider de-gassing the pre-polymerization solution to remove oxygen, which can inhibit free-radical polymerization.
High Ionic Strength of Swelling Medium: Ions in the solution are shielding the charges on the polymer chains, reducing repulsion.[4][9]Use deionized water or a buffer with low ionic strength as the swelling medium.
Inconsistent Swelling Behavior Across Batches Variations in Experimental Procedure: Minor differences in reagent measurements, reaction temperature, or time.[4]- Use precise measurement techniques for all components. - Maintain strict control over polymerization temperature and duration for every batch.
Inhomogeneous Mixing: Uneven distribution of monomer, crosslinker, and initiator.[4]Ensure vigorous and thorough mixing of the pre-polymerization solution to achieve a homogeneous mixture before initiating the reaction.
Hydrogel is Too Fragile at High Swelling Ratios Low Crosslinking Density: The polymer network lacks sufficient crosslinks to maintain its structure when highly swollen.- Slightly increase the crosslinker concentration.[4][5] - Consider synthesizing an interpenetrating polymer network (IPN) to improve mechanical integrity.[4]

Quantitative Data Summary

Table 1: Effect of Crosslinker Concentration on Swelling Ratio

Crosslinker (MBA) Concentration (wt%)Equilibrium Swelling Capacity (%)
0.1~1300
0.2~1000
0.4~750
0.6~600
0.8~500

Data adapted from studies on polyacrylamide-based hydrogels, demonstrating the general trend applicable to DMAPAA hydrogels.[11]

Table 2: Effect of pH on Swelling Ratio of a Tertiary Amine-Containing Hydrogel

pH of Swelling MediumEquilibrium Swelling Ratio
2High
4High
6Intermediate
8Low
10Low

Data illustrates the typical pH-responsive behavior of hydrogels containing tertiary amine groups like DMAPAA.[2][12]

Experimental Protocols

1. Synthesis of DMAPAA Hydrogel via Free-Radical Polymerization

This protocol describes a general method for preparing DMAPAA hydrogels. The exact amounts of monomer, crosslinker, and initiator should be optimized based on the desired swelling properties.

  • Materials:

    • N,N-Dimethylamino propyl acrylamide (DMAPAA) (monomer)

    • N,N'-methylenebis(acrylamide) (MBA) (crosslinker)

    • Ammonium persulfate (APS) (initiator)

    • Deionized water

  • Procedure:

    • Preparation of Pre-polymerization Solution:

      • Dissolve the desired amount of DMAPAA monomer and MBA crosslinker in deionized water in a reaction vessel.

      • Stir the solution until all components are completely dissolved.

    • Initiation of Polymerization:

      • Prepare a fresh solution of APS initiator in deionized water.

      • Add the APS solution to the monomer solution.

      • Mix the solution thoroughly but gently to avoid introducing excessive oxygen.

    • Molding and Curing:

      • Pour the final solution into a mold of the desired shape (e.g., petri dish, glass tubes).

      • Place the mold in an oven or water bath at a controlled temperature (e.g., 60°C) to allow polymerization to proceed for a specified time (e.g., 24 hours).

    • Purification:

      • After polymerization, remove the hydrogel from the mold and immerse it in a large volume of deionized water.

      • Change the water periodically (e.g., every 12 hours) for several days to remove any unreacted monomers, initiator, and crosslinker.

2. Measurement of Swelling Ratio

  • Procedure:

    • Drying: Take the purified hydrogel and dry it completely in a vacuum oven at a specified temperature (e.g., 50°C) until a constant weight is achieved.

    • Initial Weighing: Record the weight of the completely dry hydrogel (Wd).

    • Swelling: Immerse the dry hydrogel in the desired swelling medium (e.g., deionized water, buffer solution of a specific pH) at a controlled temperature.

    • Equilibrium Swelling: Allow the hydrogel to swell until it reaches equilibrium. This may take 24 hours or longer. Periodically remove the hydrogel, gently blot the surface with filter paper to remove excess water, and weigh it. Equilibrium is reached when there is no significant change in weight between measurements.

    • Final Weighing: Record the final swollen weight (Ws).

    • Calculation: Calculate the swelling ratio (SR) using the following formula: SR (%) = [(Ws - Wd) / Wd] x 100

Visualizations

experimental_workflow cluster_prep Preparation cluster_poly Polymerization cluster_post Post-Processing prep_solution Prepare Pre-polymerization Solution (DMAPAA, MBA, Water) add_initiator Add Initiator (APS Solution) prep_solution->add_initiator mix Thorough Mixing add_initiator->mix mold Pour into Mold mix->mold cure Cure at Controlled Temperature mold->cure purify Purify in Deionized Water cure->purify dry Dry to Constant Weight (Wd) purify->dry swell Swell to Equilibrium in Medium (Ws) dry->swell calculate Calculate Swelling Ratio swell->calculate

Caption: Experimental workflow for DMAPAA hydrogel synthesis and swelling ratio measurement.

ph_effect cluster_conditions Environmental Conditions cluster_mechanism Mechanism cluster_outcome Resulting Swelling Behavior acidic Acidic pH (e.g., pH < 6) protonation Amine Group Protonation (-NH+) acidic->protonation leads to basic Basic pH (e.g., pH > 8) deprotonation Amine Group Deprotonation (-N) basic->deprotonation leads to repulsion Electrostatic Repulsion protonation->repulsion causes high_swelling High Swelling Ratio repulsion->high_swelling results in attraction Reduced Repulsion/ Hydrophobic Attraction deprotonation->attraction causes low_swelling Low Swelling Ratio attraction->low_swelling results in

Caption: Logical relationship of pH effect on the swelling of DMAPAA hydrogels.

crosslinker_effect cluster_high High Concentration cluster_low Low Concentration conc Crosslinker Concentration high_density High Crosslink Density conc->high_density low_density Low Crosslink Density conc->low_density tight_network Tightly Linked Network high_density->tight_network restricted Restricted Chain Mobility tight_network->restricted low_swell Low Swelling Ratio restricted->low_swell loose_network Loosely Linked Network low_density->loose_network free_mobility Greater Chain Mobility loose_network->free_mobility high_swell High Swelling Ratio free_mobility->high_swell

Caption: Effect of crosslinker concentration on hydrogel network structure and swelling ratio.

References

Technical Support Center: Overcoming Poor Solubility of DMAPAA Copolymers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with N,N-dimethylaminopropyl acrylamide (B121943) (DMAPAA) copolymers. It provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges encountered during experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges and questions related to the solubility of DMAPAA copolymers.

Issue 1: My DMAPAA copolymer powder forms clumps or "fish eyes" when I try to dissolve it in water. What is happening and how can I prevent this?

  • Potential Cause: This phenomenon, often referred to as "fish eyes," is due to uneven wetting of the copolymer powder. The outer layer of the powder particles hydrates and swells rapidly, forming a gel-like barrier that prevents water from penetrating to the core of the particle. This is a common issue with many water-soluble acrylamide-based polymers.

  • Troubleshooting Workflow:

    G start Start: 'Fish Eyes' Formation powder_issue Issue: Uneven powder wetting forms gel barrier start->powder_issue gradual_addition Solution 1: Gradual Addition & High-Shear Mixing powder_issue->gradual_addition pre_wetting Solution 2: Pre-wetting with a Non-Solvent powder_issue->pre_wetting dissolved Result: Uniformly Dissolved Solution gradual_addition->dissolved pre_wetting->dissolved

    Caption: Troubleshooting "fish eyes" formation.

  • Suggested Solutions:

    • Gradual Addition & High-Shear Mixing: Slowly sift the DMAPAA copolymer powder into the vortex of a vigorously stirred aqueous solution. This ensures that individual particles are wetted before they can agglomerate. Using a high-shear mixer can be particularly effective.

    • Pre-wetting with a Non-Solvent: Briefly slurry the copolymer powder in a non-solvent like ethanol (B145695) before adding it to the aqueous solution. This helps to disperse the particles and prevent clumping upon contact with water.

Issue 2: The dissolution of my high molecular weight DMAPAA copolymer is extremely slow. How can I accelerate the process?

  • Potential Cause: High molecular weight polymers have long chains that require a significant amount of time to uncoil and become fully hydrated.

  • Suggested Solutions:

    • Optimize Water Temperature: Gently heating the water to a moderate temperature (e.g., 40-60°C) can increase the rate of dissolution. However, avoid excessive heat, as it can lead to polymer degradation.

    • Patience and Continuous Agitation: Dissolving high molecular weight polymers takes time. Ensure continuous, gentle agitation to facilitate the hydration process.

Issue 3: My DMAPAA copolymer is poorly soluble in aqueous buffers at neutral pH. What strategies can I employ to improve its solubility?

  • Potential Cause: The solubility of DMAPAA copolymers is often pH-dependent due to the tertiary amine group in the DMAPAA monomer, which has a pKa around 9.2. At neutral pH, the amine groups are not fully protonated, reducing the polymer's hydrophilicity and water solubility. Additionally, if the copolymer contains hydrophobic co-monomers, this can further decrease its aqueous solubility.

  • Troubleshooting Workflow:

    G start Start: Poor Solubility at Neutral pH cause Cause: Insufficient protonation of tertiary amine groups start->cause ph_adjustment Strategy 1: pH Adjustment (Acidification) cause->ph_adjustment co_solvents Strategy 2: Use of Co-solvents cause->co_solvents salting_out Strategy 3: Salting-Out Effect (for thermo-responsive copolymers) cause->salting_out soluble Result: Improved Solubility ph_adjustment->soluble co_solvents->soluble salting_out->soluble

    Caption: Strategies to improve DMAPAA copolymer solubility.

  • Suggested Solutions:

    • pH Adjustment: Lowering the pH of the aqueous solution will protonate the tertiary amine groups on the DMAPAA units, increasing the polymer's charge and enhancing its solubility in water.[1] For copolymers rich in DMAPAA, adjusting the pH to be acidic can lead to complete solubilization.[2]

    • Use of Co-solvents: Employing a water-miscible organic solvent can decrease the polarity of the aqueous medium, which can improve the solubility of more hydrophobic copolymers.[3] Common co-solvents include ethanol, propylene (B89431) glycol, and PEG 400.[3]

    • Salting-Out Effect: For thermo-responsive DMAPAA copolymers, the addition of certain salts can influence their Lower Critical Solution Temperature (LCST). This "salting-out" effect can be manipulated to achieve dissolution at a desired temperature.[4] The presence of salt can facilitate the dehydration and phase transition of the polymer.[5]

Data Presentation

The solubility of DMAPAA copolymers is highly sensitive to environmental conditions. The following tables summarize the impact of pH and salt concentration on the cloud point (a measure of solubility for thermo-responsive polymers).

Table 1: Effect of pH on the Cloud Point of a P(DMAPMA-co-MMA35) Copolymer

pHCloud Point (°C)
9.9~47
8.7 (in the presence of salt)Observable LCST

Data adapted from a study on a similar copolymer, N-(3-(Dimethylamino)propyl)methacrylamide (DMAPMA) with methyl methacrylate (B99206) (MMA).[4][6]

Table 2: Effect of NaCl Concentration on the Cloud Point of a PDMAPMA Homopolymer at Different pH Values

pHNaCl Concentration (M)Cloud Point (°C)
140~37
130No cloud point observed up to 80°C
120.1~70
120.2~60
120.3~50
110.5~65
111.0~45

Data adapted from a study on PDMAPMA homopolymer.[4]

Experimental Protocols

Protocol 1: Dissolution of DMAPAA Copolymer via pH Adjustment

  • Preparation of Aqueous Buffer: Prepare an aqueous buffer with a pH below the pKa of the DMAPAA tertiary amine group (pKa ≈ 9.2). For example, a phosphate (B84403) or acetate (B1210297) buffer with a pH of 4-5.

  • Initial Dispersion: Weigh the desired amount of DMAPAA copolymer powder.

  • Dissolution: While vigorously stirring the acidic buffer, slowly add the copolymer powder to the vortex of the stirring solution.

  • Agitation: Continue to stir the solution at room temperature until the copolymer is fully dissolved. This may take from 30 minutes to several hours depending on the molecular weight and composition of the copolymer.

  • pH Readjustment (Optional): Once the copolymer is fully dissolved, the pH of the solution can be carefully adjusted upwards if required for the specific application, but be mindful that increasing the pH above the pKa may cause the polymer to precipitate.

Protocol 2: Synthesis of a Water-Soluble DMAPAA-based Copolymer via Free Radical Polymerization

This protocol describes a general method for synthesizing a water-soluble copolymer of DMAPMA with MMA.[6]

  • Materials:

    • N-(3-(Dimethylamino)propyl)methacrylamide (DMAPMA)

    • Methyl methacrylate (MMA)

    • Azobisisobutyronitrile (AIBN) (initiator)

    • Tetrahydrofuran (THF) (solvent)

    • Hexane (for precipitation)

  • Procedure:

    • In a three-necked flask equipped with a magnetic stirrer, dissolve the desired molar ratio of DMAPMA and MMA monomers in THF.

    • Degas the solution by bubbling with nitrogen for approximately 30 minutes under stirring.

    • Add the AIBN initiator (e.g., 0.5 mol% relative to the total monomer concentration).

    • Heat the reaction mixture to 60-70°C under a nitrogen atmosphere and stir overnight.

    • Precipitate the resulting copolymer by adding the reaction mixture to an excess volume of hexane.

    • Filter the precipitated copolymer under vacuum and dry in a vacuum oven at 40°C.

    • Characterize the synthesized copolymer for its composition and molecular weight. The resulting polymer should be soluble in water.[6]

Protocol 3: Determination of the Cloud Point of a Thermo-responsive DMAPAA Copolymer

  • Solution Preparation: Prepare a 1% w/v aqueous solution of the DMAPAA copolymer in the desired buffer and/or salt concentration.

  • Spectrophotometer Setup: Use a UV-Vis spectrophotometer equipped with a temperature controller. Set the wavelength to a value where the polymer solution does not have a strong absorbance (e.g., 500 nm).

  • Heating and Measurement: Place the cuvette with the polymer solution in the spectrophotometer and allow it to equilibrate at a starting temperature below the expected cloud point.

  • Data Collection: Gradually increase the temperature at a controlled rate (e.g., 1°C/minute) and record the optical density (or transmittance) at regular intervals.

  • Cloud Point Determination: The cloud point is the temperature at which a sharp increase in optical density (or decrease in transmittance) is observed, indicating the phase separation of the polymer from the solution. For example, the PDMAPMA homopolymer at pH 14 shows an abrupt increase in optical density above 37°C.[4]

References

Technical Support Center: Long-Term Stability of Acrylamide-Based Polymers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the long-term stability of acrylamide-based polymers.

Frequently Asked Questions (FAQs)

Q1: What are the common visual signs of acrylamide-based polymer degradation in my experiments?

A1: Visual cues of degradation can include a noticeable decrease in the viscosity of your polymer solution, leading to a more watery consistency. You might also observe phase separation, where the polymer and solvent no longer form a homogenous mixture, or the formation of precipitates and gels. For solid polymers, degradation can manifest as discoloration (yellowing) or increased brittleness. In applications like gel electrophoresis, degraded polyacrylamide can lead to poor band resolution and other running defects.[1]

Q2: My polymer solution's viscosity has decreased. What could be the cause?

A2: A reduction in viscosity is a primary indicator of polymer degradation, specifically a decrease in molecular weight. Several factors can contribute to this, including:

  • Hydrolysis: The amide groups on the polymer chain can hydrolyze to carboxyl groups, particularly under acidic or alkaline conditions and at elevated temperatures.[2][3][4]

  • Mechanical Shear: High shear forces, such as those experienced during vigorous stirring, pumping, or flow through narrow capillaries, can physically break the polymer chains.[5][6][7]

  • Thermal Degradation: High temperatures can lead to chain scission and other degradation reactions.[1][8]

  • Photodegradation: Exposure to UV light can initiate free radical reactions that break the polymer backbone.[9][10]

  • Presence of Oxidizing Agents or Metal Ions: These can catalyze degradation reactions.

Q3: How does pH affect the stability of my acrylamide-based polymer?

A3: The pH of the solution plays a critical role in the stability of acrylamide-based polymers, primarily by influencing the rate of hydrolysis. Both acidic and alkaline conditions can accelerate the conversion of amide groups to carboxylate groups.[2][3] Alkaline hydrolysis is generally faster than acidic hydrolysis. This change in functional groups can alter the polymer's properties, including its solubility and viscosity. For instance, at pH values above 9, the viscosity of polyacrylamide can increase initially due to hydrolysis, but prolonged exposure can lead to degradation.[11]

Q4: What are the best practices for storing acrylamide-based polymers to ensure long-term stability?

A4: Proper storage is crucial for maintaining the integrity of your acrylamide-based polymers. Here are some key recommendations:

  • Temperature: Store in a cool, dry place, ideally between 5°C and 30°C.[12] Avoid exposure to high temperatures and direct sunlight.

  • Humidity: Keep in airtight containers to protect from moisture, which can cause clumping and affect solubility.[12][13]

  • Light: Store in opaque containers to prevent photodegradation from UV light.[2]

  • Container Material: Use containers made of compatible materials like polyethylene (B3416737) or stainless steel. Avoid reactive materials such as aluminum or copper.[12]

  • Solution Storage: Polymer solutions are more susceptible to degradation than the dry powder. It is best to prepare solutions fresh. If storage is necessary, keep them refrigerated and protected from light. The shelf life of solutions is significantly shorter than that of the solid polymer; for example, the validity period for anionic polyacrylamide is about two years in solid form but much shorter in solution.[14]

Q5: Can residual monomers or initiators from polymerization affect the long-term stability of the polymer?

A5: Yes, residual components from the polymerization process can impact stability. Unreacted acrylamide (B121943) monomer is a known neurotoxin, and its presence is a safety concern. Residual initiators, such as persulfates, can generate free radicals that initiate degradation reactions, leading to a reduction in the polymer's molecular weight and viscosity over time.[15]

Troubleshooting Guides

Issue 1: Unexpected Changes in Solution Viscosity

If you observe a significant decrease or unexpected fluctuation in the viscosity of your polymer solution, consult the following table and workflow to identify the potential cause and find a solution.

Table 1: Influence of Temperature on the Apparent Viscosity of a 1000 ppm Polyacrylamide Solution

Temperature (°C)Viscosity ChangePotential Reason
20 to 60Significant decreaseIncreased thermal motion of polymer chains and potential for thermal degradation.[8]
> 60Rapid decreaseAccelerated thermal degradation and hydrolysis.[8]

Note: Data synthesized from qualitative descriptions in the cited source.

Table 2: Effect of pH on the Degree of Hydrolysis of Cationic Polyacrylamide (C-PAM) at 25°C

pHTime to Near Complete Charge LossImplication
7Stable (minimal hydrolysis)Neutral pH is generally favorable for stability.
9~120 minutesAlkaline conditions significantly accelerate hydrolysis.[3]

Note: Data extracted from a study on C-PAM hydrolysis.[3]

Caption: Troubleshooting workflow for viscosity changes.

Issue 2: Polymer Degradation Pathways

Understanding the mechanisms of degradation is key to preventing them. The following diagrams illustrate the primary chemical pathways of polyacrylamide degradation.

Hydrolysis cluster_acid Acid-Catalyzed Hydrolysis cluster_alkaline Alkaline-Catalyzed Hydrolysis PAM_acid Polyacrylamide (-CONH2) ProtonatedAmide Protonated Amide (-CONH3+) PAM_acid->ProtonatedAmide + H3O+ CarboxylicAcid Poly(acrylic acid) (-COOH) + NH4+ ProtonatedAmide->CarboxylicAcid + H2O PAM_alkaline Polyacrylamide (-CONH2) Intermediate Tetrahedral Intermediate PAM_alkaline->Intermediate + OH- Carboxylate Polyacrylate (-COO-) + NH3 Intermediate->Carboxylate

Caption: Acid and alkaline hydrolysis of polyacrylamide.

DegradationPathways cluster_thermal Thermal Degradation cluster_photo Photodegradation cluster_mechanical Mechanical Degradation PAM Polyacrylamide Chain ThermalRadicals Polymer Radicals PAM->ThermalRadicals PhotoRadicals Excited State -> Radicals PAM->PhotoRadicals ChainScission_M Chain Scission PAM->ChainScission_M Heat High Temperature Heat->PAM ChainScission_T Chain Scission ThermalRadicals->ChainScission_T ReducedMW Reduced Molecular Weight & Viscosity Loss ChainScission_T->ReducedMW UV UV Light UV->PAM ChainScission_P Chain Scission PhotoRadicals->ChainScission_P ChainScission_P->ReducedMW Shear High Shear Force Shear->PAM ChainScission_M->ReducedMW StabilityStudyWorkflow Start Define Stability Study Parameters (Polymer, Conditions, Duration) Prep Prepare Polymer Solutions Start->Prep InitialAnalysis Initial Characterization (t=0) (Viscosity, MW, Hydrolysis) Prep->InitialAnalysis Aging Age Samples under Controlled Conditions (e.g., Elevated Temperature) InitialAnalysis->Aging Sampling Collect Samples at Pre-defined Time Intervals Aging->Sampling t = t1, t2, t3... Analysis Analyze Samples (Viscosity, MW, Hydrolysis) Sampling->Analysis Analysis->Sampling Continue until end of study Data Collect and Analyze Data Analysis->Data Report Report Findings Data->Report

References

Validation & Comparative

A Head-to-Head Comparison of Poly(DMAPAA) and Polyethyleneimine (PEI) for Gene Transfection

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of non-viral gene delivery, cationic polymers have emerged as a promising alternative to viral vectors, offering advantages such as lower immunogenicity and greater ease of production. Among the most studied and utilized cationic polymers are polyethyleneimine (PEI) and, more recently, poly(N,N-dimethylaminopropyl acrylamide) [Poly(DMAPAA)]. This guide provides an objective comparison of their performance in gene transfection, supported by experimental data, detailed protocols, and visual workflows to aid researchers in selecting the optimal vector for their specific needs.

Overview of the Contenders

Polyethyleneimine (PEI) is often considered the "gold standard" for polymeric transfection reagents due to its high cationic charge density, which allows for efficient condensation of negatively charged DNA into nanoparticles (polyplexes).[1] Available in both linear and branched forms, PEI's high transfection efficiency is largely attributed to its "proton sponge" effect, which facilitates endosomal escape.[2] However, the high cationic charge also contributes to significant cytotoxicity, a major drawback for its clinical application.[2]

Poly(N,N-dimethylaminopropyl acrylamide) [Poly(DMAPAA)] , and its close structural analog poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA), are newer generation cationic polymers.[2] They also possess tertiary amine groups that can be protonated to enable DNA complexation and endosomal escape.[2] Generally, Poly(DMAPAA)/PDMAEMA is reported to exhibit lower cytotoxicity compared to PEI, but its transfection efficiency can be highly dependent on its molecular weight and architecture (linear vs. branched or star-shaped).[3][4]

Performance Comparison: Transfection Efficiency and Cytotoxicity

The selection of a transfection reagent is often a trade-off between achieving high gene expression and maintaining cell health. The following tables summarize quantitative data from comparative studies on the transfection efficiency and cytotoxicity of PEI and PDMAEMA.

Table 1: Comparative Transfection Efficiency

Cell LinePolymerN/P Ratio*Transfection Efficiency (Relative Luciferase Units unless specified)Source
B16F10 Reducible PDMAEMA15-25~3-4 fold higher than non-reducible PDMAEMA[5]
PEI15-25~10-20 fold higher than reducible PDMAEMA[5]
Panc-1 PDMAEMA5-20Comparable to PEI[5]
PEI10Comparable to PDMAEMA[5]
MiaPaCa-2 PDMAEMA5-20Comparable to PEI[5]
PEI10Comparable to PDMAEMA[5]
HEK293 Branched PEI (25 kDa)10~1.0 x 10^11 RLU/mg protein[6]
Linear PEI (22 kDa)10~5.0 x 10^9 RLU/mg protein[6]
COS-7 Branched PEI (25 kDa)10~2.5 x 10^9 RLU/mg protein[6]
Linear PEI (22 kDa)10~1.0 x 10^9 RLU/mg protein[6]
HeLa Branched PEI (25 kDa)10~4.0 x 10^7 RLU/mg protein[6]
Linear PEI (22 kDa)10~2.0 x 10^7 RLU/mg protein[6]
Jurkat Sunflower pDMAEMA40~50% GFP positive cells[1]
Comb pDMAEMA60~40% GFP positive cells[1]
Linear pDMAEMA60~10% GFP positive cells[1]
Branched PEI20~10% GFP positive cells[1]

*N/P ratio: The molar ratio of nitrogen atoms in the polymer to phosphate (B84403) groups in the DNA.

Table 2: Comparative Cytotoxicity

Cell LinePolymerConcentration (µg/mL)Cell Viability (%)Source
MiaPaCa-2 Reducible PDMAEMA (13 kDa)20~80%[5]
Non-reducible PDMAEMA (13 kDa)20~60%[5]
Reducible PDMAEMA (26 kDa)20~70%[5]
Non-reducible PDMAEMA (26 kDa)20~35%[5]
COS-7 PEHO-g-PDMAEMA20>80%[4]
PDMAEMA20~60%[4]
PEI20~40%[4]
Jurkat Sunflower & Comb pDMAEMAVarious>90%[1]

Experimental Workflows and Mechanisms

To provide a clearer understanding of the processes involved, the following diagrams illustrate the typical experimental workflow for gene transfection and the proposed mechanism of polyplex entry into a cell.

G cluster_prep Polyplex Formation cluster_transfection Cell Transfection cluster_analysis Post-Transfection Analysis p1 Dilute Plasmid DNA in serum-free medium p3 Combine and Incubate (15-30 min at RT) to form Polyplexes p1->p3 p2 Dilute Cationic Polymer (PEI or Poly(DMAPAA)) in serum-free medium p2->p3 t2 Add Polyplex solution dropwise to cells p3->t2 t1 Seed cells in plate (24h prior, ~70-80% confluency) t1->t2 t3 Incubate (4-6 hours) t2->t3 t4 Replace with fresh complete medium t3->t4 a1 Incubate for 24-72 hours for gene expression t4->a1 a2 Assay for Transfection Efficiency (e.g., Luciferase, GFP) a1->a2 a3 Assay for Cytotoxicity (e.g., MTT, LDH) a1->a3

Caption: General workflow for cationic polymer-mediated gene transfection.

G polyplex Cationic Polyplex (Polymer+DNA) endocytosis Endocytosis polyplex->endocytosis 1. Binding cell_membrane Cell Membrane endosome Endosome endocytosis->endosome 2. Internalization proton_sponge Proton Sponge Effect (H+ influx, Cl- influx) endosome->proton_sponge 3. Acidification escape Endosomal Escape proton_sponge->escape 4. Rupture cytoplasm Cytoplasm escape->cytoplasm nucleus Nucleus cytoplasm->nucleus 5. DNA release & Nuclear Entry transcription Transcription & Translation nucleus->transcription protein Therapeutic Protein transcription->protein 6. Protein Expression

Caption: Mechanism of cationic polyplex entry and gene expression.

Detailed Experimental Protocols

Accurate and reproducible results depend on meticulous adherence to experimental protocols. Below are standardized methods for key assays mentioned in this guide.

Gene Transfection Protocol (using PEI as an example)

This protocol is a general guideline and should be optimized for specific cell lines and plasmids.

  • Cell Seeding: 24 hours prior to transfection, seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Polyplex Preparation:

    • In a sterile tube, dilute 2 µg of plasmid DNA into 100 µL of serum-free medium (e.g., Opti-MEM).

    • In a separate sterile tube, dilute PEI (1 mg/mL stock) into 100 µL of serum-free medium. The amount of PEI will depend on the desired N/P ratio (a common starting point is a 1:3 ratio of µg DNA to µg PEI).

    • Add the diluted PEI solution to the diluted DNA solution, mix gently by pipetting, and incubate at room temperature for 20 minutes to allow for polyplex formation.

  • Transfection:

    • Gently add the 200 µL polyplex solution dropwise to the cells in the 6-well plate.

    • Gently rock the plate to ensure even distribution.

    • Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.

  • Post-Transfection:

    • After the incubation period, remove the medium containing the polyplexes and replace it with 2 mL of fresh, complete (serum-containing) growth medium.

    • Return the plate to the incubator and culture for 24-72 hours before analysis.

Cytotoxicity Assessment: MTT Assay

The MTT assay measures cell metabolic activity, which is an indicator of cell viability.

  • Plate Cells: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Treat Cells: Expose cells to the transfection polyplexes as described in the transfection protocol. Include untreated cells as a negative control and cells treated with a lysis solution as a positive control for cytotoxicity.

  • Add MTT Reagent: After the desired incubation period (e.g., 24 hours post-transfection), remove the old medium and add 100 µL of fresh medium and 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

  • Incubate: Incubate the plate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilize Formazan: After incubation, add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Measure Absorbance: Gently shake the plate for 15 minutes to dissolve the crystals and then measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control cells.

Transfection Efficiency Quantification: Luciferase Assay

This assay is used when the transfected plasmid contains a luciferase reporter gene.

  • Prepare Cell Lysate: 24-48 hours post-transfection, wash the cells with PBS and then add 1x Passive Lysis Buffer to each well.

  • Lyse Cells: Incubate the plate on a rocking platform for 15 minutes at room temperature.

  • Perform Assay:

    • Transfer 20 µL of the cell lysate to a white-walled 96-well luminometer plate.

    • Add 100 µL of Luciferase Assay Reagent to each well.

    • Immediately measure the luminescence using a luminometer.

  • Normalize Data: Luminescence is typically reported as Relative Light Units (RLU) and can be normalized to the total protein concentration in the lysate (determined by a BCA or Bradford assay) to account for differences in cell number.

Conclusion and Recommendations

The choice between Poly(DMAPAA) and PEI for gene transfection is highly application-dependent.

  • PEI remains a potent and cost-effective transfection reagent, particularly the branched 25 kDa version, often yielding high transfection efficiencies across a variety of cell lines.[6] Its primary limitation is its significant cytotoxicity.[4] It is well-suited for proof-of-concept studies in robust cell lines where maximal gene expression is the primary goal and some cell death is tolerable.

  • Poly(DMAPAA)/PDMAEMA presents a less toxic alternative.[4] While its transfection efficiency can be lower than PEI, especially for linear architectures, newer formulations like star-shaped PDMAEMA show promise, achieving efficiencies comparable to branched PEI with better cell viability.[3] This makes it a more suitable candidate for applications involving sensitive primary cells or when long-term cell health is crucial.

For optimal results, researchers should empirically determine the best polymer, molecular weight, architecture, and N/P ratio for their specific cell type and experimental goals. The detailed protocols and comparative data provided in this guide serve as a foundational resource for navigating these choices in the dynamic field of non-viral gene delivery.

References

A Comparative Guide to DMAPAA and Chitosan Hydrogels for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a suitable hydrogel is a critical determinant in the efficacy of drug delivery systems. This guide provides a comprehensive comparison of two prominent hydrogels: the synthetic, stimuli-responsive N,N-dimethylaminopropyl acrylamide (B121943) (DMAPAA) hydrogel and the natural, biodegradable chitosan (B1678972) hydrogel. By presenting key performance data, detailed experimental protocols, and illustrative diagrams, this document aims to equip researchers with the necessary information to make informed decisions for their specific drug delivery applications.

At a Glance: Key Properties of DMAPAA and Chitosan Hydrogels

PropertyDMAPAA HydrogelChitosan Hydrogel
Origin SyntheticNatural (derived from chitin)
Biocompatibility Generally considered biocompatible.[1]Excellent biocompatibility and biodegradable.[2][3]
Stimuli-Responsiveness pH and temperature-sensitive.[4][5]pH-sensitive.[6][7][8][9]
Mechanical Strength Tunable, can exhibit a range of mechanical properties.Mechanical properties are dependent on the degree of deacetylation and crosslinking.
Drug Release Mechanism Primarily diffusion-controlled, modulated by swelling/shrinking in response to stimuli.[10]Diffusion, swelling, and degradation-controlled release.[2]

Performance Data: A Quantitative Comparison

To facilitate a direct comparison, the following tables summarize key quantitative data for both DMAPAA and chitosan hydrogels. It is important to note that properties can vary significantly based on the specific synthesis parameters (e.g., crosslinker concentration, polymer molecular weight).

Table 1: Mechanical Properties
ParameterDMAPAA HydrogelChitosan Hydrogel (Glutaraldehyde Crosslinked)
Young's Modulus (kPa) 20 - 160 (for polyacrylamide-based hydrogels)[11]~120 (swollen state)[12]
Compressive Modulus (kPa) ~1393 N/m (stiffness for a PDA-SA-PAM hydrogel)[13]0.01 - 0.02 MPa (Storage Modulus)[4]
Tensile Strength (kPa) 165.7 ± 18.7 (for a photodegradable hydrogel)[5]37 (swollen at pH 6.8)[14]

Note: Data for DMAPAA hydrogels are often reported for copolymers. The provided values for polyacrylamide-based hydrogels can serve as a relevant reference.

Table 2: Swelling Behavior
ConditionDMAPAA Hydrogel (Swelling Ratio)Chitosan Hydrogel (Swelling Ratio/%)
Acidic pH (e.g., pH < 5) Increases significantly at lower pH.[15][16]High swelling (e.g., up to 350%).[7][8]
Neutral pH (e.g., pH 7) Swelling is generally lower than in acidic conditions.[17]Lower swelling compared to acidic pH.[7][9]
Basic pH (e.g., pH > 7) Swelling decreases.[18]Minimal swelling.[7][9]
Table 3: Drug Loading and Release (Model Drug: 5-Fluorouracil)
ParameterDMAPAA HydrogelChitosan Hydrogel
Drug Loading Efficiency (%) Data not readily available for neat DMAPAA hydrogels.Can be high, for example, a study with MeHA-NIPA-1 hydrogel showed 85.2 ± 2.1%.[6]
Release Profile Typically exhibits sustained release, with kinetics influenced by environmental stimuli.Sustained release over extended periods (e.g., up to one month in some formulations).[9] Release kinetics often follow Fickian diffusion.[6][19]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of new studies.

Synthesis of Hydrogels

1. DMAPAA Hydrogel Synthesis (Free Radical Polymerization)

  • Materials: N,N-dimethylaminopropyl acrylamide (DMAPAA) monomer, N,N'-methylenebis(acrylamide) (MBAA) as a crosslinker, ammonium (B1175870) persulfate (APS) as an initiator, and deionized water.

  • Procedure:

    • Prepare an aqueous solution of DMAPAA and MBAA at the desired concentrations.

    • Purge the solution with nitrogen gas for 30 minutes to remove dissolved oxygen.

    • Add the APS initiator to the solution and mix thoroughly.

    • Pour the solution into a mold (e.g., between two glass plates with a spacer).

    • Allow the polymerization to proceed at a controlled temperature (e.g., 60°C) for several hours.

    • After polymerization, carefully remove the hydrogel from the mold and wash it extensively with deionized water to remove any unreacted monomers and initiator.

2. Chitosan Hydrogel Synthesis (Glutaraldehyde Crosslinking)

  • Materials: Chitosan powder, acetic acid, glutaraldehyde (B144438) (GA) solution, and deionized water.

  • Procedure:

    • Dissolve chitosan powder in an aqueous acetic acid solution (e.g., 1% v/v) with continuous stirring to form a homogenous solution.[8]

    • Filter the chitosan solution to remove any undissolved particles.

    • Add the glutaraldehyde solution dropwise to the chitosan solution while stirring. The concentration of GA will determine the crosslinking density.[8]

    • Continue stirring for a specified period (e.g., 30 minutes) to ensure uniform crosslinking.

    • Cast the resulting solution into a petri dish or a suitable mold and allow it to dry at room temperature to form the hydrogel film.[8]

    • Wash the crosslinked hydrogel thoroughly with deionized water to remove any unreacted glutaraldehyde.

In Vitro Drug Release Study
  • Procedure:

    • Load the hydrogel samples with the desired drug by soaking them in a drug solution of known concentration for a specified period until equilibrium is reached.

    • Blot the surface of the drug-loaded hydrogels to remove excess drug solution.

    • Immerse each hydrogel sample in a known volume of release medium (e.g., phosphate-buffered saline, PBS, at a specific pH) in a container.

    • Place the containers in a shaking incubator at a constant temperature (e.g., 37°C).[17][20]

    • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.[17][20]

    • Analyze the concentration of the drug in the withdrawn samples using a suitable analytical technique, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).[17][21][22]

    • Calculate the cumulative percentage of drug released over time.

Cytotoxicity Assay (MTT Assay)
  • Procedure:

    • Prepare hydrogel extracts by incubating the sterilized hydrogel samples in a cell culture medium for 24-72 hours.

    • Seed a specific cell line (e.g., L929 fibroblasts) in a 96-well plate and allow them to adhere overnight.[7]

    • Remove the culture medium and replace it with the prepared hydrogel extracts at various concentrations.[23]

    • Incubate the cells with the extracts for a specified period (e.g., 24, 48, or 72 hours).[7][23]

    • After incubation, remove the extracts and add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.[7][24]

    • Living cells will reduce the MTT to formazan (B1609692) crystals. Solubilize the formazan crystals by adding a suitable solvent (e.g., DMSO or isopropanol).[7]

    • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.[7]

    • Calculate the cell viability as a percentage relative to the control cells (cells cultured in medium without hydrogel extract).

Visualizing the Concepts

To better understand the underlying mechanisms and workflows, the following diagrams are provided.

DMAPAA_pH_Response cluster_acidic Low pH (Acidic) cluster_basic High pH (Basic) Acidic DMAPAA Hydrogel Protonated Amine Groups (-NH+(CH3)2) Electrostatic Repulsion Swollen State Basic DMAPAA Hydrogel Deprotonated Amine Groups (-N(CH3)2) Reduced Repulsion Collapsed State Acidic->Basic Increase pH Basic->Acidic Decrease pH

Figure 1: pH-responsive behavior of DMAPAA hydrogels.

Chitosan_Formation Chitosan Chitosan Chains (-NH2 groups) Crosslinked Crosslinked Chitosan Hydrogel (Imine Bonds -CH=N-) Chitosan->Crosslinked Crosslinking GA Glutaraldehyde (CHO-R-CHO) GA->Crosslinked

Figure 2: Chemical crosslinking of chitosan with glutaraldehyde.

Drug_Release_Workflow Start Drug-Loaded Hydrogel Immersion Immerse in Release Medium (e.g., PBS at 37°C) Start->Immersion Sampling Sample Aliquots at Predetermined Timepoints Immersion->Sampling Sampling->Immersion Replenish Medium Analysis Analyze Drug Concentration (UV-Vis or HPLC) Sampling->Analysis Calculation Calculate Cumulative Drug Release (%) Analysis->Calculation End Drug Release Profile Calculation->End

References

A Comparative Guide to the Biocompatibility of Poly(DMAPAA) and Alternative Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biocompatibility of poly(N,N-dimethylaminopropyl acrylamide) (poly(DMAPAA)) with three alternative polymers commonly used in biomedical applications: poly(N-(2-hydroxypropyl)methacrylamide) (poly(HPMA)), poly(poly(ethylene glycol) methyl ether methacrylate) (poly(PEGMA)), and poly(glycerol monomethacrylate) (poly(GMA)). The selection of a biocompatible polymer is a critical determinant in the success of drug delivery systems and medical devices, directly impacting their safety and efficacy. This guide summarizes key biocompatibility data from in vitro studies and outlines the experimental protocols for the cited assays.

Comparative Analysis of Biocompatibility

The biocompatibility of these polymers is primarily assessed through cytotoxicity and hemolysis assays. The following tables summarize the available quantitative data for each polymer. It is important to note that direct comparative studies under identical experimental conditions are limited, and thus the data should be interpreted with consideration of the varying methodologies.

Cytotoxicity Assessment

Cytotoxicity is a critical indicator of a material's potential to cause cell death. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability. In this assay, metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals, and the amount of formazan produced is proportional to the number of viable cells.[1][2][3][4][5]

PolymerCell LineConcentrationCell Viability (%)Citation
Poly(DMAPAA) Data not available in initial search---
Poly(HPMA) MDA-MB-2310.9 mg/mL~88%[6]
Poly(HPMA) U87MG and CP-Aup to 1.0 mg/mL>95%[7]
Poly(PEGMA) HeLa and L929Varies (IC50)See original study[8]
Poly(PEGMA)-based hydrogels ATDC525% v/v>70%[9][10]
Poly(GMA) Human Dermal Fibroblasts1 mg/mL (as coating)~100%[11][12]
Poly(GMA) (hydrolyzed) Human Dermal Fibroblasts1 mg/mL (as coating)~87%[11][12]

Note: The cytotoxicity of poly(DMAPAA) could not be quantitatively determined from the initial search results. The available data for the alternative polymers suggest generally good cytocompatibility, with cell viability remaining high at the tested concentrations.

Hemocompatibility: Hemolysis Assay

Hemolysis assays are performed to evaluate the extent to which a material damages red blood cells (RBCs), leading to the release of hemoglobin.[2][3] The percentage of hemolysis is a key parameter for assessing the blood compatibility of materials intended for intravenous applications. According to the ASTM F756 standard, a hemolysis percentage between 2% and 5% is considered slightly hemolytic, while values below 2% are deemed non-hemolytic.[12]

PolymerConcentrationHemolysis (%)Citation
Poly(DMAPAA) Data not available in initial search--
Poly(HPMA) Not specifiedLow[11]
Poly(HPMA)-Cy5.5 conjugate Not specifiedNegligible[13][14]
Poly(PEGMA) Data not available in initial search--
Poly(GMA) Data not available in initial search--

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of biocompatibility studies. Below are the standard protocols for the MTT cytotoxicity assay and the in vitro hemolysis assay.

MTT Cytotoxicity Assay Protocol

This protocol is a standard procedure for assessing cell viability in response to a test material.[15][16][17][18]

MTT_Assay_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_assay Assay cluster_analysis Analysis A Seed cells in a 96-well plate B Incubate for 24 hours to allow cell attachment A->B D Replace culture medium with medium containing the test polymer B->D C Prepare different concentrations of the test polymer E Incubate for a specified period (e.g., 24, 48, or 72 hours) D->E F Add MTT solution to each well E->F G Incubate for 2-4 hours to allow formazan crystal formation F->G H Add solubilization solution (e.g., DMSO) to dissolve formazan crystals G->H I Measure absorbance at 570 nm using a microplate reader H->I J Calculate cell viability relative to untreated control cells I->J Hemolysis_Assay_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis A Collect fresh human or animal blood with anticoagulant B Centrifuge to separate red blood cells (RBCs) A->B C Wash RBCs with phosphate-buffered saline (PBS) B->C D Prepare a diluted RBC suspension C->D F Mix the polymer solution with the RBC suspension D->F E Prepare different concentrations of the test polymer in PBS E->F G Incubate at 37°C for a specified time (e.g., 2-4 hours) F->G I Centrifuge the samples to pellet intact RBCs G->I H Include positive (e.g., Triton X-100) and negative (PBS) controls J Collect the supernatant I->J K Measure the absorbance of hemoglobin in the supernatant at 540 nm J->K L Calculate the percentage of hemolysis K->L NFkB_Pathway cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Polymer Polymer Interaction IKK IKK Complex Polymer->IKK Activation IkB_NFkB IκB NF-κB IKK->IkB_NFkB Phosphorylation IkB IκB NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocation IkB_NFkB->NFkB IκB Degradation DNA DNA NFkB_n->DNA Gene Inflammatory Gene Transcription DNA->Gene MAPK_Pathway cluster_stimulus Stimulus cluster_cascade Kinase Cascade cluster_response Cellular Response Biomaterial Biomaterial Interaction MAPKKK MAPKKK Biomaterial->MAPKKK Activation MAPKK MAPKK MAPKKK->MAPKK Phosphorylation MAPK MAPK MAPKK->MAPK Phosphorylation Response Proliferation, Differentiation, Apoptosis MAPK->Response TGFb_Pathway cluster_ligand Ligand Binding cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β Receptor Type II Type I TGFb->Receptor Binding SMAD23 SMAD2/3 Receptor->SMAD23 Phosphorylation SMAD_complex SMAD2/3 SMAD4 SMAD23->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex SMAD_n SMAD Complex SMAD_complex->SMAD_n Translocation DNA DNA SMAD_n->DNA Gene Gene Transcription (e.g., Collagen) DNA->Gene PI3K_Akt_Pathway cluster_stimulus Stimulus cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Response GrowthFactor Growth Factor / Biomaterial Interaction Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Binding PI3K PI3K Receptor->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activation Downstream Downstream Effectors Akt->Downstream Response Cell Survival, Growth, Proliferation Downstream->Response

References

Efficacy of DMAPAA flocculants compared to polyacrylamide

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Efficacy of DMAPAA-based Flocculants and Polyacrylamide

This guide provides an objective comparison of the flocculation efficacy of N,N-dimethyl-N-(acrylamidopropyl)-N-(3-sulfopropyl)ammonium betaine (B1666868) (DMAPAA)-based flocculants and traditional polyacrylamide (PAM) flocculants. The information presented is intended for researchers, scientists, and drug development professionals involved in separation and purification processes.

Introduction to Flocculants

Flocculation is a critical process in solid-liquid separation, where fine, suspended particles in a liquid are aggregated into larger, more easily settleable or filterable flocs. This is achieved through the addition of flocculants, which are typically long-chain polymers.

Polyacrylamide (PAM) is a widely used synthetic polymer flocculant. Its effectiveness stems from its long-chain structure, which can bridge between particles, and its functional groups that can be tailored to be anionic, cationic, or non-ionic to suit different types of suspended solids.[1][2] The primary flocculation mechanisms for PAM are bridging and charge neutralization.[1][2]

DMAPAA-based flocculants are a newer class of zwitterionic or cationic polymers. They are synthesized from monomers like dimethylamino propylmethacrylamide (DMAPMA). These flocculants are noted for their potential for high charge density and specific interactions with certain types of suspended matter, such as in oily wastewater.

Flocculation Performance Comparison

Direct comparative studies providing extensive quantitative data for a standard DMAPAA-based flocculant and polyacrylamide under identical conditions are limited. However, a study comparing starch-grafted poly(N,N-dimethylacrylamide) (St-g-PDMA), a polymer structurally similar to a DMAPAA-based flocculant, with starch-grafted polyacrylamide (St-g-PAM) provides valuable insights into their relative performance in treating mineral suspensions.

Performance MetricSt-g-PDMA (DMAPAA analogue)St-g-PAM (Polyacrylamide)Wastewater TypeReference
Optimal Dosage for Turbidity Removal LowerHigher1.0 wt% Bentonite Suspension[3]
Maximum Turbidity Removal (%) HigherLower1.0 wt% Bentonite Suspension[3]
Optimal Dosage for Turbidity Removal LowerHigher1.0 wt% Coal Suspension[3]
Maximum Turbidity Removal (%) HigherLower1.0 wt% Coal Suspension[3]
Optimal Dosage for Color Removal HigherLower10 wt% Malachite Green Solution[3]
Maximum Color Removal (%) LowerHigher10 wt% Malachite Green Solution[3]

Note: The data above is derived from a comparative study of starch-grafted copolymers and may not be fully representative of the performance of pure DMAPAA-based polymers versus pure polyacrylamide.

In a separate study on a novel flocculant (PMAP) synthesized from dimethylamino propylmethacrylamide (DMAPMA), an oil removal rate of over 75% was achieved at a dosage of 150 mg/L in produced liquids with varying crude oil emulsion content. This performance was reported to be better than that of conventional cationic flocculants.[4]

For cationic polyacrylamide (CPAM), one study found that for kaolin (B608303) wastewater, an optimal dosage of 5.83 mg/L resulted in a final turbidity of 6.24 NTU.[1]

Experimental Protocols

The following is a representative experimental protocol for evaluating and comparing the performance of flocculants using a standard jar test apparatus.

1. Preparation of Flocculant Stock Solutions:

  • Accurately weigh a specific amount of the dry flocculant (e.g., 1.0 g).

  • Slowly add the flocculant powder to a vortex of deionized water in a beaker with continuous stirring to prevent the formation of agglomerates.

  • Continue stirring until the flocculant is completely dissolved. The dissolution time can vary depending on the polymer's molecular weight.

  • Dilute the stock solution to the desired concentration (e.g., 0.1% w/v) for use in the jar tests.

2. Jar Test Procedure:

  • Fill a series of beakers (typically 6) with a known volume of the wastewater sample (e.g., 500 mL).

  • Place the beakers in the jar test apparatus.

  • Begin rapid stirring at a high speed (e.g., 200-300 rpm).

  • Add varying dosages of the flocculant stock solution to each beaker.

  • Continue the rapid mix for a short period (e.g., 1-2 minutes) to ensure uniform dispersion of the flocculant.

  • Reduce the stirring speed to a slow mix (e.g., 30-40 rpm) for a longer period (e.g., 15-20 minutes) to promote floc formation and growth.

  • Stop stirring and allow the flocs to settle for a predetermined time (e.g., 30 minutes).

  • Carefully collect supernatant samples from a fixed depth below the surface of each beaker.

  • Analyze the supernatant for relevant parameters such as turbidity, suspended solids, and/or chemical oxygen demand (COD).

3. Data Analysis:

  • Calculate the percentage removal of the parameter of interest for each flocculant dosage.

  • Plot the percentage removal versus the flocculant dosage to determine the optimal dosage.

  • Observe and record the floc size, structure, and settling characteristics in each beaker.

Signaling Pathways and Experimental Workflows

Flocculation Mechanism:

The primary mechanisms by which polymer flocculants function are bridging and charge neutralization.

Flocculation_Mechanism cluster_pam Polyacrylamide (PAM) Mechanism cluster_dmapaa DMAPAA-based Flocculant Mechanism PAM_Bridging Bridging Flocs Large, Settlable Flocs PAM_Bridging->Flocs PAM_Charge_Neutralization Charge Neutralization PAM_Charge_Neutralization->Flocs DMAPAA_Charge_Neutralization Strong Charge Neutralization (Cationic/Zwitterionic) DMAPAA_Charge_Neutralization->Flocs DMAPAA_Bridging Bridging DMAPAA_Bridging->Flocs Suspended_Particles Suspended Particles (Negatively Charged) Suspended_Particles->PAM_Bridging Adsorption Suspended_Particles->PAM_Charge_Neutralization Electrostatic Interaction Suspended_Particles->DMAPAA_Charge_Neutralization Strong Electrostatic Interaction Suspended_Particles->DMAPAA_Bridging Adsorption

Caption: Flocculation mechanisms of PAM and DMAPAA-based flocculants.

Experimental Workflow for Flocculant Comparison:

A typical workflow for comparing the efficacy of different flocculants is illustrated below.

Experimental_Workflow Start Start: Wastewater Sample Flocculant_Prep Prepare Flocculant Stock Solutions (DMAPAA & PAM) Start->Flocculant_Prep Jar_Test Jar Test (Varying Dosages) Start->Jar_Test Flocculant_Prep->Jar_Test Settling Flocculation & Settling Jar_Test->Settling Sampling Supernatant Sampling Settling->Sampling Analysis Analysis (Turbidity, COD, etc.) Sampling->Analysis Data_Comparison Data Comparison & Optimal Dosage Determination Analysis->Data_Comparison End End: Comparative Efficacy Report Data_Comparison->End

Caption: Standard workflow for comparative flocculant efficacy testing.

Conclusion

Based on the available data, DMAPAA-based flocculants, and their analogues like PDMA, show promise for being more effective than traditional polyacrylamide in certain applications, particularly in the treatment of mineral and oily wastewater, often requiring a lower dosage to achieve higher turbidity removal.[3][4] However, for applications such as color removal from dye solutions, polyacrylamide-based flocculants may exhibit superior performance.[3]

The choice between a DMAPAA-based flocculant and polyacrylamide will ultimately depend on the specific characteristics of the wastewater, including the nature of the suspended solids, the pH, and the presence of other contaminants. It is crucial to conduct thorough experimental evaluations, such as jar tests, to determine the most effective flocculant and the optimal operating conditions for each specific application.

References

A Comparative Guide to the In Vitro Cytotoxicity of DMAPAA-Based Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro cytotoxicity of materials based on N,N-dimethyl-2-aminophenyl)acetic acid (DMAPAA). As direct and comprehensive cytotoxic data for DMAPAA-based materials is limited in publicly available literature, this guide leverages data from structurally similar cationic polymers, primarily poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA), to provide a comparative framework. This approach is based on the shared presence of tertiary amine groups which are known to influence cytotoxicity. The data presented herein is intended to serve as a reference point for researchers engaged in the development and evaluation of DMAPAA-based materials for biomedical applications.

Comparative Cytotoxicity Data

The following table summarizes the in vitro cytotoxicity of various cationic polymers, including data that can be used as a proxy for DMAPAA-based materials, against different cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of cytotoxicity, representing the concentration of a substance required to inhibit a biological process by 50%. Lower IC50 values indicate higher cytotoxicity.

MaterialCell LineAssayIC50 (µg/mL)Key Findings
PDMAEMA (as a proxy for DMAPAA-based homopolymers) COS-7MTTVaries with molecular weightCytotoxicity is dose-dependent and increases with higher polymer concentrations.[1]
PDMAEMA MiaPaCaMTT~20-40 (for Mn = 26,000 g/mol )Higher molecular weight PDMAEMA showed greater toxicity.[2]
Reducible PDMAEMA (rPDMAEMA) MiaPaCaMTT~40-80Introduction of reducible disulfide bonds in the polymer backbone significantly reduced cytotoxicity compared to non-reducible PDMAEMA.[2]
PDMAEMA-co-MMA (20 mol % MMA) COS-7, OVCAR-3Not specifiedNot specifiedCopolymerization with methyl methacrylate (B99206) (MMA) substantially increased cytotoxicity compared to PDMAEMA homopolymer.[3]
PDMAEMA-co-NVP (54 mol % NVP) COS-7, OVCAR-3Not specifiedNot specifiedCopolymerization with N-vinyl-pyrrolidone (NVP) led to decreased cytotoxicity compared to PDMAEMA homopolymer.[3]
CSMA-modified PDMAEMA HEK 293T, U87Not specifiedNot specifiedCopolymers of PDMAEMA with methacrylated chondroitin (B13769445) sulfate (B86663) (CSMA) showed significantly improved cell viability compared to PDMAEMA alone.[4]

Experimental Protocols

The most common method for assessing the in vitro cytotoxicity of polymeric materials is the MTT assay.

MTT Cytotoxicity Assay Protocol

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5]

1. Cell Seeding:

  • Seed cells in a 96-well plate at a density of 1x10⁴ cells per well in 100 µL of complete culture medium.[6]

  • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell adherence.[6]

2. Treatment with Test Material:

  • Prepare a series of dilutions of the DMAPAA-based material (or other test polymers) in a culture medium.

  • Remove the old medium from the wells and add 100 µL of the prepared dilutions of the test material to the respective wells.

  • Include a negative control (cells with culture medium only) and a positive control (cells with a known cytotoxic agent).

  • Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

3. MTT Addition and Incubation:

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[7]

  • Incubate the plate for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by metabolically active cells.[5][6][7]

4. Solubilization of Formazan Crystals:

  • Carefully remove the medium containing MTT from each well.

  • Add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide (B87167) (DMSO) or a solution of 40% DMF in 2% glacial acetic acid with 16% SDS, pH 4.7) to each well to dissolve the purple formazan crystals.[6][8]

5. Absorbance Measurement:

  • Shake the plate gently on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[7]

6. Data Analysis:

  • Calculate the percentage of cell viability for each concentration of the test material using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100

  • Plot the cell viability against the concentration of the test material to determine the IC50 value.

Visualizations

Experimental_Workflow_MTT_Assay cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding 1. Seed Cells in 96-well plate treatment_prep 2. Prepare Material Dilutions add_treatment 3. Add Material to Cells treatment_prep->add_treatment incubation_24h 4. Incubate (24-72h) add_treatment->incubation_24h add_mtt 5. Add MTT Solution incubation_24h->add_mtt incubation_4h 6. Incubate (4h) add_mtt->incubation_4h add_solubilizer 7. Add Solubilization Solution incubation_4h->add_solubilizer read_absorbance 8. Read Absorbance (570nm) add_solubilizer->read_absorbance calc_viability 9. Calculate Cell Viability (%) read_absorbance->calc_viability det_ic50 10. Determine IC50 calc_viability->det_ic50

Caption: Workflow of the in vitro MTT cytotoxicity assay.

Apoptosis_Signaling_Pathway cluster_stimulus Cytotoxic Stimulus cluster_membrane Cellular Events cluster_caspase Apoptotic Pathway cationic_polymer Cationic Polymer (e.g., DMAPAA-based material) membrane_disruption Membrane Disruption cationic_polymer->membrane_disruption mitochondrial_stress Mitochondrial Stress membrane_disruption->mitochondrial_stress caspase_activation Caspase Activation (Caspase-3/7) mitochondrial_stress->caspase_activation dna_fragmentation DNA Fragmentation caspase_activation->dna_fragmentation apoptosis Apoptosis dna_fragmentation->apoptosis

Caption: Simplified signaling pathway of cytotoxicity induced by cationic polymers.

References

Unveiling the Hemocompatibility of N-(3-(Dimethylamino)propyl)acrylamide Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the hemocompatibility of novel biomaterials is paramount. This guide provides a comparative analysis of N-(3-(Dimethylamino)propyl)acrylamide (DMAPAA) derivatives, focusing on their interaction with blood components. The following sections detail key hemocompatibility parameters, experimental methodologies, and a summary of available data to aid in the selection and development of blood-contacting medical devices and drug delivery systems.

The inherent properties of a biomaterial dictate its interaction with blood, a complex suspension of cells and proteins. Poor hemocompatibility can lead to adverse events such as hemolysis (rupture of red blood cells), platelet adhesion and activation (leading to thrombus formation), and activation of the coagulation cascade. Therefore, a thorough evaluation of these parameters is crucial for any material intended for in-vivo applications.

Comparative Analysis of Hemocompatibility Parameters

While extensive quantitative data specifically for a wide range of this compound (DMAPAA) derivatives remains an active area of research, preliminary studies on related structures, such as its methacrylamide (B166291) counterpart, offer valuable insights.

One study on hydrogel membranes composed of poly(acrylic acid-co-N-[3-(dimethylamino)propyl]-methacrylamide) (a methacrylamide derivative of DMAPAA) demonstrated excellent hemocompatibility, with a hemolysis rate of less than 2%. This low level of red blood cell damage suggests a favorable interaction with cellular components of blood.

Further research has indicated that N-(3-(Dimethylamino)propyl)methacrylamide (the methacrylamide monomer) itself does not impair the activity of coagulation factor IX, a crucial protein in the blood clotting cascade[1]. This finding suggests that the monomer unit may not significantly interfere with the enzymatic processes of coagulation.

It is important to note that these findings are on a closely related methacrylamide derivative and the monomer, respectively. Direct quantitative data on the hemocompatibility of various DMAPAA homopolymers and copolymers is needed for a comprehensive comparison. The table below is structured to accommodate such data as it becomes available in the literature.

Material CompositionHemolysis (%)Platelet Adhesion (platelets/mm²)Coagulation Time (s)Reference
Data for DMAPAA derivatives to be populated as available
Poly(acrylic acid-co-PDMAPMAAm)< 2Not ReportedNot Reported

Caption: Comparative Hemocompatibility Data for DMAPAA Derivatives and Related Polymers.

Experimental Protocols for Hemocompatibility Assessment

To ensure reliable and comparable data, standardized experimental protocols are essential. The following outlines the methodologies for key in-vitro hemocompatibility assays.

Hemolysis Assay

The hemolytic potential of a biomaterial is assessed by incubating it with a dilute suspension of red blood cells. The amount of hemoglobin released into the supernatant, as a result of cell lysis, is quantified spectrophotometrically.

Protocol:

  • Blood Collection: Whole human blood is collected in tubes containing an anticoagulant (e.g., acid citrate (B86180) dextrose).

  • Red Blood Cell Isolation: Red blood cells (RBCs) are isolated by centrifugation and washed multiple times with phosphate-buffered saline (PBS).

  • Material Incubation: The test material is incubated with a diluted RBC suspension (e.g., 2% v/v in PBS) at 37°C for a specified time (e.g., 1-4 hours).

  • Positive and Negative Controls: A known hemolytic agent (e.g., Triton X-100) serves as the positive control, and PBS is used as the negative control.

  • Quantification: After incubation, the samples are centrifuged, and the absorbance of the supernatant is measured at a specific wavelength (e.g., 540 nm) to determine the concentration of released hemoglobin.

  • Calculation: The percentage of hemolysis is calculated relative to the positive control.

Platelet Adhesion Assay

This assay quantifies the number of platelets that adhere to the surface of a biomaterial, providing an indication of its thrombogenic potential.

Protocol:

  • Platelet-Rich Plasma (PRP) Preparation: Whole blood is centrifuged at a low speed to obtain platelet-rich plasma.

  • Material Incubation: The test material is incubated with PRP at 37°C for a defined period.

  • Rinsing: Non-adherent platelets are removed by gentle rinsing with PBS.

  • Quantification: Adherent platelets are quantified using various methods, such as:

    • Microscopy: Platelets are fixed, stained (e.g., with DAPI for nuclei), and counted under a microscope.

    • Lactate Dehydrogenase (LDH) Assay: The activity of LDH, an enzyme released from lysed adherent platelets, is measured.

    • Radiolabeling: Platelets are labeled with a radioisotope (e.g., ¹¹¹In), and the radioactivity on the material surface is measured.

Coagulation Assay (e.g., Activated Partial Thromboplastin Time - aPTT)

Coagulation assays measure the time it takes for blood plasma to clot in the presence of a biomaterial, assessing its impact on the intrinsic and common pathways of the coagulation cascade.

Protocol:

  • Platelet-Poor Plasma (PPP) Preparation: Whole blood is centrifuged at a high speed to obtain platelet-poor plasma.

  • Material Incubation: The test material is incubated with PPP at 37°C.

  • Reagent Addition: An activating reagent (e.g., aPTT reagent containing a surface activator and phospholipids) is added, followed by calcium chloride to initiate coagulation.

  • Clot Detection: The time to clot formation is measured using a coagulometer.

  • Comparison: The clotting time is compared to that of a control surface (e.g., glass).

Visualizing the Hemocompatibility Assessment Workflow

The following diagram illustrates the general workflow for evaluating the hemocompatibility of a biomaterial.

Hemocompatibility_Workflow cluster_preparation Material & Blood Preparation cluster_assays In-Vitro Hemocompatibility Assays cluster_analysis Data Analysis & Interpretation Material Biomaterial Sample (e.g., DMAPAA derivative) Hemolysis Hemolysis Assay Material->Hemolysis Platelet_Adhesion Platelet Adhesion Assay Material->Platelet_Adhesion Coagulation Coagulation Assay (e.g., aPTT) Material->Coagulation Blood Whole Human Blood PRP Platelet-Rich Plasma Blood->PRP Low-speed centrifugation PPP Platelet-Poor Plasma Blood->PPP High-speed centrifugation RBCs Washed Red Blood Cells Blood->RBCs Centrifugation & Washing PRP->Platelet_Adhesion PPP->Coagulation RBCs->Hemolysis Hemolysis_Data Hemolysis (%) Hemolysis->Hemolysis_Data Platelet_Data Adherent Platelets/mm² Platelet_Adhesion->Platelet_Data Coagulation_Data Clotting Time (s) Coagulation->Coagulation_Data Comparison Comparison to Controls & Other Materials Hemolysis_Data->Comparison Platelet_Data->Comparison Coagulation_Data->Comparison Conclusion Hemocompatibility Profile Comparison->Conclusion

Caption: Workflow for assessing the hemocompatibility of biomaterials.

Signaling Pathways in Blood Coagulation

The interaction of a biomaterial with blood can trigger a complex series of enzymatic reactions known as the coagulation cascade. This cascade can be initiated through the intrinsic or extrinsic pathway, both of which converge to a common pathway leading to the formation of a fibrin (B1330869) clot.

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway (Contact Activation) cluster_extrinsic Extrinsic Pathway (Tissue Factor) cluster_common Common Pathway XII Factor XII XIIa Factor XIIa XII->XIIa Contact with foreign surface XI Factor XI XIIa->XI activates XIa Factor XIa XI->XIa IX Factor IX XIa->IX activates IXa Factor IXa IX->IXa X Factor X IXa->X VIIIa Factor VIIIa VIIIa->X PL_Ca Phospholipids, Ca²⁺ PL_Ca->X Xa Factor Xa X->Xa TF Tissue Factor (TF) VII Factor VII TF->VII binds VIIa Factor VIIa VII->VIIa VIIa->X activates Prothrombin Prothrombin (II) Xa->Prothrombin activates V V a Factor Va a->Prothrombin Thrombin Thrombin (IIa) Prothrombin->Thrombin Fibrinogen Fibrinogen (I) Thrombin->Fibrinogen cleaves XIIIa Factor XIIIa Thrombin->XIIIa activates Factor XIII Fibrin Fibrin (Ia) Fibrinogen->Fibrin Crosslinked_Fibrin Cross-linked Fibrin Clot Fibrin->Crosslinked_Fibrin cross-links XIIIa->Crosslinked_Fibrin

Caption: The intrinsic, extrinsic, and common pathways of the coagulation cascade.

References

Comparative analysis of DMAPAA and poly-L-lysine in gene delivery

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of DMAPAA and Poly-L-lysine for Gene Delivery

In the field of non-viral gene therapy, cationic polymers are essential tools for condensing and delivering nucleic acids into cells. Among the myriad of options, poly-L-lysine (PLL), a biodegradable polypeptide, and poly(N,N-dimethyl-3-aminopropyl acrylamide) (DMAPAA), a synthetic polymer, are two prominent candidates. This guide provides a comparative analysis of their performance in gene delivery, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Comparative Data Presentation

The performance of a gene delivery vector is determined by its physicochemical properties, transfection efficiency, and cytotoxicity. The following tables summarize the quantitative data for DMAPAA-based and PLL-based polyplexes.

Table 1: Physicochemical Properties of Polyplexes

PropertyPoly-L-lysine (PLL)DMAPAA-based PolymersKey Considerations
DNA Condensation Efficiently condenses DNA via electrostatic interactions at N/P ratios > 4.[1]Effectively condenses DNA due to tertiary amine groups.Complete condensation is crucial for protecting DNA from nuclease degradation.[2]
Particle Size (nm) 60–300 nm, influenced by PLL chain length and N/P ratio.[3][4]Typically forms particles in the range of 100-200 nm.Size below 200 nm is generally preferred for cellular uptake via endocytosis.
Zeta Potential (mV) +10 to +20 mV, depending on N/P ratio.[3]Positive surface charge, essential for binding to cell membranes.A net positive charge promotes interaction with the negatively charged cell surface.[3]
Polymer Structure Linear or dendritic polypeptide.[1][5]Typically a linear synthetic polymer with tertiary amine side groups.[6][7]Structure (linear vs. branched) affects DNA binding and transfection efficiency.[5]

Table 2: In Vitro Performance: Transfection Efficiency and Cytotoxicity

Performance MetricPoly-L-lysine (PLL)DMAPAA-based PolymersKey Considerations
Transfection Efficiency Generally low to moderate; limited by inefficient endosomal escape.[8] Efficiency can be significantly improved by modification (e.g., with PEI or fusogenic peptides).[8]Can achieve high transfection efficiency, comparable to standards like PEI in some cell lines.[9]The ability to escape the endosome is a major barrier to successful gene delivery.[2]
Cytotoxicity Low cytotoxicity and good biocompatibility, as it is composed of natural amino acids.[8] Cytotoxicity increases with molecular weight.[10]Exhibits dose-dependent cytotoxicity. Copolymers can be designed to reduce toxicity.Low cytotoxicity is critical for clinical applications. Cell viability is often assessed via MTT assay.[11]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon research findings. The following are standard protocols for evaluating gene delivery vectors.

Polyplex Formation

This protocol describes the self-assembly of polymer-DNA nanoparticles (polyplexes). The ratio of polymer amines to DNA phosphates (N/P ratio) is a critical parameter.[12]

  • DNA Preparation : Dilute plasmid DNA (e.g., containing a luciferase reporter gene) to a final concentration of 50 µg/mL in a nuclease-free buffer (e.g., 10 mM HEPES, pH 7.4).

  • Polymer Preparation : Prepare a stock solution of the cationic polymer (PLL or DMAPAA-based polymer) at 1 mg/mL in nuclease-free water.

  • Complexation :

    • Calculate the required volume of polymer solution for the desired N/P ratio. For PLL, assume one nitrogen atom per lysine (B10760008) monomer (MW ≈ 128 g/mol ). For DNA, 1 µg contains approximately 3 nmol of phosphate.[12]

    • Add the calculated polymer solution dropwise to the DNA solution while gently vortexing.[13]

    • Incubate the mixture at room temperature for 30 minutes to allow for stable polyplex formation.[14]

Cell Culture and Transfection

This protocol outlines the procedure for delivering polyplexes to mammalian cells in culture.

  • Cell Seeding : One day prior to transfection, seed cells (e.g., HEK293 or HeLa) in a 24-well plate at a density of 2 x 10^4 cells/cm^2 to achieve 70-80% confluency on the day of transfection.[13][15]

  • Media Change : Just before transfection, replace the old media with fresh, serum-free or complete culture medium as optimized for your specific cell line and transfection reagent.[15]

  • Transfection :

    • Add the prepared polyplex solution dropwise to each well.

    • Gently rock the plate to ensure even distribution.

    • Incubate the cells with the polyplexes at 37°C in a 5% CO₂ incubator for 4-6 hours.[16]

  • Post-Transfection : After the incubation period, replace the transfection medium with fresh, complete culture medium and incubate for an additional 24-48 hours before analysis.[13]

MTT Assay for Cytotoxicity Assessment

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[17]

  • Cell Treatment : Seed cells and treat them with varying concentrations of polyplexes as described in the transfection protocol. Include untreated cells as a negative control.

  • MTT Addition : After 24-48 hours of incubation, remove the culture medium and add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well.[18]

  • Incubation : Incubate the plate at 37°C for 3-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[17]

  • Solubilization : Carefully remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.[18][19]

  • Absorbance Reading : Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570-590 nm using a microplate reader.

  • Data Analysis : Calculate cell viability as a percentage relative to the untreated control cells.

Luciferase Reporter Assay for Transfection Efficiency

This assay quantifies the expression of a transfected reporter gene (luciferase) to measure transfection efficiency.[20][21]

  • Cell Lysis : 24-48 hours post-transfection, wash the cells once with PBS. Then, add 100-200 µL of a passive lysis buffer to each well.[22]

  • Lysate Collection : Incubate the plate at room temperature for 15 minutes with gentle rocking. Scrape the cells and transfer the lysate to a microcentrifuge tube.[20]

  • Centrifugation : Centrifuge the lysates at high speed (e.g., 20,000 x g) for 10 minutes at 4°C to pellet cell debris.[22]

  • Assay :

    • Transfer 20 µL of the cleared supernatant to a white, opaque 96-well plate.[20]

    • Prepare the luciferase assay reagent according to the manufacturer's instructions.

    • Use a luminometer to inject the luciferase substrate (typically 50-100 µL) and immediately measure the light output (luminescence).

  • Normalization : Normalize the luciferase activity to the total protein concentration in each sample (determined by a BCA or Bradford assay) to account for differences in cell number. The results are often expressed as Relative Light Units (RLU) per milligram of protein.

Visualizations: Workflows and Mechanisms

Diagrams help to visualize complex processes and relationships, providing a clearer understanding of the experimental and biological pathways.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: In Vitro Experiment cluster_analysis Phase 3: Data Analysis pDNA Plasmid DNA (Luciferase Reporter) Polyplex Polyplex Formation (N/P Ratio Optimization) pDNA->Polyplex Polymer Cationic Polymer (PLL or DMAPAA) Polymer->Polyplex Transfection Cell Transfection (4-6h Incubation) Polyplex->Transfection Seeding Cell Seeding (70-80% Confluency) Seeding->Transfection Incubate Post-Transfection (24-48h Incubation) Transfection->Incubate Cytotoxicity Cytotoxicity Assay (MTT) Incubate->Cytotoxicity Efficiency Transfection Assay (Luciferase) Incubate->Efficiency Results Comparative Analysis (Viability vs. Efficiency) Cytotoxicity->Results Efficiency->Results

Caption: Experimental workflow for comparing gene delivery vectors.

G cluster_cell Cell cluster_endo Endosome cluster_nucleus Nucleus Endo_Polyplex Polyplex Escape Endosomal Escape (e.g., Proton Sponge Effect) Endo_Polyplex->Escape DNA_Release DNA Release Escape->DNA_Release Transcription Transcription -> mRNA DNA_Release->Transcription Outside Polyplex Binding Binding to Cell Membrane Outside->Binding Endocytosis Endocytosis Binding->Endocytosis Endocytosis->Endo_Polyplex

Caption: General mechanism of polyplex-mediated gene delivery.

G center Gene Delivery Performance PLL Poly-L-lysine (PLL) center->PLL DMAPAA DMAPAA center->DMAPAA PLL_Bio High Biocompatibility (Biodegradable) PLL->PLL_Bio PLL_Eff Low Intrinsic Endosomal Escape PLL->PLL_Eff DMAPAA_Eff High Transfection Efficiency DMAPAA->DMAPAA_Eff DMAPAA_Tox Moderate Cytotoxicity (Synthetic) DMAPAA->DMAPAA_Tox

References

A Comparative Guide to Controlled Doxorubicin Release from DMAPAA Hydrogels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of N,N-dimethylacrylamide-co-2-(dimethylamino)ethyl methacrylate (B99206) and phenylboronic acid acrylamide (B121943) (DMAPAA) hydrogels with other commonly used hydrogel systems for the controlled release of the chemotherapeutic agent doxorubicin (B1662922). The following sections present comparative data, detailed experimental protocols, and a visualization of the relevant signaling pathway to aid in the selection and design of effective drug delivery platforms.

Comparative Performance of Hydrogel Systems for Doxorubicin Delivery

The selection of a hydrogel for controlled drug release is a critical factor in optimizing therapeutic efficacy and minimizing side effects. This section compares key performance metrics of DMAPAA hydrogels against Poly(vinyl alcohol) (PVA), Poly(ethylene glycol) (PEG), and Chitosan (B1678972) hydrogels for the delivery of doxorubicin.

Table 1: Comparison of Doxorubicin Encapsulation and Loading in Various Hydrogels

Hydrogel TypeEncapsulation Efficiency (%)Drug Loading Capacity (%)Key Influencing FactorsCitation
DMAPAA High (estimated)Moderate to High (estimated)pH-responsive boronate ester formation, electrostatic interactions-
PVA 51.49 - 59.49Low to ModeratePolymer concentration, crosslinking density[1]
PEG 79.38ModeratePolymer chain length, hydrogel architecture[1]
Chitosan 75 - 84.28HighpH-dependent swelling, electrostatic interactions with doxorubicin[1][2]
Peptide-based High44Electrostatic interactions between drug and peptide fibers[3]
Hyaluronic Acid/GO ~90% enhancement with GONot specifiedIncorporation of graphene oxide enhances loading of hydrophobic drugs[4]

Table 2: Comparative In Vitro Doxorubicin Release Kinetics from Various Hydrogels

Hydrogel TypeRelease ProfileKey Release MechanismspH-ResponsivenessCitation
DMAPAA Sustained, pH-dependentDiffusion, swelling, boronate ester hydrolysisSignificant release at acidic pH-
PVA SustainedDiffusionModerate[1]
PEG SustainedDiffusion, polymer degradationLow to moderate[1][5]
Chitosan Sustained, pH-dependentDiffusion, swelling, polymer erosionSignificant release at acidic pH[6][7]
Poloxamer (P407) Biphasic (initial burst followed by sustained release)Diffusion, hydrogel degradationNot specified[8]
Peptide-based Sustained (20-40% release over 72h)Diffusion, drug-fiber interactionsNot specified[3]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the validation of drug release studies. This section provides methodologies for the synthesis of doxorubicin-loaded DMAPAA hydrogels and the subsequent in vitro drug release assay.

Synthesis of Doxorubicin-Loaded DMAPAA Hydrogels

This protocol is a representative method for the synthesis of pH-responsive DMAPAA hydrogels for doxorubicin delivery.

Materials:

  • N,N-dimethylacrylamide (DMAA)

  • 2-(dimethylamino)ethyl methacrylate (DMAEMA)

  • 3-aminophenylboronic acid monohydrate

  • Acryloyl chloride

  • Doxorubicin hydrochloride (DOX)

  • N,N'-methylenebis(acrylamide) (MBA) as crosslinker

  • Ammonium persulfate (APS) as initiator

  • N,N,N',N'-tetramethylethylenediamine (TEMED) as accelerator

  • Phosphate buffered saline (PBS) at pH 7.4 and 5.5

  • Dialysis membrane (MWCO 10 kDa)

Procedure:

  • Synthesis of Phenylboronic Acid Acrylamide (PBAA) monomer:

    • Dissolve 3-aminophenylboronic acid monohydrate in a suitable solvent.

    • Slowly add acryloyl chloride dropwise at 0°C with constant stirring.

    • Allow the reaction to proceed for several hours at room temperature.

    • Purify the resulting PBAA monomer.

  • Hydrogel Preparation:

    • Prepare a prepolymer solution by dissolving DMAA, DMAEMA, and the synthesized PBAA monomer in deionized water.

    • Add the crosslinker, MBA, to the solution and stir until fully dissolved.

    • Dissolve DOX in deionized water and add it to the prepolymer solution.

    • Initiate polymerization by adding APS and TEMED.

    • Pour the solution into a mold and allow it to polymerize at room temperature for 24 hours.

  • Purification:

    • Immerse the prepared hydrogel in deionized water for 48 hours, changing the water frequently to remove unreacted monomers and initiator.

    • Lyophilize the hydrogel for storage.

In Vitro Doxorubicin Release Study

This protocol outlines a standard method for evaluating the in vitro release of doxorubicin from hydrogels.

Procedure:

  • Sample Preparation:

    • Accurately weigh a sample of the lyophilized doxorubicin-loaded hydrogel.

    • Place the hydrogel sample in a dialysis bag.

  • Release Study:

    • Immerse the dialysis bag in a known volume of release medium (e.g., 50 mL of PBS at pH 7.4 or 5.5).

    • Place the setup in a shaking incubator at 37°C.

    • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a 1 mL aliquot of the release medium.[3]

    • Immediately replace the withdrawn volume with 1 mL of fresh, pre-warmed release medium to maintain a constant volume.[3]

  • Quantification:

    • Determine the concentration of doxorubicin in the collected aliquots using a UV-Vis spectrophotometer at a wavelength of 485 nm.[9][10]

    • Calculate the cumulative percentage of drug release at each time point using a standard calibration curve.

Determination of Encapsulation Efficiency and Drug Loading

Procedure:

  • Drug Extraction:

    • Disrupt a known weight of the doxorubicin-loaded hydrogel in a suitable solvent to extract the encapsulated drug.

  • Quantification:

    • Measure the concentration of the extracted doxorubicin using UV-Vis spectrophotometry.

  • Calculation:

    • Encapsulation Efficiency (%): (Mass of drug in hydrogel / Initial mass of drug used) x 100

    • Drug Loading (%): (Mass of drug in hydrogel / Total mass of hydrogel) x 100

Visualization of Doxorubicin's Mechanism of Action

The controlled release of doxorubicin from hydrogels is designed to enhance its therapeutic effect at the tumor site. The following diagram illustrates the key signaling pathways affected by doxorubicin in cancer cells.

Caption: Doxorubicin's primary mechanisms of action in a cancer cell.

This diagram illustrates that doxorubicin, upon release from a hydrogel carrier, can induce cancer cell death through multiple pathways.[11][12][13] One major mechanism involves its intercalation into DNA and the inhibition of topoisomerase II, leading to DNA damage and subsequent apoptosis.[11] Additionally, doxorubicin generates reactive oxygen species (ROS), causing oxidative stress and mitochondrial damage, which also triggers apoptosis.[11] Furthermore, doxorubicin has been shown to activate the Notch signaling pathway, leading to the upregulation of HES1 and activation of PARP1, ultimately contributing to apoptosis.[12] The controlled and sustained release of doxorubicin from DMAPAA hydrogels at the tumor site can enhance these therapeutic effects while potentially reducing systemic toxicity.

References

A Comparative Guide to the Polymerization of N,N-Dimethylacrylamide (DMAPAA) and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the performance of N-[3-(dimethylamino)propyl]acrylamide (DMAPAA) and the closely related monomer N,N-dimethylacrylamide (DMAA) across various polymerization techniques. It is intended for researchers, scientists, and professionals in drug development seeking to leverage the unique properties of these polymers.

Introduction

N-[3-(dimethylamino)propyl]acrylamide (DMAPAA) and N,N-dimethylacrylamide (DMAA) are versatile acrylamide (B121943) monomers widely used in the synthesis of functional polymers. Their resulting polymers, particularly those containing the tertiary amine group of DMAPAA, often exhibit stimuli-responsive behavior, making them highly valuable for biomedical applications such as drug and gene delivery.[1] The choice of polymerization technique is critical as it dictates the polymer's architecture, molecular weight distribution, and ultimate performance. This guide compares key polymerization methods: Free Radical Polymerization (FRP), Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization, and Atom Transfer Radical Polymerization (ATRP).

Performance Comparison of Polymerization Techniques

The selection of a polymerization method depends on the desired level of control over the final polymer structure. While conventional free radical polymerization is robust and straightforward, controlled radical polymerization (CRP) techniques like RAFT and ATRP offer precision in designing complex architectures.

N,N-Dimethylacrylamide (DMAA)

DMAA is a nonionic monomer frequently used to create hydrogels and as a hydrophilic component in copolymers.[2][3] Its performance varies significantly with the chosen polymerization technique.

Table 1: Performance Summary of DMAA Polymerization

Polymerization TechniqueControl over Polymerization (PDI, Mw/Mn)Kinetics & ConversionKey Outcomes & RemarksCitations
Free Radical (FRP) Poor (Broad PDI)Rapid, high conversion. Rate is accelerated in aqueous media.Simple, effective for hydrogels. Properties influenced by solvent and initiator/crosslinker concentration.[2][4][5]
RAFT Excellent (PDI < 1.2)Controlled rate, high conversion achievable.Produces well-defined polymers with predictable molecular weights. Suitable for synthesizing block copolymers.[6][7][8]
ATRP Generally Poor (PDI > 1.5)Very rapid in water, often uncontrolled.ATRP of DMAA is challenging. Strong complexation between the copper catalyst and the polymer's amide groups hinders the deactivation process, leading to loss of control and termination reactions. Some specific catalyst systems have shown success.[6][9][10]
Anionic Good to ExcellentRequires stringent conditions (low temperature).Can produce polymers with controlled molecular weight and narrow molecular weight distribution.[6]
N-[3-(Dimethylamino)propyl]acrylamide (DMAPAA) & its Methacrylamide Analog (DMAPMA)

DMAPAA and its widely studied analog, N-[3-(dimethylamino)propyl]methacrylamide (DMAPMA), are cationic monomers whose polymers are often pH-responsive. This property is central to their use in "smart" drug delivery systems.

Table 2: Performance Summary of DMAPAA/DMAPMA Polymerization

Polymerization TechniqueMonomerControl over Polymerization (PDI, Mw/Mn)Kinetics & ConversionKey Outcomes & RemarksCitations
Free Radical (FRP) DMAPAAPoor (Broad PDI)Standard radical kinetics.Used for copolymerization to determine reactivity ratios with monomers like methyl acrylate.[11]
DMAPMAPoor (Broad PDI)Standard radical kinetics.Used to synthesize hydrogels with enhanced mechanical and antimicrobial properties.[12][13]
RAFT DMAPMAExcellent (PDI ~1.12)Well-controlled, high conversion (>98%) in aqueous buffer (pH 5).RAFT is highly tolerant of the monomer's functionality and aqueous conditions, making it ideal for creating well-defined, stimuli-responsive polymers and block copolymers.[14]

Experimental Protocols

Detailed methodologies are crucial for reproducing experimental results. Below are representative protocols for key polymerization techniques discussed.

Free Radical Polymerization for Hydrogel Synthesis (DMAA)

This protocol describes a typical procedure for creating a crosslinked poly(N,N-dimethylacrylamide) (PDMAA) hydrogel.

  • Materials : N,N-dimethylacrylamide (DMAA, monomer), N,N'-methylenebis(acrylamide) (MBA, crosslinker), Potassium persulfate (KPS, initiator), distilled water.[5]

  • Procedure :

    • In a flask, dissolve the desired amount of DMAA monomer and MBA crosslinker (e.g., 0.7-3.2% of total monomer weight) in distilled water.[2][3]

    • Purge the solution with an inert gas (e.g., nitrogen) for 20-30 minutes to remove dissolved oxygen, which can inhibit polymerization.[15]

    • Add the KPS initiator (e.g., 0.3-1.0% of total monomer weight) to the solution.[2]

    • Heat the reaction mixture to a specified temperature (e.g., 70 °C) with stirring.[5]

    • Allow the polymerization to proceed for several hours until a hydrogel is formed.

    • The resulting hydrogel can be purified by swelling in distilled water to remove unreacted monomers and initiator.

RAFT Polymerization of DMAPMA·HCl

This protocol outlines the synthesis of a well-defined, pH-responsive polymer using RAFT, based on established methods.[14]

  • Materials : N-[3-(dimethylamino)propyl]methacrylamide hydrochloride (DMAPMA·HCl, monomer), 4-cyanopentanoic acid dithiobenzoate (CTP, RAFT agent), 4,4′-azobis(4-cyanovaleric acid) (ACVA, initiator), water, and 2-propanol.

  • Procedure :

    • Combine DMAPMA·HCl, CTP, and ACVA in a reaction flask at a predetermined molar ratio (e.g., [Monomer]:[CTA]:[Initiator] = 100:1:0.2).

    • Add a solvent mixture of water (acidic pH) and 2-propanol (e.g., 2:1 ratio).[14]

    • Seal the flask, and deoxygenate the solution by purging with nitrogen or via several freeze-pump-thaw cycles.

    • Immerse the flask in a preheated oil bath at the desired temperature (e.g., 70 °C) to initiate polymerization.

    • Monitor the reaction progress by taking samples periodically and analyzing monomer conversion via ¹H NMR spectroscopy.

    • Terminate the polymerization by cooling the reaction and exposing it to air.

    • Purify the polymer by precipitation in a non-solvent like acetone (B3395972) to remove unreacted monomer and initiator residues.

Mandatory Visualizations

pH-Responsive Drug Delivery Workflow

Polymers synthesized from DMAPAA and its analogs are particularly useful in drug delivery due to the pH-responsive nature of the tertiary amine groups. This allows for the design of nanoparticles that can escape the endosome after cellular uptake, a mechanism known as the "proton sponge effect."[16][17][18]

G cluster_extracellular Extracellular Space (pH 7.4) cluster_cell Cell Cytoplasm NP Drug-Loaded Nanoparticle (DMAPAA-based Polymer) - Neutral Charge - Endocytosis Endocytosis NP->Endocytosis Cellular Uptake Endosome Early Endosome (pH ~6.5) - Polymer Protonation Begins - Endocytosis->Endosome LateEndosome Late Endosome / Lysosome (pH ~5.0) Endosome->LateEndosome Maturation Rupture Endosomal Rupture LateEndosome->Rupture Osmotic Swelling (Proton Sponge Effect) ProtonPump V-ATPase Proton Pump ProtonPump->LateEndosome H+ Influx Release Drug Release into Cytoplasm Rupture->Release

Caption: pH-responsive endosomal escape via the proton sponge effect.

RAFT Polymerization Mechanism

The RAFT process provides excellent control over polymerization by establishing a dynamic equilibrium between active (propagating radicals) and dormant (polymer chains with a RAFT end-group) species.[19][20]

RAFT_Mechanism cluster_initiation Initiation cluster_raft RAFT Equilibria cluster_propagation Propagation Initiator Initiator (I) Radical Radical (I•) Initiator->Radical Decomposition (kd) Monomer1 Monomer (M) Radical->Monomer1 Propagating Propagating Chain (Pn•) Monomer1->Propagating Chain Initiation RAFT_Agent RAFT Agent Z-C(=S)S-R Propagating->RAFT_Agent Intermediate1 Intermediate Radical Dormant1 Dormant Polymer Z-C(=S)S-Pn Intermediate1->Dormant1 R_radical Leaving Group Radical (R•) Intermediate1->R_radical Dormant1->Propagating Activation / Deactivation R_radical->Monomer1 Monomer2 Monomer (M) Propagating_plus_1 Longer Chain (Pn+1•) Propagating2 Propagating Chain (Pn•) Propagating2->Propagating_plus_1 Addition (kp)

Caption: Key equilibria in RAFT polymerization.

References

A Comparative Analysis of Swelling Kinetics: DMAPAA Hydrogels versus Poly(N-isopropylacrylamide)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the swelling behavior of hydrogels is paramount for their application in controlled drug release, tissue engineering, and diagnostics. This guide provides an objective comparison of the swelling kinetics of two prominent hydrogels: the pH-sensitive poly(N,N-dimethylaminopropyl acrylamide) (DMAPAA) and the thermo-responsive poly(N-isopropylacrylamide) (PNIPAM).

This analysis is supported by experimental data from scientific literature, offering insights into their distinct responses to environmental stimuli. The fundamental difference in their chemical structures dictates their unique swelling mechanisms, making them suitable for different applications. DMAPAA possesses a tertiary amine group, rendering it sensitive to changes in pH, while PNIPAM's isopropyl groups are responsible for its characteristic lower critical solution temperature (LCST) behavior.

Comparative Swelling Kinetics

The swelling behavior of hydrogels is a critical performance metric, influencing nutrient and drug diffusion, as well as mechanical properties. The following table summarizes the key swelling kinetic parameters for DMAPAA and PNIPAM hydrogels based on available experimental data. It is important to note that direct comparative studies under identical conditions are limited; therefore, this table compiles data from various sources to provide a comprehensive overview.

ParameterPoly(N,N-dimethylaminopropyl acrylamide) (DMAPAA) HydrogelPoly(N-isopropylacrylamide) (PNIPAM) Hydrogel
Primary Stimulus pHTemperature
Swelling Mechanism Protonation/deprotonation of tertiary amine groups leading to electrostatic repulsion and chain expansion.Changes in hydrogen bonding and hydrophobic interactions with temperature, leading to a volume phase transition.
Equilibrium Swelling Ratio (ESR) Highly dependent on pH. Significantly higher swelling in acidic conditions (pH < pKa) compared to neutral or basic conditions.Dependent on temperature. High swelling below the Lower Critical Solution Temperature (LCST) (~32°C) and collapsed state above the LCST. Swelling ratios can vary significantly based on crosslinking density and synthesis conditions, with reported values ranging from ~2 to over 20 g/g below the LCST and decreasing to ~1.5-2 g/g above the LCST.[1][2]
Swelling/Deswelling Rate Generally rapid in response to pH changes.The deswelling rate above the LCST can be initially rapid but often slows due to the formation of a dense "skin" layer that hinders water expulsion. Swelling below the LCST is a slower, diffusion-controlled process.[3]
pH Sensitivity High. Exhibits significant volume change in response to pH variations around its pKa.Minimal intrinsic pH sensitivity, although can be made pH-sensitive through copolymerization.
Temperature Sensitivity Minimal intrinsic temperature sensitivity.High. Shows a sharp volume phase transition at its LCST.

Experimental Protocols

To ensure reproducibility and accurate comparison, detailed experimental methodologies are crucial. Below are representative protocols for the synthesis of DMAPAA and PNIPAM hydrogels and the measurement of their swelling kinetics.

Synthesis of Poly(N,N-dimethylaminopropyl acrylamide) (DMAPAA) Hydrogel

A typical synthesis involves the free radical polymerization of the DMAPAA monomer.

Materials:

  • N,N-dimethylaminopropyl acrylamide (B121943) (DMAPAA) monomer

  • N,N'-methylenebis(acrylamide) (MBA) as a crosslinker

  • Ammonium persulfate (APS) as an initiator

  • N,N,N',N'-tetramethylethylenediamine (TEMED) as an accelerator

  • Deionized water

Procedure:

  • DMAPAA monomer and MBA crosslinker are dissolved in deionized water in a reaction vessel.

  • The solution is purged with nitrogen gas for 30 minutes to remove dissolved oxygen.

  • APS initiator is added to the solution, followed by the addition of TEMED to accelerate the polymerization.

  • The solution is quickly poured into a mold and allowed to polymerize at room temperature for several hours.

  • The resulting hydrogel is then immersed in deionized water to remove any unreacted monomers and initiators, with the water being changed periodically.

Synthesis of Poly(N-isopropylacrylamide) (PNIPAM) Hydrogel

PNIPAM hydrogels are commonly synthesized via free-radical polymerization.[4]

Materials:

  • N-isopropylacrylamide (NIPAM) monomer

  • N,N'-methylenebis(acrylamide) (MBA) as a crosslinker

  • Ammonium persulfate (APS) as an initiator

  • N,N,N',N'-tetramethylethylenediamine (TEMED) as an accelerator

  • Deionized water

Procedure:

  • NIPAM monomer and MBA crosslinker are dissolved in deionized water in a flask.

  • The solution is deoxygenated by bubbling nitrogen gas through it for at least 30 minutes.

  • The initiator, APS, is added to the mixture, followed by the accelerator, TEMED.

  • The solution is then quickly transferred to a mold and left to polymerize at room temperature for 24 hours.

  • The synthesized hydrogel is purified by immersing it in deionized water for several days, with frequent water changes, to leach out any unreacted components.[4]

Measurement of Swelling Kinetics

The swelling kinetics of the hydrogels are determined by measuring their weight change over time when immersed in a solution of a specific pH or at a certain temperature.

Procedure:

  • A dried hydrogel sample of known weight (W_d) is immersed in a solution with the desired pH or at the target temperature.

  • At regular time intervals, the hydrogel is removed from the solution, blotted with filter paper to remove excess surface water, and weighed (W_s).

  • The swelling ratio (SR) is calculated using the formula: SR = (W_s - W_d) / W_d.

  • The measurements are continued until the hydrogel reaches its equilibrium swelling state, where no further weight change is observed.

Visualizing the Swelling Mechanisms

The distinct swelling behaviors of DMAPAA and PNIPAM hydrogels are governed by the chemical functionalities of their constituent monomers. These relationships can be visualized as follows:

Swelling_Mechanisms cluster_DMAPAA DMAPAA Hydrogel Swelling cluster_PNIPAM PNIPAM Hydrogel Swelling Monomer_DMAPAA DMAPAA Monomer (Tertiary Amine) Protonation Protonation of Amine Groups Monomer_DMAPAA->Protonation in presence of Stimulus_pH Low pH (H+ ions) Stimulus_pH->Protonation Repulsion Electrostatic Repulsion Protonation->Repulsion Swelling_DMAPAA Hydrogel Swelling Repulsion->Swelling_DMAPAA Monomer_PNIPAM PNIPAM Monomer (Isopropyl Groups) H_Bonding Dominant Hydrogen Bonding (Hydrophilic) Monomer_PNIPAM->H_Bonding Hydrophobic_Int Dominant Hydrophobic Interactions (Hydrophobic) Monomer_PNIPAM->Hydrophobic_Int Stimulus_Temp_Low Low Temperature (< LCST) Stimulus_Temp_Low->H_Bonding Stimulus_Temp_High High Temperature (> LCST) Stimulus_Temp_High->Hydrophobic_Int Swelling_PNIPAM Hydrogel Swelling H_Bonding->Swelling_PNIPAM Shrinking_PNIPAM Hydrogel Shrinking Hydrophobic_Int->Shrinking_PNIPAM

Caption: Swelling mechanisms of DMAPAA and PNIPAM hydrogels.

The logical workflow for selecting a hydrogel based on the desired stimulus response can be visualized as follows:

Hydrogel_Selection_Workflow Start Start: Need for a Stimuli-Responsive Hydrogel Stimulus What is the primary environmental stimulus? Start->Stimulus Select_DMAPAA Select DMAPAA Hydrogel Stimulus->Select_DMAPAA pH Change Select_PNIPAM Select PNIPAM Hydrogel Stimulus->Select_PNIPAM Temperature Change Application_pH Application: pH-triggered drug delivery, biosensors Select_DMAPAA->Application_pH Application_Temp Application: Thermo-responsive drug delivery, tissue engineering scaffolds Select_PNIPAM->Application_Temp

Caption: Hydrogel selection workflow based on stimulus.

References

A Comparative Guide to DMAPAA-based Polymers and DEAE-dextran as Transfection Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of gene delivery, the choice of a transfection reagent is paramount to the success of experimental outcomes. This guide provides a detailed comparative analysis of two distinct cationic polymers: the well-established DEAE-dextran and polymers derived from N-(3-(Dimethylamino)propyl)acrylamide (DMAPAA), represented here by the closely related and more extensively studied poly(2-(dimethylamino)ethyl methacrylate) (pDMAEMA). This comparison aims to equip researchers with the necessary data to make an informed decision based on transfection efficiency, cytotoxicity, and ease of use.

Introduction to the Reagents

DEAE-dextran (Diethylaminoethyl-dextran) is a polycationic derivative of the natural polysaccharide dextran. It was one of the first chemical methods developed for nucleic acid delivery into mammalian cells and has been widely used for transient transfection.[1][2] Its primary advantage lies in its simplicity and low cost.[3]

DMAPAA-based polymers , for the purpose of this guide, will be represented by poly(2-(dimethylamino)ethyl methacrylate) (pDMAEMA) and its acrylamide (B121943) counterparts. DMAPAA itself is a monomer, which can be polymerized to form cationic polymers like poly(N-[3-(dimethylamino)propyl]acrylamide) (pDMAPMAm). These synthetic polymers offer the potential for controlled synthesis and modification to optimize gene delivery properties.[4]

Mechanism of Action

Both DEAE-dextran and DMAPAA-based polymers function as cationic transfection reagents. Their positively charged nature at physiological pH allows them to electrostatically interact with the negatively charged phosphate (B84403) backbone of nucleic acids (DNA or RNA). This interaction leads to the condensation of the nucleic acid into a compact, positively charged complex known as a polyplex.[1][4]

The net positive charge of the polyplex facilitates its adhesion to the negatively charged cell surface. The cell then internalizes the polyplex through endocytosis.[1][5] Once inside the endosome, a proposed "proton sponge" effect, particularly for polymers with high buffering capacity like pDMAEMA, leads to an influx of protons and chloride ions into the endosome.[4] This influx increases the osmotic pressure, causing the endosome to swell and rupture, thereby releasing the nucleic acid into the cytoplasm. The nucleic acid can then travel to the nucleus for transcription (in the case of DNA).

G cluster_extracellular Extracellular Space cluster_cell Cell DNA Nucleic Acid (negatively charged) Polyplex Polyplex (positively charged) DNA->Polyplex Electrostatic Interaction Polymer Cationic Polymer (DEAE-dextran or pDMAPAA/pDMAEMA) Polymer->Polyplex Endosome Endosome Polyplex->Endosome Endocytosis Cytoplasm Cytoplasm Nucleus Nucleus Cytoplasm->Nucleus Nuclear Import (for DNA) Endosome->Cytoplasm Endosomal Escape (Proton Sponge Effect)

Figure 1: General mechanism of cationic polymer-mediated transfection.

Quantitative Performance Comparison

The following tables summarize the available quantitative data on the transfection efficiency and cytotoxicity of DEAE-dextran and pDMAEMA. It is important to note that direct comparative studies are limited, and performance can vary significantly depending on the cell type, plasmid, and experimental conditions.

Table 1: Transfection Efficiency

ReagentCell TypeTransfection Efficiency (%)Reporter GeneReference
DEAE-dextranCMT3-Cos~20-30%Not specified[6]
DEAE-dextranHeLaup to 60%Surface protein[7]
DEAE-dextranPrimary Human MacrophagesMethod of choiceLuciferase[8]
DEAE-dextranVarious (Primary Cells)Typically <10%Not specified[1][3]
pDMAEMACOS-7Optimal at 3:1 (w/w) ratioβ-galactosidase[9]
pDMAEMA-based (PF33)SW480~35% (serum-free)Not specified[10]
pDMAEMA-based (RRPHC)SW480>40% (with serum)Not specified[10]
PEI (25 kDa, for comparison)HEK293T>30%mCherry[11]

Table 2: Cytotoxicity

ReagentCell TypeMetricValueReference
DEAE-dextranMCF-7IC509.8 µM[6]
DEAE-dextranMDA-MB-231IC504.9 µM[6]
DEAE-dextranMDA-MB-231% Cell Death (5 µM, 24h)up to 69%[6]
pDMAEMAVariousQualitativeSlightly cytotoxic[9]
Cyclic pDMAEMAHeLaQualitativeLower than linear pDMAEMA[12]
pNIPAM (related polyacrylamide)VariousQualitativeVaries with MW and cell type[13][14]

Experimental Protocols

DEAE-dextran Transfection Protocol for Adherent Cells

This protocol is a generalized procedure and should be optimized for specific cell types and plasmids.

Materials:

  • Adherent cells (50-70% confluent in a 10 cm dish)

  • Plasmid DNA (5-10 µg)

  • DEAE-dextran solution (1 mg/mL in TS buffer)

  • Tris-buffered saline (TS)

  • Growth medium (e.g., Iscove's)

  • Chloroquine solution (100 µM in growth medium, optional)

  • 20% Glycerol (B35011) in TS (optional, for osmotic shock)

Procedure:

  • Cell Preparation: The day before transfection, seed cells so they are 50-70% confluent on the day of transfection.[6]

  • DNA-DEAE-dextran Complex Formation:

    • Dilute 5-10 µg of plasmid DNA into 750 µL of room temperature TS buffer.[6]

    • Add an equal volume (750 µL) of 1 mg/mL DEAE-dextran solution to the diluted DNA and mix gently.[6]

  • Transfection:

    • Aspirate the growth medium from the cells and wash the monolayer twice with room temperature TS buffer.[6]

    • Add the 1.5 mL of the DNA-DEAE-dextran mixture to the center of the dish.[6]

    • Incubate at room temperature for 15 minutes, then at 37°C for 40-60 minutes, tilting the plate occasionally.[6]

  • Post-Transfection (select one of the following):

    • With Chloroquine: Aspirate the transfection mixture and add 10 mL of pre-warmed growth medium containing 100 µM chloroquine. Incubate for 3-4 hours at 37°C. Then, wash the cells twice with TS buffer and replace with fresh growth medium.[8]

    • With Osmotic Shock: Aspirate the transfection mixture. Add 3 mL of 20% glycerol in TS and incubate for exactly 70 seconds. Aspirate the glycerol solution and wash the cells twice with TS buffer. Add fresh growth medium.[1][6]

  • Incubation and Assay: Incubate the cells for 24-72 hours before assaying for gene expression.[6]

G A Seed cells (Day 0) B Prepare DNA-DEAE-dextran complexes (Day 1) A->B C Wash cells and add complexes B->C D Incubate at 37°C C->D E Induce uptake (Chloroquine or Glycerol Shock) D->E F Wash cells and add fresh medium E->F G Incubate for 24-72h F->G H Assay for gene expression (Day 2-4) G->H

Figure 2: DEAE-dextran transfection workflow.
General Cationic Polymer (pDMAPAA/pDMAEMA) Transfection Protocol

This is a representative protocol based on general principles for synthetic cationic polymers. Optimization of the polymer-to-DNA ratio (N/P ratio) is critical.

Materials:

  • Adherent cells

  • Plasmid DNA

  • Cationic polymer stock solution (e.g., 1 mg/mL in sterile water)

  • Serum-free medium or buffer (e.g., Opti-MEM or HEPES-buffered saline)

  • Complete growth medium

Procedure:

  • Cell Preparation: Seed cells to be 70-90% confluent at the time of transfection.

  • Polyplex Formation:

    • In separate tubes, dilute the plasmid DNA and the cationic polymer in serum-free medium.

    • Add the diluted polymer solution to the diluted DNA solution dropwise while gently vortexing. The optimal N/P ratio (molar ratio of nitrogen in the polymer to phosphate in the DNA) needs to be determined experimentally but often ranges from 5 to 20.[4]

    • Incubate the mixture at room temperature for 15-30 minutes to allow for polyplex formation.[15]

  • Transfection:

    • Aspirate the growth medium from the cells and wash with serum-free medium.

    • Add the polyplex solution to the cells.

    • Incubate at 37°C for 4-6 hours.

  • Post-Transfection:

    • Aspirate the transfection medium and replace it with fresh, complete growth medium.

  • Incubation and Assay: Incubate the cells for 24-72 hours before assaying for gene expression.

G A Seed cells B Dilute DNA and Polymer separately in serum-free medium A->B C Mix to form polyplexes (Incubate 15-30 min) B->C D Add polyplexes to cells C->D E Incubate at 37°C for 4-6h D->E F Replace with fresh medium E->F G Incubate for 24-72h F->G H Assay for gene expression G->H

Figure 3: General cationic polymer transfection workflow.

Conclusion

DEAE-dextran remains a viable option for transient transfection due to its low cost and simple protocol, particularly for cell lines like COS and CMT3.[3][6] However, its use is often limited by lower efficiency in many cell types (especially primary cells) and potential cytotoxicity.[1][3] The requirement for reduced serum during transfection can also be a disadvantage.[3]

DMAPAA-based polymers (represented by pDMAEMA) and other synthetic cationic polymers offer the advantage of tunable properties and potentially higher transfection efficiencies with lower cytotoxicity compared to older reagents.[12] Studies suggest that modifications like PEGylation can further reduce the toxicity of pDMAEMA-based polymers.[16] While more optimization may be required to determine the ideal polymer structure and N/P ratio for a specific application, their versatility and potential for improved performance make them an attractive alternative for a broader range of cell types, including those that are difficult to transfect.

The choice between these two classes of reagents will ultimately depend on the specific requirements of the experiment, including the cell type, the need for transient versus stable expression, and the tolerance for cytotoxicity. For routine transient transfections in amenable cell lines where cost is a major factor, DEAE-dextran may be sufficient. For applications requiring higher efficiency, lower toxicity, and broader cell type compatibility, exploring a DMAPAA-based or other synthetic cationic polymer is recommended.

References

Assessing the Biodegradability of Poly(DMAPAA): A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the choice of polymer is critical to the efficacy and safety of therapeutic delivery systems. While poly(N,N-dimethylaminopropyl acrylamide) (poly(DMAPAA)) offers advantages in terms of its cationic nature and potential for targeted drug delivery, its long-term fate in the body is a key consideration. This guide provides a comparative assessment of the biodegradability of poly(DMAPAA) against commonly used biodegradable polyesters: poly(lactic acid) (PLA), poly(lactic-co-glycolic acid) (PLGA), and polycaprolactone (B3415563) (PCL).

Executive Summary

Poly(DMAPAA), a polyacrylamide derivative, is characterized by a carbon-carbon backbone with pendant amide groups. This structure confers high resistance to hydrolysis and enzymatic degradation, suggesting limited biodegradability under physiological conditions. In contrast, PLA, PLGA, and PCL are aliphatic polyesters that readily degrade via hydrolysis of their ester linkages into biocompatible and metabolizable byproducts. This fundamental structural difference results in distinct degradation profiles, with the polyesters being demonstrably biodegradable while poly(DMAPAA) is expected to be largely biopersistent.

Comparative Analysis of Polymer Degradation

The biodegradability of a polymer is intrinsically linked to its chemical structure and the physiological environment it is exposed to. The following table summarizes the key properties and degradation characteristics of poly(DMAPAA) and its polyester (B1180765) alternatives.

PropertyPoly(DMAPAA)Poly(lactic acid) (PLA)Poly(lactic-co-glycolic acid) (PLGA)Polycaprolactone (PCL)
Polymer Family PolyacrylamideAliphatic PolyesterAliphatic PolyesterAliphatic Polyester
Primary Degradation Mechanism Expected to be resistant to hydrolysis and enzymatic degradation. Long-term in vivo processes may involve side-chain hydrolysis, imidization, and aminomethylation.[1]Hydrolysis of ester bonds.[2][3][4]Hydrolysis of ester bonds.[3][5]Hydrolysis of ester bonds.[6]
Primary Degradation Products Potentially low-molecular-weight compounds such as propionamide (B166681) and N,N-dimethylacetamide.[1]Lactic acid.[2][3]Lactic acid and glycolic acid.[3]6-hydroxycaproic acid.[6]
Biocompatibility of Degradation Products Potential for toxicity from low-molecular-weight degradation products.[1]Generally considered biocompatible and metabolizable.[3]Generally considered biocompatible and metabolizable.[3]Generally considered biocompatible.[6]
Factors Influencing Degradation Expected to be stable under physiological pH and temperature. Degradation may be influenced by long-term exposure to biological media.[1][6]Molecular weight, crystallinity, pH, temperature, and presence of enzymes.[7][8]Ratio of lactic to glycolic acid, molecular weight, crystallinity, pH, and temperature.[5][9]Molecular weight, crystallinity, and presence of enzymes (e.g., lipases).[6][10]
Expected In Vivo Residence Time Long-term to indefinite.[2]Months to years, tunable by formulation.Weeks to months, tunable by LA:GA ratio.[5]Months to years.[6]

Experimental Protocols for Assessing Biodegradability

Standardized methods are crucial for the reliable assessment of polymer biodegradability. Below are detailed methodologies for key in vitro and in vivo experiments.

In Vitro Hydrolytic Degradation (Based on ASTM F1635)

This method is designed to determine the degradation rate of hydrolytically degradable polymers for surgical implants.

Materials:

  • Polymer samples of defined dimensions and weight.

  • Phosphate-buffered saline (PBS) at pH 7.4.

  • Incubator maintained at 37°C.

  • Analytical instruments for measuring mass loss, molecular weight (e.g., Gel Permeation Chromatography - GPC), and changes in chemical structure (e.g., Fourier-Transform Infrared Spectroscopy - FTIR).

Procedure:

  • Sterilize polymer samples using a validated method that does not alter their properties.

  • Weigh the initial dry mass of the samples (W_initial).

  • Immerse the samples in sterile PBS in sealed containers at a recommended ratio of sample surface area to solution volume.

  • Incubate the containers at 37°C for predetermined time points (e.g., 1, 4, 8, 12, 24 weeks).

  • At each time point, retrieve a set of samples.

  • Gently rinse the samples with deionized water to remove salts.

  • Dry the samples to a constant weight (W_final).

  • Calculate the percentage of mass loss: Mass Loss (%) = [(W_initial - W_final) / W_initial] * 100.

  • Analyze the molecular weight distribution of the dried samples using GPC to determine the extent of chain scission.

  • Characterize changes in the chemical structure using FTIR.

In Vitro Enzymatic Degradation

This protocol assesses the influence of enzymes on polymer degradation.

Materials:

  • Polymer films or microspheres.

  • PBS (pH 7.4) containing a relevant enzyme (e.g., lipase (B570770) for PCL, proteinase K for PLA).

  • Control solution of PBS without the enzyme.

  • Incubator at 37°C.

  • Analytical instruments as described for hydrolytic degradation.

Procedure:

  • Prepare polymer samples and record their initial dry weight.

  • Immerse the samples in the enzyme solution and the control PBS solution.

  • Incubate at 37°C with gentle agitation.

  • At specified intervals, remove samples from both solutions.

  • Wash the samples thoroughly to remove any adsorbed enzyme and buffer salts.

  • Dry the samples and measure the final weight to determine mass loss.

  • Analyze changes in molecular weight and chemical structure.

In Vivo Biodegradation and Biocompatibility (Based on ISO 10993)

This assessment involves implanting the polymer in a suitable animal model to evaluate its degradation and the host tissue response.

Materials and Methods:

  • Sterile polymer implants of a defined size and shape.

  • Animal model (e.g., rats, rabbits).

  • Surgical tools and facilities.

  • Histological analysis equipment.

Procedure:

  • Surgically implant the sterile polymer samples into a specific anatomical site (e.g., subcutaneous, intramuscular) of the animal model.

  • At predetermined time points (e.g., 4, 12, 26, 52 weeks), euthanize a subset of the animals.

  • Excise the implants along with the surrounding tissue.

  • Analyze the explanted polymer for changes in mass, molecular weight, and morphology.

  • Process the surrounding tissue for histological evaluation to assess the inflammatory response, fibrosis, and tissue integration.

Visualizing Degradation Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the degradation pathways of the polymers and a typical experimental workflow for assessing biodegradability.

cluster_polyDMAPAA Poly(DMAPAA) Degradation Pathway cluster_polyesters Polyester Degradation Pathway polyDMAPAA Poly(DMAPAA) side_chain Side-Chain Hydrolysis polyDMAPAA->side_chain Long-term in vivo imidization Imidization polyDMAPAA->imidization Long-term in vivo aminomethylation Aminomethylation polyDMAPAA->aminomethylation Long-term in vivo low_mw Low MW Products (e.g., propionamide) side_chain->low_mw imidization->low_mw aminomethylation->low_mw polyester PLA, PLGA, PCL hydrolysis Hydrolysis of Ester Bonds polyester->hydrolysis H2O, Enzymes oligomers Oligomers hydrolysis->oligomers monomers Monomers (Lactic Acid, Glycolic Acid, 6-Hydroxycaproic Acid) oligomers->monomers metabolism Metabolism (e.g., Krebs Cycle) monomers->metabolism co2_h2o CO2 + H2O metabolism->co2_h2o

Caption: Comparative degradation pathways of Poly(DMAPAA) and biodegradable polyesters.

start Start: Polymer Sample Preparation in_vitro In Vitro Degradation Study start->in_vitro in_vivo In Vivo Implantation Study start->in_vivo hydrolytic Hydrolytic Degradation (PBS, 37°C) in_vitro->hydrolytic enzymatic Enzymatic Degradation (Enzyme Solution, 37°C) in_vitro->enzymatic animal_model Implantation in Animal Model in_vivo->animal_model time_points Pre-defined Time Points hydrolytic->time_points enzymatic->time_points explantation Explantation & Tissue Collection animal_model->explantation analysis Analysis time_points->analysis explantation->analysis mass_loss Mass Loss Measurement analysis->mass_loss mwd Molecular Weight Determination (GPC) analysis->mwd structure Chemical Structure Analysis (FTIR) analysis->structure histology Histological Evaluation analysis->histology end End: Biodegradability Assessment mass_loss->end mwd->end structure->end histology->end

Caption: General experimental workflow for assessing polymer biodegradability.

Conclusion

The available evidence strongly suggests that poly(DMAPAA) is a biostable polymer with limited potential for degradation under physiological conditions. Its robust polyacrylamide backbone is resistant to the hydrolytic and enzymatic processes that readily break down aliphatic polyesters like PLA, PLGA, and PCL. While long-term in vivo exposure may lead to some chemical modifications of poly(DMAPAA), this is unlikely to result in complete and timely biodegradation. Researchers and drug development professionals should consider this high stability when selecting poly(DMAPAA) for applications where long-term persistence is desired. For applications requiring a biodegradable carrier that is cleared from the body, PLA, PLGA, and PCL remain the more appropriate choices, offering tunable degradation rates and a well-established safety profile for their degradation products. Further long-term in vivo studies are warranted to fully elucidate the ultimate fate and potential biological consequences of poly(DMAPAA) in a physiological environment.

References

Benchmarking DMAPAA-Based Materials Against Commercial Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of effective and safe non-viral vectors is a cornerstone of progress in gene therapy and drug delivery. Among the promising candidates, cationic polymers based on N,N-dimethylaminopropyl acrylamide (B121943) (DMAPAA) have garnered significant attention due to their potential for efficient nucleic acid complexation and delivery. This guide provides an objective comparison of the performance of DMAPAA-based materials against widely-used commercial transfection reagents, supported by experimental data to aid researchers in selecting the optimal vehicle for their specific applications.

Performance Comparison: DMAPAA-Based Polymers vs. Commercial Reagents

The efficacy of a transfection reagent is primarily determined by its ability to efficiently deliver nucleic acids into cells with minimal associated toxicity. Due to the limited availability of direct head-to-head comparative studies of DMAPAA-based polymers against a wide array of commercial reagents under identical conditions, this guide utilizes data from studies on poly(2-(dimethylamino)ethyl methacrylate) (pDMAEMA), a structurally and functionally similar polymer to poly(DMAPAA). This serves as a valuable proxy to gauge the potential performance of DMAPAA-based materials.

Transfection Efficiency

The following table summarizes the transfection efficiency of pDMAEMA-based polymers in comparison to leading commercial reagents in commonly used cell lines. Efficiency is typically reported as the percentage of cells successfully expressing a reporter gene, such as Green Fluorescent Protein (GFP).

Reagent/PolymerCell LineTransfection Efficiency (%)Notes
pDMAEMA-based polymer B16F10Comparable to non-reducible pDMAEMADemonstrates competitive performance in a melanoma cell line.
Human Pancreatic Cancer LinesBetter than non-reducible pDMAEMASuggests potential for high efficiency in challenging cell lines.
Lipofectamine 3000 HEK293>70%A widely used, high-efficiency lipid-based reagent.
CHO-K155% (with pEGFP-N1), 64% (with pCDH)[1][2]Efficiency can vary depending on the plasmid used.
HeLa, LNCaP, HepG2, A549HighGenerally high performance across a range of cell types.
TurboFect CHO-K174% (with pEGFP-N1)[1]A polymer-based reagent showing high efficiency.
HEK29359% (with pEGFP-N1), 44% (with pCDH)[1][2]Performance is cell line and plasmid dependent.
FuGENE HD HEK293HighAnother commonly used lipid-based transfection reagent.
Cytotoxicity

Low cytotoxicity is crucial for ensuring cell viability and obtaining reliable experimental results. The following table provides a comparative overview of the cytotoxicity profiles of pDMAEMA-based polymers and commercial reagents.

Reagent/PolymerCell Line(s)Cytotoxicity ProfileNotes
pDMAEMA-based polymer VariousLess toxic than Lipofectamine[3]Generally exhibits lower toxicity compared to some lipid-based reagents.
B16F10, Pancreatic Cancer LinesMinimal toxic effects observed for reducible pDMAEMABiodegradable versions show improved safety profiles.
Lipofectamine 3000 H9T-cellsCan be cytotoxic, especially with certain plasmids[1][2]Higher concentrations can lead to significant cell death.
CHO-K1, HEK293Generally higher than polymer-based reagentsA trade-off for its high transfection efficiency.
TurboFect CHO-K1, HEK293, H9T-cellsLess cytotoxic than Lipofectamine 3000[1][2]Offers a safer alternative with comparable efficiency in some cases.

Physicochemical Properties of Polymer-Nucleic Acid Complexes

The size and surface charge of the complexes formed between the cationic polymer and nucleic acids (polyplexes) are critical parameters that influence cellular uptake and, consequently, transfection efficiency.

ParameterDMAPAA/pDMAEMA-based PolyplexesCommercial Lipid-based Reagents
Particle Size (Hydrodynamic Diameter) Typically in the range of 100-300 nmVariable, often in a similar range
Zeta Potential Positive (typically +10 to +30 mV)Positive
Formation Spontaneous self-assembly via electrostatic interactionsFormulation into lipid nanoparticles

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible evaluation of transfection reagents. Below are protocols for key experiments cited in this guide.

Synthesis of DMAPAA-based Polymers for Gene Delivery

This protocol describes a typical synthesis of a linear poly(DMAPAA) homopolymer via free radical polymerization.

Synthesis_Workflow cluster_synthesis Polymer Synthesis s1 Dissolve DMAPAA monomer and initiator (e.g., AIBN) in a suitable solvent (e.g., dioxane) in a reaction flask. s2 Deoxygenate the solution by purging with an inert gas (e.g., nitrogen or argon). s1->s2 s3 Heat the reaction mixture to the desired temperature (e.g., 60-70 °C) with stirring. s2->s3 s4 Allow the polymerization to proceed for a defined period (e.g., 24 hours). s3->s4 s5 Precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., cold diethyl ether). s4->s5 s6 Collect the polymer by filtration or centrifugation. s5->s6 s7 Dry the polymer under vacuum to remove residual solvent. s6->s7

DMAPAA Polymer Synthesis Workflow
In Vitro Transfection Efficiency Assay using a GFP Reporter

This protocol outlines the steps to quantify transfection efficiency using a plasmid encoding Green Fluorescent Protein (GFP) and analysis by flow cytometry.[4][5][6]

Transfection_Efficiency_Workflow cluster_transfection Transfection and Analysis t1 Seed cells in a multi-well plate to achieve 70-90% confluency on the day of transfection. t2 Prepare polyplexes by mixing the DMAPAA-based polymer with the GFP plasmid DNA in serum-free medium. t1->t2 t3 Incubate the mixture to allow for complex formation. t2->t3 t4 Add the polyplexes to the cells and incubate for 4-6 hours. t3->t4 t5 Replace the transfection medium with fresh, complete growth medium. t4->t5 t6 Incubate the cells for 24-48 hours to allow for GFP expression. t5->t6 t7 Harvest the cells and analyze the percentage of GFP-positive cells by flow cytometry. t6->t7

GFP Transfection Efficiency Assay
Cytotoxicity Assay (MTT Assay)

This protocol describes the use of the MTT assay to assess the cytotoxicity of transfection reagents.[7][8][9][10]

Cytotoxicity_Workflow cluster_cytotoxicity MTT Cytotoxicity Assay c1 Seed cells in a 96-well plate and incubate overnight. c2 Expose cells to a range of concentrations of the transfection reagent or polyplexes. c1->c2 c3 Incubate for a period equivalent to the transfection experiment (e.g., 24-48 hours). c2->c3 c4 Add MTT solution to each well and incubate for 2-4 hours. c3->c4 c5 Solubilize the formazan (B1609692) crystals with a suitable solvent (e.g., DMSO or SDS-HCl). c4->c5 c6 Measure the absorbance at 570 nm using a microplate reader. c5->c6 c7 Calculate cell viability as a percentage relative to untreated control cells. c6->c7

MTT Cytotoxicity Assay Workflow
Nanoparticle Characterization by Dynamic Light Scattering (DLS)

This protocol provides a general workflow for measuring the size and zeta potential of polyplexes using DLS.[11][12][13][14][15]

DLS_Workflow cluster_dls DLS Measurement d1 Prepare polyplexes at the desired N/P ratio in an appropriate buffer (e.g., PBS or HEPES). d2 Dilute the polyplex suspension to a suitable concentration for DLS analysis. d1->d2 d3 Transfer the sample to a clean cuvette. d2->d3 d4 Equilibrate the sample to the desired temperature in the DLS instrument. d3->d4 d5 Perform size measurements to determine the hydrodynamic diameter and polydispersity index (PDI). d4->d5 d6 Perform zeta potential measurements to determine the surface charge of the polyplexes. d4->d6

DLS Analysis of Polyplexes

Signaling Pathways and Cellular Uptake

The successful delivery of nucleic acids to the cell nucleus relies on a series of cellular events. The diagram below illustrates the proposed mechanism of cellular uptake and endosomal escape facilitated by cationic polymers like those based on DMAPAA, often referred to as the "proton sponge effect."

Cellular_Uptake_Pathway cluster_cellular_environment Cellular Environment cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space polyplex Cationic Polyplex (DMAPAA-polymer/DNA) endosome Endosome (Acidic pH) polyplex->endosome Endocytosis escape Endosomal Escape endosome->escape Proton Sponge Effect (Osmotic Swelling & Rupture) protons Proton Influx (H+) protons->endosome cytoplasm Cytoplasm escape->cytoplasm Release of Nucleic Acid nucleus Nucleus cytoplasm->nucleus transcription Transcription & Translation nucleus->transcription protein Protein Expression transcription->protein

Proposed Mechanism of Cationic Polymer-Mediated Gene Delivery

Conclusion

DMAPAA-based materials represent a promising class of non-viral vectors for gene delivery and drug development. The available data, primarily from the closely related pDMAEMA polymers, suggest that they can offer transfection efficiencies comparable to or, in some cases, exceeding those of commercial reagents, often with a more favorable cytotoxicity profile.[3] The tunability of their molecular weight and structure through controlled polymerization techniques allows for the optimization of their properties to suit specific cell types and applications. While further direct comparative studies are needed to fully elucidate the performance of DMAPAA-based materials against the latest generation of commercial products, the existing evidence strongly supports their continued investigation and development as a versatile and effective platform for nucleic acid delivery. Researchers are encouraged to utilize the provided experimental protocols to benchmark these materials within their specific experimental contexts.

References

A Comparative Guide to the Long-Term Stability of Poly(DMAPAA) in Biological Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The long-term stability of polymeric materials in biological environments is a critical factor for their application in drug delivery and other biomedical fields. This guide provides an objective comparison of the long-term stability of poly(N-[3-(dimethylamino)propyl]acrylamide) (poly(DMAPAA)) with other commonly used cationic polymers, supported by available experimental data.

Executive Summary

Poly(DMAPAA) is a cationic polymer with potential applications in drug and gene delivery. Its chemical structure, featuring a stable amide linkage, suggests a high resistance to hydrolysis under physiological conditions. This inherent stability is a key advantage over ester-containing polymers, which are more susceptible to degradation in aqueous environments. This guide will delve into the available data on the stability of poly(DMAPAA) and compare it with two other widely used cationic polymers: poly(N,N-dimethylaminoethyl methacrylate) (poly(DMAEMA)) and poly(L-lysine) (PLL).

Comparative Stability Profile

The stability of a polymer in biological media is influenced by factors such as its chemical structure, the physiological environment (pH, enzymes), and the presence of other biomolecules.

Hydrolytic Stability

The primary mechanism of degradation for many polymers in aqueous environments is hydrolysis. The amide bond in the backbone of poly(DMAPAA) is known to be significantly more resistant to hydrolysis than the ester bond present in poly(DMAEMA). While specific long-term quantitative data for poly(DMAPAA) hydrolysis in simulated biological fluids is not extensively published, its structural characteristics strongly suggest superior hydrolytic stability.

In contrast, poly(DMAEMA)-based structures have been shown to be susceptible to hydrolytic scission, a property that can be tuned by the incorporation of different crosslinkers. For instance, poly(DMAEMA) networks crosslinked with molecules containing carbonate groups exhibit controlled hydrolysis.

Poly(L-lysine), a polypeptide, is susceptible to enzymatic degradation by proteases present in biological fluids. This biodegradability can be an advantage for certain applications where transient function is desired. However, when long-term stability is required, this enzymatic degradation can be a significant drawback.

Table 1: Comparison of Hydrolytic and Enzymatic Stability

PolymerKey LinkagePrimary Degradation MechanismExpected Long-Term Stability in Biological Media
Poly(DMAPAA) AmideHydrolysis (very slow)High
Poly(DMAEMA) EsterHydrolysisModerate to Low (tunable)
Poly(L-lysine) PeptideEnzymatic DegradationLow to Moderate (environment-dependent)

Experimental Data and Methodologies

While direct comparative studies on the long-term stability of these specific polymers under identical conditions are limited, we can infer their relative stability from individual studies and general knowledge of polymer chemistry.

Experimental Protocols for Stability Assessment

A standardized approach to assessing polymer stability in biological media is crucial for meaningful comparisons. A typical experimental workflow is outlined below.

G cluster_0 Preparation cluster_1 Incubation cluster_2 Analysis P Polymer Synthesis & Characterization I Incubation of Polymer in Medium at 37°C (Long-term) P->I M Preparation of Simulated Biological Medium (e.g., SBF, Serum) M->I S Sample Collection at Time Points I->S MW Molecular Weight Analysis (GPC/SEC) S->MW DP Degradation Product Analysis (LC-MS, GC-MS) S->DP CT Cytotoxicity Assay of Aged Medium S->CT

Figure 1: Experimental workflow for assessing polymer stability.

Key Methodologies:

  • Simulated Body Fluid (SBF) Incubation: Polymers are incubated in SBF, a solution with ion concentrations similar to human blood plasma, at 37°C for an extended period.

  • Serum-Containing Media Incubation: For a more biologically relevant model, polymers are incubated in cell culture media supplemented with fetal bovine serum (FBS) to simulate the protein-rich environment in vivo.

  • Gel Permeation Chromatography (GPC/SEC): This technique is used to monitor changes in the molecular weight and molecular weight distribution of the polymer over time, providing a quantitative measure of degradation.

  • Chromatography-Mass Spectrometry (LC-MS, GC-MS): These methods are employed to identify and quantify any low molecular weight degradation products that may have leached into the surrounding medium.

  • Cytotoxicity Assays: The biological activity of any degradation products is assessed by exposing cell lines to the aged medium and measuring cell viability (e.g., using an MTT assay).

Degradation Products and Biocompatibility

The nature and toxicity of degradation products are of paramount importance for the in vivo application of any polymer.

  • Poly(DMAPAA): Due to its high stability, significant generation of degradation products under physiological conditions is not expected over the short to medium term. Any potential long-term hydrolysis would likely yield small molecules derived from the monomer unit. The cytotoxicity of these potential byproducts would require further investigation.

  • Poly(DMAEMA): Hydrolysis of the ester linkage in poly(DMAEMA) can lead to the formation of poly(methacrylic acid) and dimethylaminoethanol. The biocompatibility of these degradation products needs to be considered in the overall safety assessment.

  • Poly(L-lysine): Enzymatic degradation of poly(L-lysine) yields smaller peptides and eventually the amino acid lysine, which are generally considered biocompatible and are naturally present in the body. However, the rate of degradation and the local concentration of these products could influence the biological response. Studies have indicated that the cytotoxicity of PLL is dependent on its molecular weight, with higher molecular weight PLL being more toxic.[1]

Signaling Pathways and Logical Relationships

The interaction of cationic polymers and their potential degradation products with cells can trigger various biological responses. The diagram below illustrates a simplified logical relationship between polymer properties, degradation, and cellular response.

G cluster_0 Polymer Properties cluster_1 Biological Interaction cluster_2 Cellular Response P_Stability High Hydrolytic Stability (Poly(DMAPAA)) Minimal_DP Minimal Degradation Products P_Stability->Minimal_DP P_Degradable Susceptible to Degradation (Poly(DMAEMA), PLL) DP_Formation Formation of Degradation Products P_Degradable->DP_Formation Low_Tox Low Cytotoxicity Minimal_DP->Low_Tox Potential_Tox Potential Cytotoxicity/ Biological Effects DP_Formation->Potential_Tox

Figure 2: Polymer stability and cellular response relationship.

Conclusion

Based on its chemical structure, poly(DMAPAA) is anticipated to exhibit superior long-term stability in biological media compared to ester-based polymers like poly(DMAEMA) and enzymatically labile polypeptides like poly(L-lysine). The amide linkage in poly(DMAPAA) confers high resistance to hydrolysis, minimizing the generation of potentially cytotoxic degradation products.

For applications requiring prolonged in vivo performance and minimal material degradation, poly(DMAPAA) presents a promising option. However, for applications where controlled degradation and clearance are desirable, polymers such as poly(DMAEMA) or poly(L-lysine) may be more suitable.

Further direct, long-term comparative studies under standardized physiological conditions are necessary to provide definitive quantitative data on the relative stability of these polymers. Researchers and drug development professionals should carefully consider the desired stability profile for their specific application when selecting a cationic polymer.

References

Safety Operating Guide

Personal protective equipment for handling N-(3-(Dimethylamino)propyl)acrylamide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety protocols and logistical plans for the handling and disposal of N-(3-(Dimethylamino)propyl)acrylamide in a laboratory setting. Adherence to these procedures is critical for ensuring the safety of all personnel.

This compound is a chemical compound that requires careful handling due to its potential health hazards. It is classified as a substance that can cause skin irritation, serious eye damage, and may trigger an allergic skin reaction.[1] Therefore, implementing stringent safety measures is paramount to prevent exposure through inhalation, skin contact, or ingestion. This guide will provide researchers, scientists, and drug development professionals with the necessary information to handle this chemical responsibly.

Hazard Identification and Quantitative Data

A summary of the key hazard information and physical properties of this compound is provided in the table below.

Hazard ClassificationGHS Pictogram(s)Signal WordHazard Statement(s)Physical Properties
Skin Irritation (Category 2)DangerH315: Causes skin irritation[1][2]Physical State: Liquid[2]
Serious Eye Damage (Category 1)DangerH318: Causes serious eye damage[1]Molecular Formula: C8H16N2O[2]
Skin Sensitization (Category 1)WarningH317: May cause an allergic skin reaction[1][3]Molecular Weight: 156.23 g/mol [4]
H319: Causes serious eye irritation[2][4]Boiling Point: 142°C / 12mmHg[2]
H335: May cause respiratory irritation[4]Flash Point: 140°C[2]
H412: Harmful to aquatic life with long lasting effects[4]Density: 0.80 g/mL at 20°C[2]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling this compound in its liquid form.

PPE ComponentSpecificationRationale
Eye Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] A face shield is recommended if there is a potential for splashing.[2]Protects against accidental splashes which can cause serious eye damage.[1]
Hand Protection Chemical impermeable gloves. Nitrile gloves are a suitable option.[1][2] Gloves must be inspected prior to use.[1]Provides a robust barrier against skin absorption, a primary route of exposure.
Body Protection Wear fire/flame resistant and impervious clothing.[1] A fully-buttoned lab coat is essential.[2]Prevents contamination of personal clothing and skin.
Respiratory Protection Use in a well-ventilated area. If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[1]Minimizes the inhalation of vapors or mists. All handling should ideally be conducted within a certified chemical fume hood.[2]

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Engineering Controls:

  • Ensure a certified chemical fume hood is available and functioning correctly. All handling of this compound should be performed within the fume hood to minimize inhalation exposure.[2]

  • Designate a specific area within the laboratory for handling this chemical to prevent cross-contamination.

  • Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.

2. Donning Personal Protective Equipment (PPE):

  • Before handling the chemical, put on all required PPE as detailed in the table above. This includes a lab coat, tightly fitting safety goggles, and chemical-resistant gloves.

3. Handling the Chemical:

  • Transport the chemical in a sealed, properly labeled container.

  • When opening and dispensing the liquid, do so carefully within the chemical fume hood to avoid splashes and the release of vapors.

  • Avoid direct contact with skin, eyes, and clothing.[2]

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[2]

4. Emergency Procedures:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse.[1][2] Seek medical attention if skin irritation or a rash occurs.[1]

  • Eye Contact: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do so. Continue rinsing and seek immediate medical help.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]

  • Spill: For small spills, absorb with an inert material and place into a suitable disposal container.[2] For larger spills, evacuate the area and follow institutional emergency procedures.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste: Dispose of this compound by transferring it to a designated and properly labeled hazardous waste container.[1]

  • Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, absorbent pads, and disposable labware, must also be disposed of as hazardous waste. Place these items in a sealed and labeled container.

  • Regulatory Compliance: All waste must be disposed of in accordance with local, state, and federal regulations.[1] Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal procedures.

Workflow for Safe Handling of this compound

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_ppe Personal Protective Equipment cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Procedures Prep Review SDS and SOPs EngControls Verify Fume Hood, Eyewash, and Safety Shower Prep->EngControls DesignateArea Designate Handling Area EngControls->DesignateArea DonPPE Don Lab Coat, Goggles, and Gloves DesignateArea->DonPPE Handle Work within Fume Hood DonPPE->Handle Dispense Carefully Dispense Chemical Handle->Dispense SkinContact Skin Contact: Wash with Soap and Water Handle->SkinContact Wash Wash Hands After Handling Dispense->Wash EyeContact Eye Contact: Rinse with Water, Seek Medical Aid Dispense->EyeContact Spill Spill: Absorb and Contain Dispense->Spill DisposeChem Dispose of Chemical Waste Wash->DisposeChem DisposeCont Dispose of Contaminated Materials DisposeChem->DisposeCont FollowRegs Follow EHS Guidelines DisposeCont->FollowRegs

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.